Product packaging for Pyriminostrobin(Cat. No.:CAS No. 1257598-43-8)

Pyriminostrobin

Cat. No.: B1429120
CAS No.: 1257598-43-8
M. Wt: 528.3 g/mol
InChI Key: YYXSCUSVVALMNW-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyriminostrobin ( 1257598-43-8) is a synthetic strobilurin derivative specifically recognized for its significant acaricidal activity, making it a valuable compound in agricultural research for controlling mite pests . Its molecular formula is C 23 H 18 Cl 2 F 3 N 3 O 4 with a molecular weight of 528.3 g/mol . Like other strobilurins, it acts as a Quinone outside Inhibitor (QoI) by targeting mitochondrial respiration at the Qo site of cytochrome b in Complex III, leading to a disruption of energy production in the target pests . This compound represents a strategic evolution within the strobilurin chemical class, which was originally developed from natural antifungal compounds . Unlike many earlier strobilurins that are primarily fungicidal, this compound's chemical structure, which incorporates a pyrimidine moiety, has been optimized for potent activity against arachnids such as the carmine spider mite ( Tetranychus cinnabarinus ) . Its development highlights the adaptation of established chemical scaffolds to address specific pest control challenges, particularly against resistant mite populations . Current research continues to explore novel analogues of this compound to enhance its bioactivity and potential applications . Attention: This product is for Research Use Only. It is not intended for human or veterinary use or for application in any commercial or agricultural setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H18Cl2F3N3O4 B1429120 Pyriminostrobin CAS No. 1257598-43-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-2-[2-[[2-(2,4-dichloroanilino)-6-(trifluoromethyl)pyrimidin-4-yl]oxymethyl]phenyl]-3-methoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2F3N3O4/c1-33-12-16(21(32)34-2)15-6-4-3-5-13(15)11-35-20-10-19(23(26,27)28)30-22(31-20)29-18-8-7-14(24)9-17(18)25/h3-10,12H,11H2,1-2H3,(H,29,30,31)/b16-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXSCUSVVALMNW-FOWTUZBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=C(C1=CC=CC=C1COC2=NC(=NC(=C2)C(F)(F)F)NC3=C(C=C(C=C3)Cl)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C=C(\C1=CC=CC=C1COC2=NC(=NC(=C2)C(F)(F)F)NC3=C(C=C(C=C3)Cl)Cl)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701024169
Record name Pyriminostrobin
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URL https://comptox.epa.gov/dashboard/DTXSID701024169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257598-43-8
Record name Pyriminostrobin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1257598438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyriminostrobin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701024169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PYRIMINOSTROBIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S6GUH5UGD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Pyriminostrobin on Mitochondrial Respiration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of pyriminostrobin, a strobilurin fungicide, on mitochondrial respiration. The document details its molecular target, the biochemical consequences of its inhibitory action, and the primary mechanism of resistance. Quantitative data from studies on the closely related and well-characterized strobilurin, pyraclostrobin, are presented to illustrate the potent effects of this class of compounds. Detailed experimental protocols are provided to enable researchers to investigate the effects of this compound and other respiratory chain inhibitors.

Core Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

This compound is a potent and specific inhibitor of the mitochondrial electron transport chain (ETC). Its primary molecular target is the cytochrome bc1 complex , also known as Complex III .[1] this compound, like other quinone outside inhibitors (QoIs), binds to the Qo site of cytochrome b, a key subunit of Complex III.[1][2] This binding event physically obstructs the oxidation of ubiquinol (Coenzyme Q10H2), a critical step in the electron transport process.

The inhibition of the Qo site by this compound has several immediate and critical consequences for mitochondrial function:

  • Disruption of Electron Flow: By blocking the transfer of electrons from ubiquinol to cytochrome c1, this compound effectively halts the flow of electrons through the latter part of the ETC.[1]

  • Inhibition of Proton Pumping: The transfer of electrons at Complex III is tightly coupled to the pumping of protons from the mitochondrial matrix to the intermembrane space. By inhibiting electron flow, this compound prevents this proton translocation, thereby disrupting the formation of the proton motive force.

  • Reduction in Mitochondrial Membrane Potential: The proton motive force is the primary driver of the mitochondrial membrane potential (ΔΨm). Consequently, inhibition by this compound leads to a dose-dependent decrease in ΔΨm.[3][4]

  • Decreased ATP Synthesis: The energy stored in the proton gradient is utilized by ATP synthase (Complex V) to produce ATP. The collapse of the mitochondrial membrane potential severely impairs the ability of the cell to generate ATP through oxidative phosphorylation.[3][4]

  • Increased Production of Reactive Oxygen Species (ROS): The blockage of the electron transport chain can lead to the premature leakage of electrons to molecular oxygen, resulting in the formation of superoxide anions and other reactive oxygen species.[5][6] This can induce oxidative stress within the cell.

The following diagram illustrates the mechanism of action of this compound at the molecular level.

ComplexI Complex I Ubiquinone Ubiquinone (CoQ) ComplexI->Ubiquinone e- ComplexII Complex II ComplexII->Ubiquinone e- Ubiquinol Ubiquinol (CoQH2) Ubiquinone->Ubiquinol Reduction ComplexIII Complex III (Cytochrome bc1) Ubiquinol->ComplexIII e- CytochromeC Cytochrome c ComplexIII->CytochromeC e- ROS ROS ComplexIII->ROS Increased Production ComplexIV Complex IV CytochromeC->ComplexIV e- O2 O2 ComplexIV->O2 e- ATPSynthase ATP Synthase (Complex V) ATP ATP ATPSynthase->ATP This compound This compound This compound->ComplexIII Inhibits Qo site Protons_matrix H+ (Matrix) Protons_IMS H+ (IMS) Protons_matrix->Protons_IMS Proton Pumping Protons_IMS->ATPSynthase ADP ADP + Pi ADP->ATPSynthase H2O H2O

Diagram 1: Mechanism of Action of this compound on the Mitochondrial Electron Transport Chain.

Quantitative Analysis of Mitochondrial Inhibition

The inhibitory potency of strobilurin fungicides can be quantified by determining their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki). While specific data for this compound is limited in publicly available literature, studies on the closely related compound pyraclostrobin provide valuable insights into the expected range of activity.

Table 1: Quantitative Effects of Pyraclostrobin on Mitochondrial Respiration

ParameterOrganism/SystemPyraclostrobin ConcentrationEffectReference
Oxygen Consumption Rate Human Hepatocytes0.5 µMSignificant decrease[5]
Honey Bee Thoracic Mitochondria≥ 10 µMDose-dependent inhibition[3][4]
Mitochondrial Membrane Potential Honey Bee Thoracic Mitochondria≥ 5 µMDose-dependent decline[3][4]
3T3-L1 cells1 and 10 µMReduction[7]
ATP Synthesis/Levels Honey Bee Thoracic Mitochondria≥ 15 µMDose-dependent inhibition[3][4]
3T3-L1 cells1 and 10 µMReduction[7]
Mitochondrial Superoxide Production Human Hepatocytes0.5 µMSignificant increase[5]
EC50 (Mycelial Growth Inhibition) Fusarium pseudograminearum0.022 to 0.172 µg/mL-[8]

Note: The data presented for pyraclostrobin should be considered as an approximation for the potential effects of this compound. It is recommended to perform specific dose-response studies for this compound to determine its precise inhibitory concentrations.

Detailed Experimental Protocols

To facilitate research into the mechanism of action of this compound, this section provides detailed methodologies for key experiments. These protocols are based on established methods and commercially available kits.

Isolation of Mitochondria from Cultured Cells or Tissues

Objective: To obtain a purified and functional mitochondrial fraction for in vitro assays.

Materials:

  • Cell culture or tissue sample

  • Mitochondria Isolation Kit (e.g., from QIAGEN, Cat. No. / ID: 37612 or similar)[9]

  • Phosphate-buffered saline (PBS), ice-cold

  • Dounce homogenizer

  • Centrifuge capable of 16,000 x g and 4°C

  • Bradford protein assay reagent

Protocol:

  • Cell/Tissue Preparation:

    • For cultured cells: Harvest cells by centrifugation, wash with ice-cold PBS, and resuspend the cell pellet in the provided lysis buffer.

    • For tissues: Mince the tissue on ice and wash with ice-cold PBS. Homogenize the tissue in the provided lysis buffer using a Dounce homogenizer.

  • Homogenization and Differential Centrifugation:

    • Follow the manufacturer's instructions for homogenization to disrupt the cell membrane while keeping the mitochondria intact.

    • Perform a series of low-speed centrifugations to pellet nuclei and cell debris.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 12,000-16,000 x g) to pellet the mitochondria.

  • Washing and Resuspension:

    • Wash the mitochondrial pellet with the provided wash buffer to remove cytosolic contaminants.

    • Resuspend the final mitochondrial pellet in a suitable storage or assay buffer (e.g., MAS buffer: 70 mM sucrose, 220 mM mannitol, 5 mM KH2PO4, 5 mM MgCl2, 1 mM EGTA, 2 mM HEPES, pH 7.4).[9]

  • Protein Quantification:

    • Determine the protein concentration of the isolated mitochondria using a Bradford assay or a similar method. This is crucial for normalizing activity measurements.

  • Storage:

    • Use the isolated mitochondria immediately for assays or store them at -80°C for future use. Avoid repeated freeze-thaw cycles.[10]

Measurement of Mitochondrial Complex III Activity

Objective: To quantify the enzymatic activity of Complex III and assess the inhibitory effect of this compound. This protocol is adapted from commercially available colorimetric assay kits (e.g., Abcam ab287844, Sigma-Aldrich MAK360).[11][12]

Principle: The assay measures the reduction of cytochrome c by Complex III. The increase in absorbance at 550 nm due to the formation of reduced cytochrome c is directly proportional to the enzyme's activity.

Materials:

  • Isolated mitochondria

  • Complex III Assay Buffer

  • Oxidized Cytochrome c solution

  • Antimycin A (a known Complex III inhibitor, for control)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 550 nm

Protocol:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.

  • Reaction Setup: In a 96-well plate, prepare the following reaction mixtures:

    • Sample Wells: Complex III Assay Buffer, isolated mitochondria, and the desired concentrations of this compound.

    • Inhibitor Control Wells: Complex III Assay Buffer, isolated mitochondria, and a saturating concentration of Antimycin A.

    • No Inhibitor Control Wells: Complex III Assay Buffer, isolated mitochondria, and the vehicle solvent for this compound.

  • Initiation of Reaction: Add oxidized cytochrome c to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 550 nm every 30 seconds for 10-15 minutes at room temperature.

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔA550/min) for each well from the linear portion of the kinetic curve.

    • Subtract the rate of the inhibitor control from the rates of the sample and no inhibitor control wells to obtain the specific Complex III activity.

    • Plot the Complex III activity against the concentration of this compound to determine the IC50 value.

cluster_prep Sample Preparation cluster_assay Assay Setup (96-well plate) cluster_measurement Measurement & Analysis Mito_Isolation Isolate Mitochondria Protein_Quant Quantify Protein Concentration Mito_Isolation->Protein_Quant Add_Mito Add Mitochondria Protein_Quant->Add_Mito Add_Buffer Add Assay Buffer Add_Buffer->Add_Mito Add_Inhibitor Add this compound / Controls Add_Mito->Add_Inhibitor Add_CytC Add Cytochrome c (Substrate) Add_Inhibitor->Add_CytC Kinetic_Read Kinetic Read at 550 nm Add_CytC->Kinetic_Read Calc_Rate Calculate ΔA550/min Kinetic_Read->Calc_Rate Calc_Activity Calculate Specific Complex III Activity Calc_Rate->Calc_Activity Calc_IC50 Determine IC50 Calc_Activity->Calc_IC50

Diagram 2: Experimental Workflow for Measuring Complex III Inhibition by this compound.

Downstream Cellular Signaling and Effects

The inhibition of mitochondrial respiration by this compound triggers a cascade of downstream cellular events beyond the immediate energy crisis. These effects are primarily mediated by the disruption of cellular redox homeostasis and energy status.

  • Oxidative Stress and Cellular Defense: The increased production of ROS can overwhelm the cell's antioxidant defense systems, leading to oxidative damage to lipids, proteins, and DNA. In response, cells may upregulate antioxidant pathways, such as the glutathione metabolism pathway.[13][14]

  • Alterations in Gene Expression: Pyraclostrobin has been shown to alter gene expression profiles in fungi.[13][14][15] These changes can affect a wide range of cellular processes, including DNA replication and repair, protein processing in the endoplasmic reticulum, and lipid metabolism.[13][14][15] Some of these changes in gene expression may be linked to alterations in DNA methylation patterns.[13][14][15]

  • Induction of Apoptosis: In some cell types, the mitochondrial dysfunction and oxidative stress induced by strobilurins can trigger the intrinsic apoptotic pathway.

The following diagram depicts the signaling cascade initiated by this compound.

This compound This compound ComplexIII Mitochondrial Complex III This compound->ComplexIII Inhibits ETC_Inhibition Electron Transport Chain Inhibition ComplexIII->ETC_Inhibition ATP_Decrease Decreased ATP Production ETC_Inhibition->ATP_Decrease ROS_Increase Increased ROS Production ETC_Inhibition->ROS_Increase Energy_Crisis Cellular Energy Crisis ATP_Decrease->Energy_Crisis Oxidative_Stress Oxidative Stress ROS_Increase->Oxidative_Stress Gene_Expression Altered Gene Expression Energy_Crisis->Gene_Expression Apoptosis Apoptosis Energy_Crisis->Apoptosis Oxidative_Stress->Gene_Expression Oxidative_Stress->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Diagram 3: Downstream Signaling Effects of this compound.

Mechanism of Resistance

The primary mechanism of resistance to this compound and other QoI fungicides is a target-site mutation in the cytochrome b gene (cytb).[16][17][18] The most frequently observed mutation is a single nucleotide polymorphism that results in the substitution of glycine with alanine at codon 143 (G143A).[8][16][17] This amino acid change is located within the Qo binding pocket and reduces the binding affinity of the fungicide to its target, thereby conferring resistance.[8]

Other mutations, such as F129L and G137R, have also been reported to confer resistance, although often to a lesser degree than G143A.[17] The development of resistance is a significant concern for the long-term efficacy of QoI fungicides and necessitates careful resistance management strategies.

The following diagram illustrates the logical relationship in the development of this compound resistance.

cluster_process Development of Resistance Fungicide_Use Repeated use of This compound Selection_Pressure Selection Pressure on Fungal Population Fungicide_Use->Selection_Pressure Spontaneous_Mutation Spontaneous Mutation in cytb Gene (e.g., G143A) Selection_Pressure->Spontaneous_Mutation favors Survival_Reproduction Survival and Reproduction of Resistant Individuals Selection_Pressure->Survival_Reproduction Resistant_Individuals Emergence of Resistant Individuals Spontaneous_Mutation->Resistant_Individuals Reduced_Binding Reduced Fungicide Binding to Complex III Resistant_Individuals->Reduced_Binding Reduced_Binding->Survival_Reproduction Resistant_Population Predominance of Resistant Population Survival_Reproduction->Resistant_Population

Diagram 4: Logical Flow of this compound Resistance Development.

Conclusion

This compound is a highly effective inhibitor of mitochondrial respiration, targeting the cytochrome bc1 complex with a high degree of specificity. Its mechanism of action, involving the disruption of electron transport, collapse of the mitochondrial membrane potential, and cessation of ATP synthesis, provides a robust basis for its fungicidal activity. Understanding this mechanism, along with the downstream cellular consequences and the potential for resistance development, is crucial for its effective use in agricultural and pharmaceutical research and development. The experimental protocols provided in this guide offer a framework for further investigation into the bioenergetic effects of this compound and other mitochondrial inhibitors.

References

Pyriminostrobin: A Technical Guide to its Chemical Structure and Core Properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyriminostrobin is a novel acaricide belonging to the strobilurin class of agrochemicals.[1] Developed through the intermediate derivatization method, it represents a significant advancement in the control of phytophagous mites, addressing the challenge of resistance to existing acaricides.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, mechanism of action, and biological activity of this compound, tailored for a scientific audience.

Chemical Structure and Identification

This compound is a complex organic molecule characterized by a pyrimidine ring linked to a dichlorinated aniline group and a trifluoromethyl substituent. This core is further connected to a phenyl ring bearing a methoxyacrylate group through an ether linkage.

Chemical Identifiers

IdentifierValue
IUPAC Name methyl (E)-2-[2-[[2-(2,4-dichloroanilino)-6-(trifluoromethyl)pyrimidin-4-yl]oxymethyl]phenyl]-3-methoxyprop-2-enoate[1]
CAS Number 1257598-43-8[1]
Molecular Formula C₂₃H₁₈Cl₂F₃N₃O₄[2]

Physicochemical Properties

PropertyValueSource
Molecular Weight 528.3 g/mol [1][3]
Melting Point 120 °C[4]
LogP (Octanol-Water Partition Coefficient) 6.1 (Computed)[1]
Water Solubility Data not available[4]
Vapor Pressure Data not available
Boiling Point Data not available[3]

Synthesis of this compound

The synthesis of this compound has been optimized to ensure high yield and purity, making it suitable for industrial production. A patented method highlights a two-step process involving salt formation followed by etherification.[3]

Experimental Protocol: Optimized Synthesis of this compound

Step 1: Salt Formation of Pyrimidylphenol

  • In a reaction vessel, dissolve the pyrimidylphenol precursor in toluene.

  • Add an alkali, such as sodium hydroxide, to the solution.

  • Heat the mixture to reflux and allow it to dehydrate for approximately 6 hours.

  • This reaction forms the sodium salt of pyrimidylphenol, activating the oxygen atom for the subsequent reaction.[3]

Step 2: Etherification

  • To the pyrimidylphenol sodium salt, add benzyl chloride and a suitable solvent like dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture to 100°C and maintain this temperature for 6-10 hours.

  • Monitor the reaction progress by analyzing the consumption of benzyl chloride.

  • Upon completion, the crude this compound is obtained.[3]

Step 3: Purification

  • The crude product is subjected to purification through toluene extraction and water washing.

  • Recrystallization from methanol is then performed to yield the final, purified this compound.[3]

Synthesis Data

ParameterValue
Yield 91.8%
Purity 98.2%

The data presented is from a patented optimized synthesis route.[3]

Synthesis Workflow Diagram

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Etherification cluster_2 Step 3: Purification Pyrimidylphenol Pyrimidylphenol Reflux Heat to Reflux (6h) Pyrimidylphenol->Reflux NaOH Sodium Hydroxide NaOH->Reflux Toluene Toluene (Solvent) Toluene->Reflux Pyrimidylphenol_Salt Pyrimidylphenol Sodium Salt Reflux->Pyrimidylphenol_Salt Heat Heat to 100°C (6-10h) Pyrimidylphenol_Salt->Heat Benzyl_Chloride Benzyl Chloride Benzyl_Chloride->Heat DMSO DMSO (Solvent) DMSO->Heat Crude_this compound Crude this compound Heat->Crude_this compound Extraction Toluene Extraction & Water Wash Crude_this compound->Extraction Recrystallization Methanol Recrystallization Extraction->Recrystallization Pure_this compound Purified this compound Recrystallization->Pure_this compound

Caption: Optimized synthesis workflow for this compound.

Mechanism of Action

This compound, like other strobilurin fungicides and acaricides, acts by inhibiting mitochondrial respiration. It specifically targets Complex III (also known as the cytochrome bc1 complex) of the electron transport chain.[3]

This compound is classified as a Quinone outside Inhibitor (QoI). It binds to the Qo site of cytochrome b, a key subunit of Complex III. This binding event blocks the transfer of electrons from ubiquinol to cytochrome c₁, effectively halting the electron transport chain. The disruption of this vital energy-producing pathway leads to a cessation of ATP synthesis, ultimately resulting in the death of the target organism.[3]

Signaling Pathway of Mitochondrial Respiration Inhibition

G cluster_etc Mitochondrial Electron Transport Chain cluster_downstream Downstream Effects Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone Pool) Complex_I->CoQ ATP_Synthase Complex V (ATP Synthase) Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III Cyt_c Cytochrome c Complex_III->Cyt_c ROS Increased Reactive Oxygen Species (ROS) Complex_III->ROS Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_c->Complex_IV O2 O₂ Complex_IV->O2 ADP ADP + Pi ATP_Synthase->ADP ATP_depletion ATP Depletion ATP_Synthase->ATP_depletion H2O H₂O O2->H2O ATP ATP ADP->ATP This compound This compound This compound->Complex_III Inhibits at Qo site Cell_Death Cell Death ROS->Cell_Death ATP_depletion->Cell_Death

Caption: Inhibition of mitochondrial Complex III by this compound.

Biological Activity and Efficacy

This compound exhibits potent acaricidal activity against a range of mite species. A key advantage is its effectiveness across all developmental stages of mites, including eggs, larvae, nymphs, and adults.[3] Research into the structure-activity relationship of this compound has led to the development of derivatives with enhanced potency.

Acaricidal Activity of this compound Derivatives

The introduction of fluorine atoms into the this compound structure has been shown to significantly increase its acaricidal activity against the carmine spider mite (Tetranychus cinnabarinus).

CompoundDescriptionMortality (%) at 0.625 mg/L
This compound Parent compound with two chlorine atoms on the phenylamine ring.-
Derivative 7e Two fluorine atoms replace the chlorines of this compound.90%
Derivative 7i Varied fluorine substitution pattern on the phenylamine ring.-

Data from a study on strobilurin-pyrimidine derivatives.

Toxicological Profile

Conclusion

This compound is a promising acaricide with a well-defined chemical structure and a potent mechanism of action targeting mitochondrial respiration. Its optimized synthesis allows for high-yield production, and ongoing research into its derivatives continues to enhance its biological efficacy. For researchers and professionals in drug and pesticide development, this compound represents a valuable lead compound and a subject for further investigation into its application and environmental impact.

References

Synthesis pathway of Pyriminostrobin from precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Pyriminostrobin, a significant strobilurin fungicide. The synthesis involves the preparation of two key precursors, followed by their coupling to yield the final product. This document outlines the detailed methodologies for the synthesis of these precursors and the final product, supported by quantitative data and process visualizations.

Overview of the Synthesis Pathway

The industrial synthesis of this compound is primarily achieved through a convergent pathway involving two main precursors:

  • Precursor A: 2-((2-(2,4-dichloroanilino)-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenol

  • Precursor B: Methyl (E)-2-(2-(chloromethyl)phenyl)-3-methoxyacrylate

The final step in the synthesis is an etherification reaction where the phenoxide salt of Precursor A is reacted with Precursor B. A patented method emphasizes the importance of forming the salt of the pyrimidylphenol (Precursor A) prior to the reaction with the benzyl chloride derivative (Precursor B) to improve yield and purity by avoiding the formation of N-alkylated isomers[1].

Below is a graphical representation of the overall synthesis logic.

Pyriminostrobin_Synthesis_Overview cluster_precursors Precursor Synthesis Precursor_A Precursor A 2-((2-(2,4-dichloroanilino)-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenol Final_Product This compound Precursor_A->Final_Product Precursor_B Precursor B Methyl (E)-2-(2-(chloromethyl)phenyl)-3-methoxyacrylate Precursor_B->Final_Product Precursor_A_Step1 Start_A1 4,4,4-Trifluoroacetoacetic acid ethyl ester + Urea Intermediate_A1 2-Hydroxy-4-trifluoromethyl-6-methylpyrimidine Start_A1->Intermediate_A1 Cyclization Product_A1 2,4-dichloro-6-(trifluoromethyl)pyrimidine Intermediate_A1->Product_A1 Chlorination (POCl3) Precursor_A_Step2 Start_A2 2,4-dichloro-6-(trifluoromethyl)pyrimidine + 2,4-dichloroaniline Product_A2 2-(2,4-dichloroanilino)-4-chloro-6-(trifluoromethyl)pyrimidine Start_A2->Product_A2 Nucleophilic Aromatic Substitution Precursor_A_Step3 Start_A3 2-(2,4-dichloroanilino)-4-chloro-6-(trifluoromethyl)pyrimidine + 1,2-Benzenediol monosodium salt Product_A3 Precursor A 2-((2-(2,4-dichloroanilino)-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenol Start_A3->Product_A3 Etherification Precursor_B_Synthesis Start_B 3-Isochromanone Intermediate_B1 Intermediate Start_B->Intermediate_B1 Condensation with Trimethyl orthoformate Product_B Precursor B Methyl (E)-2-(2-(chloromethyl)phenyl)-3-methoxyacrylate Intermediate_B1->Product_B Reaction with Thionyl chloride and Methanol Final_Synthesis Precursor_A_Salt Precursor A Sodium Salt This compound This compound Precursor_A_Salt->this compound Precursor_B Precursor B Precursor_B->this compound

References

The Emergence of Pyriminostrobin: A Technical Guide to its Discovery and Development as a Novel Acaricide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyriminostrobin represents a significant advancement in acaricide development, emerging from a strategic modification of strobilurin fungicides. This technical guide details the discovery, chemical synthesis, mechanism of action, and acaricidal efficacy of this compound. Initially identified from a series of anilinopyrimidinone compounds with moderate fungicidal properties, this compound was developed into a potent acaricide through the innovative Intermediate Derivatization Method (IDM). Its mode of action is the inhibition of mitochondrial respiration via binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III). This document provides a comprehensive overview of the experimental protocols used to validate its efficacy and summarizes key quantitative data, offering a valuable resource for professionals in the agrochemical and life sciences sectors.

Discovery and Development

The development of this compound is a prime example of successful lead optimization, transforming a compound class with known fungicidal activity into a potent acaricide. The journey began with a series of anilinopyrimidinone compounds that exhibited moderate fungicidal capabilities.[1][2]

The Intermediate Derivatization Method (IDM)

The pivotal strategy in the discovery of this compound was the Intermediate Derivatization Method (IDM), an efficient approach for discovering novel agrochemicals.[1][3][4] This method involves using key chemical intermediates to replace parts of existing bioactive molecules, thereby generating new, patentable structures with potentially enhanced or altered biological activities.[3][4] In the case of this compound, researchers systematically modified the lead anilinopyrimidinone scaffold to enhance its bioactivity against mites.[1][3]

Lead Optimization and Fluorine Incorporation

A critical step in the optimization process was the strategic incorporation of fluorine atoms into the molecule.[3] This is a common and effective strategy in agrochemical development, as fluorine's high electronegativity and small atomic radius can significantly enhance biological potency, metabolic stability, and cellular uptake.[3] By replacing the chlorine atoms on the phenylamine ring of the lead compound with fluorine, researchers synthesized a series of strobilurin-pyrimidine derivatives with markedly higher acaricidal potency.[1][3] This targeted modification ultimately led to the identification of this compound (also known as SYP-11277) as a highly effective acaricide.[3]

Discovery_Pathway cluster_start Initial Lead cluster_method Development Strategy cluster_optimization Lead Optimization cluster_result Final Compound Anilinopyrimidinones Anilinopyrimidinone Compounds Fungicidal_Activity Moderate Fungicidal Activity Anilinopyrimidinones->Fungicidal_Activity IDM Intermediate Derivatization Method (IDM) Anilinopyrimidinones->IDM Applied Modification Systematic Structural Modification IDM->Modification Fluorine Strategic Fluorine Incorporation Modification->Fluorine Key Tactic This compound This compound (Potent Acaricide) Fluorine->this compound

Discovery pathway of this compound.

Chemical Properties and Synthesis

This compound is a strobilurin acaricide with a distinct chemical structure that contributes to its stability and biological activity.

PropertyValue
IUPAC Name methyl (2E)-2-[2-({[2-(2,4-dichloroanilino)-6-(trifluoromethyl)pyrimidin-4-yl]oxy}methyl)phenyl]-3-methoxyprop-2-enoate[5]
CAS Registry Number 1257598-43-8[5]
Molecular Formula C₂₃H₁₈Cl₂F₃N₃O₄[5]
Molecular Weight 528.31 g/mol [2]
Common Name in China Mimanan (嘧螨胺)[5]
General Synthesis Route

The synthesis of this compound and its derivatives involves a multi-step process. A general scheme begins with the preparation of substituted phenyl guanidines from substituted anilines and cyanamide under acidic conditions.[3] A key final step involves the reaction of a pyrimidylphenol precursor with benzyl chloride.[6] To optimize this reaction and avoid the generation of byproducts, the pyrimidylphenol is first treated with an alkali (e.g., sodium hydroxide) to form a phenoxide salt, which then reacts with benzyl chloride to yield the final this compound product with high purity and yield.[2][6]

Mechanism of Action: Mitochondrial Respiration Inhibitor

This compound exerts its acaricidal effect by disrupting the production of cellular energy (ATP) in mites.[2] It is classified as a Quinone outside Inhibitor (QoI).[2]

The target site of this compound is Complex III, also known as the cytochrome bc1 complex, a critical component of the mitochondrial electron transport chain.[2] It specifically binds to the Qo site of cytochrome b, a key subunit within Complex III.[2] This binding action blocks the transfer of electrons from ubiquinol to cytochrome c1. The interruption of this electron flow halts the entire respiratory process, leading to a cessation of ATP synthesis and ultimately causing the death of the mite.

Mode_of_Action cluster_ETC Mitochondrial Electron Transport Chain C1 Complex I Q Ubiquinone (Q) C1->Q C2 Complex II C2->Q C3 Complex III (Cytochrome bc1) Q->C3 Q->C3 Electron Transfer BLOCKED CytC Cytochrome c C3->CytC C4 Complex IV CytC->C4 ATP_Synthase ATP Synthase C4->ATP_Synthase Pyr This compound Pyr->Block Binds to Qo site

This compound's inhibition of Complex III.

Acaricidal Efficacy

Bioassays have demonstrated that this compound and its derivatives possess significant acaricidal activity. The introduction of fluorine to replace chlorine atoms led to compounds with even greater potency.

CompoundTarget MiteConcentration (mg L⁻¹)Mortality (%)
This compound Tetranychus cinnabarinus0.625< 90%
Derivative 7e Tetranychus cinnabarinus0.62590%[3]
Derivative 7i Tetranychus cinnabarinus0.625> 90%[3]

Table 1: Comparative acaricidal activity of this compound and its fluorinated derivatives in greenhouse bioassays.[3]

As shown in Table 1, derivatives 7e (with two fluorine atoms replacing the chlorines) and 7i (with a varied fluorine substitution pattern) exhibited higher mortality rates against the carmine spider mite (Tetranychus cinnabarinus) than the parent this compound compound at the same concentration.[3] This highlights the success of the fluorine incorporation strategy in enhancing bioactivity.

Experimental Protocols

The evaluation of this compound's acaricidal properties relies on standardized laboratory and greenhouse methodologies.

Synthesis of this compound Derivatives
  • Preparation of Intermediates : Substituted anilines are reacted with cyanamide under acidic conditions to prepare substituted phenyl guanidines.[3] These are then used in subsequent cyclization reactions to form the core pyrimidine structure.

  • Salt Formation : The key pyrimidylphenol intermediate is dissolved in a suitable solvent (e.g., dimethyl sulfoxide). An alkali, such as potassium carbonate, is added to the solution.[6]

  • Alkylation Reaction : The mixture is heated, and benzyl chloride is added. The reaction is maintained at an elevated temperature (e.g., 100°C) for several hours.[6]

  • Purification : Upon completion, the reaction mixture is poured into water and extracted with a solvent like toluene. The organic layer is washed, and the solvent is removed. The crude product is then purified by recrystallization from a solvent such as methanol to yield pure this compound.[6]

Acaricidal Bioassay Protocol (Leaf Disc Dip Method)

This protocol is a standard method for assessing the contact toxicity of acaricides against mites like Tetranychus urticae or T. cinnabarinus.

  • Mite Rearing : Maintain a healthy, multi-generational colony of the target mite species on a suitable host plant (e.g., bean or cowpea plants) in a controlled environment (e.g., 25-27°C, 60-70% RH, 16:8 L:D photoperiod).

  • Preparation of Test Solutions : Dissolve the test compound (e.g., this compound) in a small amount of a suitable solvent (like acetone or DMSO) and then dilute with water containing a surfactant (e.g., Triton X-100) to achieve a series of graded concentrations. A control solution containing only the solvent and surfactant is also prepared.

  • Leaf Disc Preparation : Cut discs (e.g., 1-2 cm in diameter) from the leaves of the host plant.

  • Treatment Application : Immerse each leaf disc in a test solution for a standardized period (e.g., 5-10 seconds). The discs are then removed and allowed to air-dry on a clean surface.

  • Infestation : Place the treated, dried leaf discs onto a moist substrate (like wet cotton or agar) in a petri dish. Transfer a set number of adult female mites (e.g., 10-20) onto the surface of each leaf disc using a fine brush.

  • Incubation : Seal the petri dishes and maintain them under the same controlled environmental conditions used for mite rearing.

  • Mortality Assessment : After a specified time (typically 24 to 48 hours), count the number of dead and live mites on each disc under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis : Calculate the percentage mortality for each concentration, correcting for any mortality in the control group using Abbott's formula. Use probit analysis to determine the median lethal concentration (LC₅₀).

Bioassay_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Start Start Mite_Rearing 1. Rear Mite Colony (e.g., T. urticae) Start->Mite_Rearing Prepare_Solutions 2. Prepare Test Solutions (Graded Concentrations) Mite_Rearing->Prepare_Solutions Prepare_Discs 3. Prepare Leaf Discs Prepare_Solutions->Prepare_Discs Treat_Discs 4. Treat Discs (Leaf Dip Method) Prepare_Discs->Treat_Discs Infest_Discs 5. Infest Discs with Adult Mites Treat_Discs->Infest_Discs Incubate 6. Incubate (24-48 hours) Infest_Discs->Incubate Assess_Mortality 7. Assess Mite Mortality Incubate->Assess_Mortality Analyze_Data 8. Analyze Data (Calculate LC₅₀) Assess_Mortality->Analyze_Data End End Analyze_Data->End

Workflow for a typical acaricidal bioassay.

Conclusion

The discovery and development of this compound underscore the power of strategic chemical modification in agrochemical research. By applying the Intermediate Derivatization Method to a known fungicidal scaffold, researchers successfully engineered a novel and potent acaricide. Its specific mode of action as a QoI, targeting mitochondrial Complex III, provides an effective tool for mite control. The superior performance of fluorinated derivatives further validates the targeted approach to lead optimization. This compound stands as a significant contribution to the portfolio of modern acaricides, offering a valuable solution for integrated pest management programs in agriculture.

References

Fungicidal spectrum of Pyriminostrobin against plant pathogens

Author: BenchChem Technical Support Team. Date: November 2025

Fungicidal Spectrum of Pyriminostrobin: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of this compound, a strobilurin-class fungicide. It details its mode of action as a Quinone outside Inhibitor (QoI), targeting mitochondrial respiration in fungal pathogens. While specific quantitative efficacy data for this compound is limited in publicly accessible literature, this document extrapolates its potential fungicidal spectrum based on data from structurally and functionally related strobilurins, such as Pyraclostrobin and Metominostrobin. Detailed experimental protocols for evaluating fungicide efficacy, including in vitro and in vivo methodologies, are presented. Furthermore, this guide includes mandatory visualizations of key biochemical pathways and experimental workflows to support researchers, scientists, and professionals in the field of agrochemical development.

Introduction to this compound

This compound (CAS No: 1257598-43-8) is a synthetic fungicide belonging to the strobilurin chemical class, derived from natural substances produced by certain fungi.[1] Like other strobilurins, it is recognized for its broad-spectrum activity against a range of plant fungal pathogens.[1] The Fungicide Resistance Action Committee (FRAC) classifies this compound and other strobilurins under FRAC Code 11, which designates their shared mode of action as Quinone outside Inhibitors (QoIs).[2] This single-site mode of action makes it a potent fungicidal agent but also necessitates careful resistance management strategies.[2] This guide synthesizes available information to provide a technical resource on its mechanism, fungicidal spectrum, and methods for its evaluation.

Mode of Action: Inhibition of Mitochondrial Respiration

The primary mode of action for this compound is the inhibition of mitochondrial respiration in fungi.[1][2] This is achieved by specifically targeting the Cytochrome bc1 complex, also known as Complex III, located in the inner mitochondrial membrane of the fungal cell.[1][2][3]

This compound binds to the Quinone outside (Qo) site of cytochrome b, a critical subunit of Complex III.[2] This binding action effectively blocks the transfer of electrons from ubiquinol to cytochrome c.[2] The disruption of the electron transport chain halts the production of adenosine triphosphate (ATP), the primary energy currency of the cell, ultimately leading to the cessation of fungal growth and cell death.[1][2][3]

This compound Mode of Action: Inhibition of Mitochondrial Complex III cluster_Mitochondrion Inner Mitochondrial Membrane Complex_I Complex I UQH2 Ubiquinol (UQH2) Complex_I->UQH2 Complex_II Complex II Complex_II->UQH2 Complex_III Complex III (Cytochrome bc1) UQH2->Complex_III e- transfer Cyt_c Cytochrome c Complex_III->Cyt_c e- transfer Complex_IV Complex IV Cyt_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Proton Gradient ATP_out ATP ATP_Synthase->ATP_out This compound This compound This compound->Complex_III Inhibits Qo site Matrix Mitochondrial Matrix IMS Intermembrane Space

Caption: Inhibition of the electron transport chain by this compound at Complex III.

Fungicidal Spectrum

While this compound is known to be effective against diseases like powdery mildew, rusts, and leaf spots, specific public data on its efficacy (e.g., EC₅₀ values) against a wide array of pathogens is not as readily available as for its close analogs like Pyraclostrobin and Metominostrobin.[1] The fungicidal spectrum detailed below is based on the established efficacy of these related QoI fungicides, which share the same mode of action and are expected to have a similar range of activity.

Table 1: Efficacy of Related Strobilurin Fungicides Against Key Plant Pathogens

Pathogen SpeciesCommon Disease NameCropEfficacy DataReference CompoundCitation
Magnaporthe oryzaeRice BlastRice77.80% leaf blast reduction; 45.68% neck blast reduction at 0.20% concentration.Metominostrobin[4][5]
Magnaporthe oryzaeRice BlastRice73.43% mycelial growth inhibition at 0.0125% concentration.Pyraclostrobin[6]
Blumeria graminis f. sp. triticiWheat Powdery MildewWheatEffective control as a member of the QoI (strobilurin) class.General Strobilurins[7][8]
Pseudoperonospora cubensisCucumber Downy MildewCucumberProvides protective and curative control.Pyraclostrobin[3][7]
Puccinia spp.RustCerealsBroad-spectrum control against various rust species.Pyraclostrobin[3][7][9]
Pyrenophora tritici-repentisTan SpotWheatEC₅₀ value determined to be 0.09 mg L⁻¹.Pyraclostrobin[10]
Sphaerotheca fuligineaCucurbit Powdery MildewCucurbitsEffective control reported.Pyraclostrobin[7]
Plasmopara viticolaGrape Downy MildewGrapesEffective control reported.Pyraclostrobin[7]

Experimental Protocols for Efficacy Evaluation

Standardized protocols are essential for determining the fungicidal efficacy of compounds like this compound. The following sections detail generalized methodologies for in vitro and in vivo assessments.

In Vitro Mycelial Growth Inhibition Assay (Poison Food Technique)

This protocol is used to determine the direct inhibitory effect of a fungicide on the mycelial growth of a pathogen and to calculate the half-maximal effective concentration (EC₅₀).

Methodology:

  • Pathogen Culture: The target fungal pathogen is grown on a suitable solid medium, such as Potato Dextrose Agar (PDA), until a sufficient amount of active mycelium is available for subculturing.

  • Fungicide Stock Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide) at a high concentration.

  • Serial Dilutions: A series of dilutions are made from the stock solution to achieve the desired final test concentrations.

  • Media Amendment: Aliquots of the fungicide dilutions are mixed into molten PDA just before pouring to create a concentration gradient across the treatments. A control group contains only the solvent.

  • Inoculation: A mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing pathogen culture is placed in the center of each fungicide-amended and control plate.

  • Incubation: Plates are incubated under optimal conditions (temperature, light) for the specific pathogen until the mycelium in the control plate has reached a predefined diameter.

  • Data Collection: The diameter of the fungal colony is measured for each treatment.

  • Analysis: The percentage of mycelial growth inhibition is calculated relative to the control. These values are then used in a probit or log-logistic regression analysis to determine the EC₅₀ value.

Workflow for In Vitro Fungicide Efficacy Assay A Pathogen Isolation & Pure Culture F Pour Plates & Inoculate with Pathogen Plug A->F B Prepare Fungicide Stock Solution C Perform Serial Dilutions B->C E Amend Media with Fungicide Dilutions C->E D Prepare Growth Media (e.g., PDA) D->E E->F G Incubate under Controlled Conditions F->G H Measure Colony Diameter G->H I Calculate Percent Inhibition H->I J Probit Analysis to Determine EC50 Value I->J

Caption: Standard workflow for determining the EC₅₀ of a fungicide in vitro.

In Vivo Field Efficacy Trial

Field trials are crucial for evaluating a fungicide's performance under real-world agricultural conditions, accounting for environmental factors and host-pathogen interactions.

Methodology:

  • Experimental Design: A Randomized Complete Block Design (RCBD) is typically used to minimize the effects of field variability. The design includes multiple replications (blocks) of each treatment.

  • Plot Establishment: The trial is established in a field with a history of the target disease or using a susceptible crop variety.[4]

  • Treatments: Treatments include an untreated control, this compound at various application rates, and potentially a commercial standard fungicide for comparison.

  • Fungicide Application: Fungicides are applied using calibrated spray equipment at specific crop growth stages or upon the first appearance of disease symptoms. Multiple applications may be scheduled at defined intervals (e.g., every 15 days).[4]

  • Inoculation (Optional): For a more controlled experiment, plots can be artificially inoculated with the pathogen to ensure uniform disease pressure.

  • Disease Assessment: Disease incidence (% of infected plants) and severity (% of tissue affected) are periodically rated using standardized scales.

  • Data Collection: In addition to disease data, agronomic parameters such as crop yield and quality are measured at harvest.[5]

  • Statistical Analysis: Data are subjected to Analysis of Variance (ANOVA) to determine if there are significant differences between treatments. Mean separation tests (e.g., Tukey's HSD) are used to compare treatment efficacies.

Workflow for In Vivo Field Fungicide Trial A Site Selection & Experimental Design (RCBD) B Plot Preparation & Planting Susceptible Variety A->B C Treatment Application (Fungicide Spraying) B->C D Pathogen Inoculation (or Natural Infection) C->D F Repeat Applications & Assessments as per Protocol C->F E Disease Assessment (Incidence & Severity) D->E E->F G Harvest & Collect Yield Data F->G H Statistical Analysis (ANOVA) G->H I Efficacy Conclusion H->I

Caption: Generalized workflow for conducting a fungicide field efficacy trial.

Resistance Management

The single-site mode of action of QoI fungicides like this compound creates a high selection pressure for the development of resistant pathogen populations.[2] To ensure the long-term efficacy of this chemical class, integrated resistance management strategies are critical. Key strategies include:

  • Rotation: Alternating applications of this compound with fungicides from different FRAC groups that have different modes of action.[1]

  • Mixtures: Using this compound in pre-formulated mixtures or tank-mixing with a fungicide from a different mode of action group.[2]

  • Limiting Applications: Adhering to label recommendations regarding the maximum number of applications per season to reduce selection pressure.

Conclusion

This compound is a potent strobilurin fungicide that functions by inhibiting mitochondrial respiration at Complex III. Based on its classification and the performance of analogous compounds, it is expected to provide broad-spectrum control against a variety of significant plant pathogens, including those responsible for rice blast, powdery mildews, downy mildews, and rusts. Effective evaluation of its specific efficacy requires rigorous in vitro and in vivo testing following standardized protocols. Due to the inherent risk of resistance associated with its single-site mode of action, the deployment of this compound must be integrated within a robust resistance management program to maintain its utility in sustainable crop protection. Further public research is warranted to fully characterize its efficacy against a broader range of specific plant pathogens.

References

An In-depth Technical Guide to the Mode of Action of Pyriminostrobin as a Quinone Outside Inhibitor (QoI)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pyriminostrobin and Quinone Outside Inhibitors

This compound is a broad-spectrum fungicide belonging to the strobilurin class of agrochemicals.[1] These compounds are synthetic analogs of naturally occurring strobilurins, which were first isolated from wood-rotting mushrooms of the genus Strobilurus.[1] this compound, like other strobilurins, is classified as a Quinone Outside Inhibitor (QoI).[1][2] This class of fungicides is renowned for its high efficacy against a wide range of fungal pathogens that affect various crops.[3] QoIs act by targeting a single, highly specific site within the fungal mitochondrial respiratory chain, leading to a potent disruption of cellular energy production.[4][5] Their single-site mode of action, while contributing to their high efficacy, also makes them prone to the development of resistance in target pathogens.[6][7]

Core Mechanism of Action

The primary mode of action of this compound is the inhibition of mitochondrial respiration.[1] Specifically, it targets Complex III of the electron transport chain, also known as the cytochrome bc1 complex.[1][8] This multi-subunit enzyme complex plays a crucial role in the generation of the proton motive force that drives ATP synthesis.

This compound binds to the Quinone "outside" (Qo) binding site on cytochrome b, a key subunit of the cytochrome bc1 complex.[1][2] This binding event physically obstructs the oxidation of ubiquinol (QH2) at the Qo site. By blocking the transfer of electrons from ubiquinol to cytochrome c1, this compound effectively halts the electron flow through the respiratory chain.[5] This disruption leads to a collapse of the mitochondrial membrane potential and a severe reduction in the synthesis of ATP, the primary energy currency of the cell.[9] The ultimate consequence for the fungal cell is a cessation of vital energy-dependent processes, leading to the inhibition of spore germination, mycelial growth, and ultimately, cell death.[10]

The following diagram illustrates the inhibition of the mitochondrial electron transport chain by this compound.

cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) Complex_III Complex III (Cytochrome bc1) Complex_I->Complex_III e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Complex_III e- Complex_IV Complex IV (Cytochrome c Oxidase) Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient This compound This compound Qo_site This compound->Qo_site Qo_site->Complex_III

Caption: Inhibition of Complex III by this compound.

Quantitative Efficacy and Resistance Data

The efficacy of QoI fungicides can be quantified by determining the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50). These values represent the concentration of the fungicide required to inhibit 50% of fungal growth or enzyme activity, respectively. Resistance to QoI fungicides is a significant concern and is often associated with specific point mutations in the cytochrome b gene (cytb).[6][11] The G143A mutation, which results in the substitution of glycine with alanine at position 143, is the most common and confers a high level of resistance.[6][11] Other mutations, such as F129L (phenylalanine to leucine at position 129) and G137R (glycine to arginine at position 137), have also been identified and are associated with lower levels of resistance.[6][11]

The resistance factor (RF) is a quantitative measure of the level of resistance, calculated as the ratio of the EC50 of a resistant strain to the EC50 of a sensitive (wild-type) strain.

Table 1: Comparative Efficacy of QoI Fungicides Against Various Phytopathogens

FungicidePathogenEC50 (µg/mL)Reference
PyraclostrobinBotrytis cinerea3.383[4]
AzoxystrobinRhizoctonia solani1.508[11]
AzoxystrobinRhizoctonia solani596.60[1]
PyraclostrobinBotrytis cinerea0.015 (wild-type)
AzoxystrobinCercospora sojina (sensitive)<0.1
AzoxystrobinCercospora sojina (resistant)>10

Table 2: Resistance Factors for Common Mutations in the Cytochrome b Gene

MutationAmino Acid ChangeResistance LevelResistance Factor (RF)Reference
G143AGlycine -> AlanineHigh>100[6][11]
F129LPhenylalanine -> LeucineModerate5 - 15 (up to 50)[6]
G137RGlycine -> ArginineModerate5 - 15[6]

Experimental Protocols

In Vitro Mycelial Growth Inhibition Assay (EC50 Determination)

This protocol is used to determine the concentration of this compound that inhibits 50% of the mycelial growth of a target fungus.

Materials:

  • Pure culture of the target fungus

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • This compound stock solution of known concentration (e.g., in acetone or DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile distilled water

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Prepare a series of dilutions of the this compound stock solution in sterile distilled water to achieve the desired final concentrations in the agar medium.

  • Prepare the PDA medium according to the manufacturer's instructions and autoclave.

  • Allow the autoclaved PDA to cool to approximately 45-50°C.

  • Add the appropriate volume of each this compound dilution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare control plates with the solvent only.

  • Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

  • From the edge of an actively growing fungal culture, cut a 5 mm diameter mycelial plug using a sterile cork borer.

  • Place the mycelial plug in the center of each PDA plate.

  • Seal the plates with parafilm and incubate them in the dark at the optimal growth temperature for the fungus.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit or logistic regression analysis.

The following diagram outlines the workflow for the mycelial growth inhibition assay.

start Start prepare_fungicide Prepare this compound Dilutions start->prepare_fungicide amend_media Amend Medium with Fungicide prepare_fungicide->amend_media prepare_media Prepare and Cool Growth Medium prepare_media->amend_media pour_plates Pour Plates amend_media->pour_plates inoculate Inoculate Plates with Fungal Plugs pour_plates->inoculate incubate Incubate Plates inoculate->incubate measure Measure Colony Diameter incubate->measure calculate_inhibition Calculate Percent Inhibition measure->calculate_inhibition determine_ec50 Determine EC50 calculate_inhibition->determine_ec50 end End determine_ec50->end start Start setup Setup Oxygen Electrode Chamber start->setup add_mito Add Isolated Mitochondria setup->add_mito add_substrate Add Respiratory Substrate add_mito->add_substrate add_adp Add ADP to Induce State 3 add_substrate->add_adp add_this compound Add this compound add_adp->add_this compound measure_inhibition Measure Inhibition of O2 Consumption add_this compound->measure_inhibition calculate_ic50 Calculate IC50 measure_inhibition->calculate_ic50 end End calculate_ic50->end

References

A Comprehensive Toxicological Profile of Pyriminostrobin and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract Pyriminostrobin is a synthetic acaricide and insecticide belonging to the strobilurin class of agrochemicals.[1][2] Like other compounds in this class, its primary mode of action is the inhibition of mitochondrial respiration, a critical cellular process.[1] A thorough understanding of its toxicological profile is essential for assessing its potential risks to human health and the environment. This technical guide provides a comprehensive overview of the known toxicological data for this compound, drawing comparisons with related strobilurin compounds due to the limited publicly available data on this compound itself. It covers the mechanism of action, toxicokinetics, and various toxicological endpoints, including acute, chronic, genetic, and developmental toxicity. This document also details common experimental protocols used in toxicological assessments and visualizes key pathways and workflows to support further research and development.

Introduction

This compound, with CAS Registry Number 1257598-43-8, is a methoxyacrylate strobilurin insecticide and acaricide.[2][3] It was developed through the optimization of anilinopyrimidinone lead compounds to enhance bioactivity.[1] Structurally, it is characterized as methyl (2E)-2-[2-({[2-(2,4-dichloroanilino)-6-(trifluoromethyl)pyrimidin-4-yl]oxy}methyl)phenyl]-3-methoxyprop-2-enoate.[3] The primary utility of this compound lies in its efficacy against various mite developmental stages, including eggs, larvae, nymphs, and adults, making it crucial for managing mite populations in agriculture.[1] Its toxicological assessment is critical for establishing safe handling practices and regulatory limits.

Mechanism of Action

The fungicidal and insecticidal activity of this compound stems from its role as a Quinone outside Inhibitor (QoI).[1][2] It specifically targets Complex III (cytochrome bc1 complex) of the mitochondrial electron transport chain.[1] By binding to the Qo site of cytochrome b, a key subunit of Complex III, this compound blocks the transfer of electrons from ubiquinol to cytochrome c. This disruption halts the electron transport chain, thereby inhibiting ATP synthesis and leading to cellular energy deprivation and ultimately, cell death in target organisms.[1]

cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibition Inhibition Pathway Complex_I Complex I (NADH Dehydrogenase) Q Ubiquinone (Q Pool) Complex_I->Q Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Q Complex_III Complex III (Cytochrome bc1) Q->Complex_III Cyt_C Cytochrome c Complex_III->Cyt_C Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_C->Complex_IV ATP_Synthase Complex V (ATP Synthase) O2 O₂ Complex_IV->O2 H₂O ATP ATP H2O H₂O Pyr This compound (QoI) Pyr->Block

Caption: Mechanism of Action of this compound.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

  • Absorption, Distribution, and Excretion: When administered orally to rats, Pyraclostrobin is absorbed and subsequently excreted, primarily in the feces.[4] Similarly, in studies with lactating goats and laying hens, Azoxystrobin was largely excreted via feces (62-72% and 91-97% of the administered dose, respectively), with minimal residues found in tissues and eggs.[5] This suggests that this compound is also likely to be poorly absorbed from the gastrointestinal tract and rapidly excreted.

  • Metabolism: Data on the specific metabolites of this compound are currently unavailable.[1] For pesticides, metabolism is a critical factor in determining toxicity, as metabolites can be more or less toxic than the parent compound.[6] Based on the chemical structure of this compound and known metabolic pathways for other strobilurins, putative metabolic transformations may include:

    • Ester Hydrolysis: Cleavage of the methyl ester group to form a carboxylic acid.

    • O-Demethylation: Removal of the methyl group from the methoxyacrylate toxophore.

    • Ether Linkage Cleavage: Breaking of the ether bond connecting the pyrimidine ring to the phenyl group.

    • Hydroxylation: Addition of hydroxyl groups to the aromatic rings.

cluster_metabolism Proposed Metabolic Pathways cluster_conjugation Phase II Conjugation parent This compound (Parent Compound) met1 Metabolite 1 (Carboxylic Acid) parent->met1 Ester Hydrolysis met2 Metabolite 2 (Phenol Derivative) parent->met2 Ether Cleavage met3 Metabolite 3 (Hydroxylated Derivative) parent->met3 Ring Hydroxylation met4 Metabolite 4 (Demethylated Derivative) parent->met4 O-Demethylation conj Conjugated Metabolites (e.g., Glucuronides, Sulfates) met1->conj met2->conj met3->conj met4->conj excretion Excretion (Primarily Feces) conj->excretion

Caption: Proposed General Metabolic Pathways for this compound.

Toxicological Profile of this compound

Due to a lack of specific public data for this compound, this section summarizes toxicological findings for closely related and well-studied strobilurins, primarily Pyraclostrobin, to provide a contextual profile.

Acute Toxicity

Acute toxicity studies determine the effects of a single, high-dose exposure. For Pyraclostrobin, clinical signs after oral administration in rats included dyspnea, staggering, piloerection, and diarrhea, which resolved within several days.[4] Strobilurins can be highly toxic to aquatic organisms. For instance, the 96-hour median lethal concentration (LC50) of Pyraclostrobin in zebrafish was determined to be 0.056 mg/L, while another strobilurin, Pyraoxystrobin, showed LC50 values ranging from 1.069 to 5.970 µg/L for different life stages of zebrafish.[7][8][9]

Compound Test Species Value Reference
Pyraclostrobin96-h LC50Zebrafish (Danio rerio)0.056 mg/L[7][8]
Pyraoxystrobin96-h LC50Zebrafish (Danio rerio) Embryo4.099 µg/L[9]
Pyraoxystrobin96-h LC50Zebrafish (Danio rerio) Larva1.069 µg/L[9]
PicoxystrobinAcute Reference Dose (ARfD)Human (extrapolated from rat)0.67 mg/kg bw[10]
PyraclostrobinAcceptable Daily Intake (ADI)Human0.03 mg/kg bw/day[11]
PyraclostrobinAcute Reference Dose (ARfD)Human0.03 mg/kg bw[11]
Sub-chronic and Chronic Toxicity

Repeated dose studies with Pyraclostrobin in mice, rats, and dogs revealed that the primary target organs were in the gastrointestinal tract.[12] Findings included duodenal mucosal hypertrophy and, in rodents, erosion or ulceration of the stomach mucosa, suggesting a local irritant effect.[12]

Compound Study Duration Species NOAEL (mg/kg bw/day) LOAEL (mg/kg bw/day) Key Effects at LOAEL Reference
Pyraclostrobin90-dayRat (male)10.7-Decreased body weight[13]
Pyraclostrobin1-yearDog~6-Vomiting[12][13]
Pyraclostrobin91-dayMouse (male)~49.2Decreased body weight[13]
PicoxystrobinAcute NeurotoxicityRat-200Basis for ARfD derivation[10]

NOAEL: No-Observed-Adverse-Effect Level. LOAEL: Lowest-Observed-Adverse-Effect Level.

Genotoxicity

Pyraclostrobin has been evaluated in a comprehensive battery of genotoxicity tests. The results from in vitro bacterial and mammalian cell mutagenicity tests, a chromosome damage test, and an in vivo micronucleus test in mice were unequivocally negative.[12][13] This indicates that Pyraclostrobin is unlikely to be genotoxic.[12] Similarly, metabolites of another strobilurin, Picoxystrobin, showed no genotoxicity concerns.[10]

Carcinogenicity

Long-term carcinogenicity studies have been conducted for Pyraclostrobin in rats and mice. These studies did not provide evidence of a carcinogenic effect.[12][13] Based on the absence of genotoxicity and the lack of significant tumor induction in animal studies, it has been concluded that Pyraclostrobin is unlikely to pose a carcinogenic risk to humans.[12]

Reproductive and Developmental Toxicity

In a two-generation reproductive toxicity study in rats, Pyraclostrobin led to reduced body-weight gains in adults and pups, along with slightly delayed vaginal patency in female pups at a dose of 33 mg/kg bw/day.[12] Developmental studies in rabbits showed increased post-implantation loss at doses significantly higher than established reference doses.[14] In rats, developmental effects included decreased pup body weight and delayed maturation.[14]

Toxicological Profile of Metabolites

There is a significant data gap regarding the identity and toxicity of this compound metabolites. For regulatory purposes, metabolites found in food or the environment at significant levels require toxicological assessment.[6] Studies on Picoxystrobin found that its metabolites, IN-H8612 and IN-QDY63, were of similar or increased toxicity when compared to the parent compound, highlighting the importance of evaluating metabolite-specific toxicity.[10] Without experimental data, the toxicological profile of this compound's metabolites remains uncharacterized.

Experimental Protocols

Standardized protocols, often following OECD (Organisation for Economic Co-operation and Development) guidelines, are crucial for the toxicological evaluation of pesticides.

Genotoxicity Assays
  • Bacterial Reverse Mutation Test (Ames Test - OECD TG 471): This assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. The test substance is incubated with the bacterial strains, with and without a metabolic activation system (S9 mix). A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the negative control, suggesting the substance is a mutagen.

  • In Vivo Mammalian Erythrocyte Micronucleus Test (OECD TG 474): Rodents (usually mice or rats) are exposed to the test substance, typically via oral gavage or intraperitoneal injection. After treatment, bone marrow or peripheral blood is collected. The cells are analyzed for the presence of micronuclei in immature erythrocytes. An increase in the frequency of micronucleated cells indicates that the substance induced chromosomal damage or damage to the mitotic apparatus.

Acute Oral Toxicity - Acute Toxic Class Method (OECD TG 423)

This method is a stepwise procedure with the use of a small number of animals per step. The outcome of each step determines the dose for the next step. The method involves dosing animals with the test substance at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). Animals are observed for mortality and clinical signs for up to 14 days. The method allows for the classification of the substance into a specific toxicity category based on the observed mortality.

90-Day Repeated Dose Oral Toxicity Study (OECD TG 408)

The test substance is administered daily to groups of rodents (typically rats) at three or more dose levels for 90 days. A control group receives the vehicle only. Throughout the study, animals are observed for clinical signs of toxicity, and body weight and food consumption are monitored. At the end of the study, blood and urine samples are collected for hematology, clinical chemistry, and urinalysis. A full necropsy is performed, and selected organs are weighed and examined histopathologically. This study is used to identify target organs and to determine a No-Observed-Adverse-Effect Level (NOAEL).

cluster_tier1 Tier 1: Acute & In Vitro Screening cluster_tier2 Tier 2: Repeated Dose & In Vivo Screening cluster_tier3 Tier 3: Long-term & Specialized Studies start New Chemical Entity (this compound) acute Acute Toxicity Studies (Oral, Dermal, Inhalation) - LD50 / LC50 start->acute genotox_invitro In Vitro Genotoxicity - Ames Test - Chromosomal Aberration start->genotox_invitro subchronic Sub-chronic Toxicity (28-day or 90-day study) - Identify Target Organs - Establish NOAEL acute->subchronic genotox_invitro->subchronic genotox_invivo In Vivo Genotoxicity - Micronucleus Test subchronic->genotox_invivo chronic Chronic Toxicity (1-year or 2-year study) subchronic->chronic carcino Carcinogenicity Study subchronic->carcino repro Reproductive & Developmental Toxicity Studies subchronic->repro risk Risk Assessment - ADI, ARfD Establishment chronic->risk carcino->risk repro->risk

Caption: Standard Workflow for Toxicological Assessment of a Pesticide.

Summary and Conclusions

This compound is a strobilurin insecticide that functions by inhibiting mitochondrial Complex III. While specific toxicological data for this compound is scarce in publicly accessible literature, the profile of related compounds like Pyraclostrobin suggests a low potential for acute mammalian toxicity, genotoxicity, and carcinogenicity. The primary effects observed after repeated exposure are related to local irritation of the gastrointestinal tract. However, like other strobilurins, it is expected to be highly toxic to aquatic organisms.

The most significant knowledge gap in the toxicological profile of this compound is the identification and characterization of its metabolites. As demonstrated by other pesticides, metabolites can contribute significantly to the overall toxicity. Therefore, future research should focus on elucidating the metabolic fate of this compound in various systems and conducting comprehensive toxicological evaluations of its major metabolites to complete a thorough risk assessment.

References

An In-depth Technical Guide to the Strobilurin Class of Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Strobilurin fungicides, also known as Quinone outside Inhibitors (QoIs), represent a major class of agricultural fungicides pivotal in modern crop protection.[1] Derived from natural compounds produced by fungi such as Strobilurus tenacellus, these synthetic analogs possess a broad spectrum of activity against pathogens from all major fungal classes.[2][3][4] Their specific mode of action, the inhibition of mitochondrial respiration, while highly effective, also predisposes them to a high risk of resistance development in target pathogens.[5][6] This guide provides a comprehensive technical overview of the strobilurin class, detailing their mechanism of action, chemical diversity, spectrum of activity, and the physiological effects they exert on plants. It further explores the molecular basis of fungicide resistance and outlines key experimental protocols for their study, intended for researchers, scientists, and professionals in drug development.

History and Discovery

The discovery of strobilurin fungicides is a prime example of natural product chemistry inspiring synthetic agrochemical development. In 1977, the first natural strobilurin compound, Strobilurin A, was isolated from the mycelium of the wood-rotting mushroom Strobilurus tenacellus.[2][7] This fungus utilizes the compound to suppress other competing fungi.[3] Researchers identified the (E)-β-methoxyacrylate group as the core toxophore responsible for this antifungal activity.[8]

However, natural strobilurins were not suitable for agricultural use due to their instability under UV light.[3] This led to extensive research by agrochemical companies to synthesize more stable and efficacious analogs. The first commercial synthetic strobilurin, azoxystrobin, was introduced in 1996, followed by other key active ingredients like kresoxim-methyl and pyraclostrobin.[1][7][8] These synthetic derivatives offered improved photostability and a broader spectrum of activity, leading to their rapid adoption and significant share of the global fungicide market.[1][2]

Chemical Structure and Properties

The defining chemical feature of all strobilurin fungicides is the presence of the (E)-β-methoxyacrylate pharmacophore, which is essential for their biological activity.[8] While this core structure is conserved, the various commercialized strobilurins differ in the composition of their side chains and arene bridges. These structural modifications influence their biokinetic properties, such as absorption, translocation within the plant, and stability, which in turn affect their spectrum of activity and systemic properties.[9] For example, some strobilurins like trifloxystrobin have a high affinity for the waxy cuticle and exhibit translaminar movement (movement from one side of a leaf to the other), while others are more systemic.[6][10]

Below is a logical diagram illustrating the development pathway from natural products to diverse synthetic analogs.

G cluster_0 Natural Product Discovery cluster_1 Lead Structure Optimization cluster_2 Commercial Fungicides Strobilurus tenacellus Strobilurus tenacellus Strobilurin A Strobilurin A Strobilurus tenacellus->Strobilurin A Pharmacophore ID (E)-β-methoxyacrylate Pharmacophore Strobilurin A->Pharmacophore ID Isolation & Analysis Synthetic Analogs Synthetic Analogs (Improved Photostability) Pharmacophore ID->Synthetic Analogs Chemical Synthesis Azoxystrobin Azoxystrobin Synthetic Analogs->Azoxystrobin Kresoxim-methyl Kresoxim-methyl Synthetic Analogs->Kresoxim-methyl Pyraclostrobin Pyraclostrobin Synthetic Analogs->Pyraclostrobin Trifloxystrobin Trifloxystrobin Synthetic Analogs->Trifloxystrobin Others Others Synthetic Analogs->Others

Caption: Development pipeline from natural strobilurin to commercial fungicides.

Table 1: Key Commercial Strobilurin Fungicides

Active Ingredient Chemical Class Key Properties
Azoxystrobin Methoxyacrylate Broad-spectrum, systemic with xylem mobility.[3][4]
Kresoxim-methyl Methoxyiminoacetate Quasi-systemic with translaminar activity, vapor phase movement.[6][7]
Pyraclostrobin Methoxycarbamate Locally systemic, translaminar activity, strong physiological effects.[3][11]
Trifloxystrobin Methoxyiminoacetate Mesostemic (strong affinity for waxy cuticle), translaminar, vapor phase.[3][10]
Picoxystrobin Methoxyacrylate Systemic with xylem mobility and vapor action.[1]

| Fluoxastrobin | Dihydro-dioxazine | Systemic with xylem mobility.[1] |

Mechanism of Action

Strobilurins have a highly specific, single-site mode of action.[2][3] They are classified as Quinone outside Inhibitors (QoIs) because they bind to the quinol oxidation (Qo) site of the cytochrome bc1 complex (also known as Complex III) within the inner mitochondrial membrane of fungi.[6][7][8] This binding action blocks the electron transfer between cytochrome b and cytochrome c1.[8][12]

The disruption of the electron transport chain halts the production of adenosine triphosphate (ATP), the primary energy currency of the cell.[2][8] This cessation of energy production effectively stops fungal growth, and most critically, inhibits spore germination, making strobilurins excellent preventative fungicides.[3][10]

G cluster_etc Mitochondrial Electron Transport Chain ComplexI Complex I NADH Dehydrogenase Q Ubiquinone (Q) ComplexI->Q e- ComplexII Complex II Succinate Dehydrogenase ComplexII->Q e- ComplexIII Complex III Qo Site Qi Site Cytochrome bc1 Q->ComplexIII:qoin e- (QH2) CytC Cytochrome c ComplexIII:f0->CytC e- IMS2 ComplexIII->IMS2 H+ ComplexIV Complex IV Cytochrome c Oxidase CytC->ComplexIV:f0 e- O2 O₂ → H₂O ComplexIV:f0->O2 e- IMS3 ComplexIV->IMS3 H+ ATP_Synthase ATP Synthase H+ ATP ATP Production ATP_Synthase:f1->ATP Matrix ATP_Synthase->Matrix H+ IMS1 Strobilurin Strobilurin Strobilurin->ComplexIII:qoin INHIBITS

Caption: Strobilurins block the Qo site of Complex III, halting electron transport.

Spectrum of Activity and Efficacy

Strobilurins are renowned for their exceptionally broad spectrum of activity, controlling fungal diseases caused by pathogens in all four major classes: Ascomycetes, Basidiomycetes, Deuteromycetes, and Oomycetes.[2][4] They are used to manage a wide array of diseases, including powdery mildews, downy mildews, rusts, leaf spots, and fruit rots, across a diverse range of crops such as cereals, fruits, vegetables, and turfgrass.[2][6]

Their primary strength lies in preventative disease control, as they are highly effective at inhibiting spore germination.[3] While they possess some curative activity, it is generally limited.[10] The efficacy can vary between different strobilurin compounds and target pathogens.

Table 2: Efficacy of Strobilurin-Based Fungicides Against Soybean Rust (Phakopsora pachyrhizi)

Fungicide Class/Combination Avg. Disease Reduction (%) Avg. Yield Increase (%)
Strobilurin (alone) 52.1% 38.2%
Triazole (alone) 61.3% 46.5%
Strobilurin + Triazole 66.4% 51.7%

Data synthesized from a quantitative review of fungicide trials in Brazil. On average, fungicide treatments reduced disease by 58.7% and increased yield by 43.9%.[13][14] Combinations of strobilurins with triazoles generally improved disease control and yield protection compared to either class used alone.[13]

Physiological Effects on Plants

Beyond their fungicidal action, strobilurins can induce significant physiological changes in plants, often referred to as the "greening effect".[15][16] These effects can contribute to increased yield and improved crop quality even in the absence of significant disease pressure.

Key physiological effects include:

  • Delayed Senescence: Strobilurins can inhibit ethylene biosynthesis, a key hormone in the leaf aging process. This delays the breakdown of chlorophyll, keeping leaves photosynthetically active for a longer period.[15][16][17]

  • Increased Nitrogen Assimilation: Treatment with strobilurins has been shown to increase the activity of nitrate reductase, a key enzyme in the nitrogen assimilation pathway. This can lead to more efficient use of nitrogen and increased biomass.[2][16]

  • Enhanced Stress Tolerance: Strobilurins can improve a plant's ability to cope with abiotic stresses like drought and heat. This is partly achieved by influencing hormone levels, such as increasing abscisic acid (ABA), which helps regulate stomatal opening and reduce water loss.[15][16]

  • Modified Carbon Metabolism: By temporarily reducing the rate of mitochondrial respiration in the plant, strobilurins can decrease carbon dioxide loss, leading to a more favorable carbon balance and more energy available for growth.[15]

Fungicide Resistance

The single-site mode of action of strobilurins makes them highly prone to the development of resistance in fungal populations.[3][6] Resistance can develop rapidly and often results in a complete loss of disease control that cannot be overcome by increasing the fungicide application rate.[3]

Mechanisms of Resistance

The primary mechanism of resistance to strobilurin fungicides is a target-site modification resulting from point mutations in the mitochondrial cytochrome b gene (CYTB).[11][18] These mutations alter the amino acid sequence of the protein, reducing the binding affinity of the fungicide to the Qo site.

Table 3: Key Mutations in the Cytochrome b Gene Conferring Strobilurin Resistance

Mutation Amino Acid Change Pathogen Examples Resistance Level
G143A Glycine → Alanine Pyricularia grisea, Erysiphe graminis, Plasmopara viticola, Mycosphaerella fijiensis[18][19][20] High to complete
F129L Phenylalanine → Leucine Pyricularia grisea, Alternaria solani, Pythium aphanidermatum[18][21][22] Moderate to high

| G137R | Glycine → Arginine | Saccharomyces cerevisiae (lab mutant)[23][24] | High |

Because all strobilurins share the same target site, there is strong cross-resistance among them.[6][25] A fungal strain resistant to one strobilurin is typically resistant to all others in the class, even those it has never been exposed to.[6]

Resistance Management

To delay the development of resistance, strict management strategies are essential. The Fungicide Resistance Action Committee (FRAC) provides guidelines that include:

  • Limiting the number of applications per season.

  • Alternating or mixing strobilurins with fungicides that have a different mode of action.[3]

  • Using strobilurins in a preventative rather than curative manner.

  • Adhering to labeled application rates .

Key Experimental Protocols

Protocol: Fungicide Sensitivity Assay (EC₅₀ Determination)

This protocol determines the concentration of a fungicide required to inhibit 50% of mycelial growth (EC₅₀), a key metric for assessing sensitivity or resistance.

1. Media Preparation:

  • Prepare a suitable agar medium (e.g., Potato Dextrose Agar - PDA) according to the manufacturer's instructions and autoclave.[26]
  • Cool the medium in a water bath to 50-55°C.

2. Fungicide Stock and Dilutions:

  • Prepare a high-concentration stock solution of the strobilurin fungicide in a suitable solvent (e.g., acetone or DMSO).
  • Calculate the volumes needed to create a serial dilution series (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL) in the molten agar. The final solvent concentration should be consistent across all plates (and typically <1%) to avoid inhibitory effects.

3. Plate Preparation:

  • Add the calculated amount of fungicide dilution to sterile petri dishes.
  • Pour the molten agar into the dishes, swirl gently to mix, and allow to solidify. Prepare replicate plates for each concentration.

4. Inoculation:

  • From the margin of an actively growing fungal culture, take a mycelial plug of a standardized size (e.g., 5 mm diameter) using a cork borer.
  • Place one plug, mycelium-side down, in the center of each fungicide-amended plate.

5. Incubation and Measurement:

  • Incubate the plates in the dark at the optimal temperature for the test fungus.
  • After a set period (when the control plate shows significant but not complete growth), measure two perpendicular diameters of the fungal colony on each plate.
  • Calculate the average diameter and subtract the diameter of the initial plug.

6. Data Analysis:

  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent-only control.
  • Plot the percent inhibition against the log-transformed fungicide concentration.
  • Use probit or logistic regression analysis to calculate the EC₅₀ value.

Protocol: Molecular Detection of Cytochrome b Resistance Mutations

This protocol outlines the workflow for identifying point mutations in the CYTB gene associated with resistance.

G cluster_workflow Workflow for Detecting Strobilurin Resistance Mutations node_A 1. Fungal Isolate Collection (From field or pure culture) node_B 2. DNA Extraction (Using commercial kit or CTAB method) node_A->node_B node_C 3. PCR Amplification of CYTB Gene node_B->node_C node_D 4. PCR Product Purification & Gel Electrophoresis (QC) node_C->node_D node_E 5. Sanger Sequencing node_D->node_E node_F 6. Sequence Analysis node_E->node_F node_G 7. Identify Mutations (e.g., G143A, F129L) node_F->node_G Compare to sensitive wild-type sequence

Caption: Experimental workflow for molecular identification of resistance mutations.

1. Fungal Isolate and DNA Extraction:

  • Obtain a pure culture of the fungal isolate to be tested.
  • Extract total genomic DNA using a commercial fungal DNA extraction kit or a standard protocol like the CTAB method. Assess DNA quality and concentration using a spectrophotometer.

2. PCR Amplification:

  • Design or obtain primers that flank the regions of the CYTB gene known to harbor resistance mutations (e.g., codons 129 and 143).[18]
  • Set up a standard PCR reaction containing the extracted DNA, primers, dNTPs, PCR buffer, and a Taq polymerase.
  • Run the PCR using an appropriate thermal cycling program with annealing temperatures optimized for the specific primers.

3. Verification and Sequencing:

  • Run the PCR product on an agarose gel to verify that a DNA fragment of the expected size has been amplified.
  • Purify the PCR product to remove primers and unincorporated dNTPs.
  • Send the purified product for Sanger sequencing using the same forward and/or reverse primers used for amplification.

4. Sequence Analysis:

  • Align the obtained sequence data with a known wild-type (sensitive) reference sequence for the same fungal species.
  • Examine the alignment at key codon positions (129, 137, 143) to identify any single nucleotide polymorphisms (SNPs) that result in an amino acid substitution associated with resistance.

Conclusion

The strobilurin class of fungicides has had a profound impact on global agriculture, offering broad-spectrum, preventative control of many devastating plant diseases. Their unique mode of action, coupled with beneficial physiological effects on the host plant, has made them invaluable tools for crop management. However, their site-specific nature presents a significant and ongoing challenge in the form of fungicide resistance. A thorough understanding of their biochemistry, the molecular basis of resistance, and diligent adherence to resistance management strategies are paramount for preserving the efficacy of this critical fungicide class for the future. Continued research into novel derivatives, resistance mechanisms, and integrated disease management strategies will be essential for their sustainable use.

References

Pyriminostrobin: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth analysis of Pyriminostrobin, a strobilurin acaricide, tailored for researchers, scientists, and professionals in drug development. It covers its chemical identity, properties, and a conceptual framework for its analysis.

Chemical Identity and Nomenclature

This compound is a synthetic acaricide belonging to the strobilurin class of chemicals. Its systematic name and various synonyms are crucial for unambiguous identification in research and regulatory contexts.

IUPAC Name: methyl (2E)-2-[2-({[2-(2,4-dichloroanilino)-6-(trifluoromethyl)pyrimidin-4-yl]oxy}methyl)phenyl]-3-methoxyprop-2-enoate[1][2]

CAS Name: methyl (αE)-2-[[[2-[(2,4-dichlorophenyl)amino]-6-(trifluoromethyl)-4-pyrimidinyl]oxy]methyl]-α-(methoxymethylene)benzeneacetate[1][2]

A comprehensive list of synonyms and identifiers for this compound is provided below, offering a reference for its various names in literature and commercial products.

Identifier TypeValue
CAS Registry No. 1257598-43-8[1][3][4][5][6]
Common Name This compound[1][4]
Synonyms Mimanan, Miman'an, SYP 11277[4][5][7]
Other IUPAC Names methyl (E)-2-{a-(2-(2,4-dichloroanilino)-6-(trifluoromethyl)pyrimidin-4-yloxy)-o-tolyl}-3-methoxyacrylate[2]
methyl (E)-2-{alpha-[2-(2,4-dichloroanilino)-6-(trifluoromethyl)pyrimidin-4-yloxy]-o-tolyl}-3-methoxyacrylate[4][7]
InChIKey YYXSCUSVVALMNW-FOWTUZBSSA-N[1][3][7]
InChI InChI=1S/C23H18Cl2F3N3O4/c1-33-12-16(21(32)34-2)15-6-4-3-5-13(15)11-35-20-10-19(23(26,27)28)30-22(31-20)29-18-8-7-14(24)9-17(18)25/h3-10,12H,11H2,1-2H3,(H,29,30,31)/b16-12+[1][4][5]
Canonical SMILES COC=C(C1=CC=CC=C1COC2=NC(=NC(=C2)C(F)(F)F)NC3=C(C=C(C=C3)Cl)Cl)C(=O)OC[2]

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound, which are essential for its formulation, application, and environmental fate studies.

PropertyValue
Molecular Formula C23H18Cl2F3N3O4[1][4][6][7]
Molecular Weight 528.3 g/mol [3][4]
Form Neat[7]

Logical Classification of this compound

The following diagram illustrates the hierarchical classification of this compound based on its chemical structure and mode of action. This visualization helps in understanding its relationship with other chemical classes.

A Chemical Compound B Pesticide A->B C Acaricide B->C D Strobilurin Acaricide C->D E This compound D->E

Classification of this compound.

Conceptual Experimental Workflow: Purity Analysis

The diagram below outlines a general workflow for determining the purity of a this compound sample using High-Performance Liquid Chromatography (HPLC), a standard analytical technique in chemical research.

A Sample Preparation (Dissolve in appropriate solvent) E Injection of Sample A->E B HPLC System Setup (Column, Mobile Phase, Detector) D Injection of Standard B->D B->E C Standard Solution Preparation (Known concentration of this compound) C->D F Data Acquisition (Chromatogram) D->F E->F G Data Analysis (Peak Integration, Comparison) F->G H Purity Calculation G->H

Workflow for HPLC Purity Analysis.

Experimental Protocols

While detailed, step-by-step experimental protocols are proprietary and vary by manufacturer, a general methodology for the synthesis of this compound can be conceptualized based on publicly available information. The synthesis generally involves a multi-step process culminating in the formation of the final product. A crucial step often involves the etherification of a pyrimidylphenol salt with a benzyl chloride derivative. The crude product is then purified, typically through recrystallization, to achieve the desired purity. For rigorous analytical work, it is recommended to use a certified reference standard, such as those available from LGC Standards or other chemical suppliers, which are characterized under ISO 17025 guidelines.[5]

References

In-Vitro Efficacy of Pyriminostrobin: Data Currently Limited

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of preliminary in-vitro studies on the efficacy of the novel strobilurin compound, Pyriminostrobin, reveals a notable absence of publicly available data. While the chemical identity and general mode of action of this compound have been established, specific in-vitro efficacy studies, including quantitative data and detailed experimental protocols, are not yet present in the scientific literature based on current search results.

This compound is identified as a strobilurin acaricide and insecticide.[1] Its chemical formula is C₂₃H₁₈Cl₂F₃N₃O₄ and its mode of action is as a Quinone Outside Inhibitor (QoI).[1][2] This mechanism involves the inhibition of mitochondrial respiration by targeting Complex III of the electron transport chain.[1] This mode of action is characteristic of strobilurin fungicides.[1]

Despite the clear classification of its chemical structure and fungicidal class, specific in-vitro studies detailing its efficacy against various fungal pathogens, crucial for a comprehensive technical guide, are not available in the public domain. Key quantitative metrics such as IC50 values, minimum inhibitory concentrations (MICs), and detailed experimental methodologies remain unpublished.

Alternative Focus: In-Vitro Efficacy of Pyrimethanil

Given the lack of specific in-vitro data for this compound, we can offer a detailed technical guide on a related and well-documented pyrimidine fungicide, Pyrimethanil . This compound has a significant body of research detailing its in-vitro efficacy, mechanism of action, and associated signaling pathways, which would allow for the creation of the requested in-depth technical guide.

Pyrimethanil is an anilinopyrimidine fungicide used to control a variety of plant pathogenic fungi.[3] Its efficacy has been demonstrated against pathogens such as Penicillium digitatum (citrus green mold).[4]

Quantitative Data on Pyrimethanil Efficacy
PathogenMetricValueReference
Penicillium digitatumEC50 (spore germination)0.2–0.4 mg/L
Penicillium digitatum (Imazalil-resistant)% Green Mold Reduction (500 mg/L)>90%
Penicillium digitatum% Green Mold Reduction (1000 or 2000 mg/L in wax)~65%
Experimental Protocols

In-vitro Inhibition of Spore Germination of Penicillium digitatum

A study on the effectiveness of pyrimethanil to inhibit the germination of P. digitatum spores was conducted. The EC50 value, which represents the concentration of the fungicide that inhibits 50% of spore germination, was determined to be between 0.2 and 0.4 mg/L. The study found this efficacy to be consistent across a pH range of 4 to 7.

Control of Citrus Green Mold

In postharvest applications, pyrimethanil demonstrated significant control of green mold on citrus fruit. When applied as a 30-second immersion or drench at a concentration of 500 mg/L or higher, it reduced the incidence of green mold by over 90%. When applied in wax at concentrations of 1000 or 2000 mg/L, the reduction in green mold was approximately 65%. The fungicide was also found to be effective against an imazalil-resistant isolate of P. digitatum.

Signaling Pathway and Mechanism of Action

The primary mode of action of anilinopyrimidine fungicides like pyrimethanil is the inhibition of methionine biosynthesis.[3] This is distinct from the QoI mechanism of strobilurins.

Below is a conceptual workflow for the evaluation of fungicide efficacy, which can be applied to studies of compounds like Pyrimethanil.

G cluster_prep Preparation cluster_assay In-Vitro Assay cluster_analysis Data Analysis Fungal Isolate Culture Fungal Isolate Culture Inoculation of Media Inoculation of Media Fungal Isolate Culture->Inoculation of Media Fungicide Stock Solution Fungicide Stock Solution Serial Dilution of Fungicide Serial Dilution of Fungicide Fungicide Stock Solution->Serial Dilution of Fungicide Growth Media Preparation Growth Media Preparation Growth Media Preparation->Serial Dilution of Fungicide Serial Dilution of Fungicide->Inoculation of Media Incubation Incubation Inoculation of Media->Incubation Measurement of Mycelial Growth Measurement of Mycelial Growth Incubation->Measurement of Mycelial Growth Calculation of Inhibition Percentage Calculation of Inhibition Percentage Measurement of Mycelial Growth->Calculation of Inhibition Percentage Determination of IC50/MIC Determination of IC50/MIC Calculation of Inhibition Percentage->Determination of IC50/MIC

Figure 1. Generalized workflow for in-vitro fungicide efficacy testing.

We propose to develop a comprehensive technical guide on the in-vitro efficacy of Pyrimethanil or the broader class of strobilurin fungicides, which would include detailed data tables, experimental protocols, and signaling pathway diagrams as per the original request. Please advise on your preferred alternative.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Pyriminostrobin in Soil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyriminostrobin is a broad-spectrum fungicide belonging to the strobilurin class of agrochemicals. Its widespread use necessitates the development of sensitive and reliable analytical methods for its detection in environmental matrices such as soil to monitor its persistence, degradation, and potential environmental impact. This document provides detailed application notes and protocols for the extraction and quantification of this compound residues in soil samples, primarily utilizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The methodologies described are based on established analytical principles for similar pesticide residues in soil.

Analytical Method Overview

The determination of this compound in soil involves a multi-step process that includes sample preparation, extraction, cleanup, and instrumental analysis. The QuEChERS method has become a widely adopted technique for the extraction of pesticide residues from various matrices, including soil, due to its simplicity, speed, and minimal solvent usage.[1][2][3] Subsequent analysis by HPLC-MS/MS provides the high selectivity and sensitivity required for detecting trace levels of this compound.[4][5][6]

Quantitative Data Summary

The following table summarizes typical performance characteristics of analytical methods for the determination of strobilurin fungicides, like pyraclostrobin, in soil, which are anticipated to be comparable for this compound.

ParameterValueReference
Limit of Detection (LOD)0.15 µg/kg[7]
Limit of Quantification (LOQ)0.21 µg/kg[7]
Recovery94.21 - 102.38%[7]
Relative Standard Deviation (RSD)0.64 - 3.21%[7]
Matrix Effect-1.17% (suppression)[7]

Experimental Protocols

Sample Preparation and Extraction (QuEChERS Method)

This protocol is a modification of the widely used QuEChERS method for pesticide residue analysis in soil.[1][2][3]

Materials:

  • Soil sample (air-dried and sieved)

  • Acetonitrile (ACN), HPLC grade

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl) or Sodium acetate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL centrifuge tubes

  • High-speed centrifuge

  • Vortex mixer

Procedure:

  • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 1 minute. Let it stand for 10 minutes to hydrate the soil.[5]

  • Add 10 mL of acetonitrile (containing 1% acetic acid for better extraction of some compounds).[5]

  • Add the QuEChERS extraction salts (e.g., 4 g of anhydrous MgSO₄ and 1.7 g of sodium acetate).[5] The original QuEChERS method uses NaCl.

  • Immediately cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and prevent the agglomeration of salts.

  • Centrifuge the tube at ≥ 5000 rcf for 5 minutes.[1]

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

The supernatant from the extraction step is subjected to a cleanup step to remove matrix co-extractives that could interfere with the analysis.

Materials:

  • Supernatant from the extraction step

  • 2 mL or 15 mL centrifuge tubes containing d-SPE sorbents (e.g., MgSO₄, PSA, C18)

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Transfer 1 mL of the supernatant from the extraction step into a 2 mL centrifuge tube containing the d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). The choice of sorbents may need to be optimized depending on the soil matrix.

  • Vortex the tube for 30 seconds.[1]

  • Centrifuge at ≥ 5000 rcf for 2 minutes.[1]

  • Filter the purified supernatant through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.[4]

HPLC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse XDB-C18; 150 mm length, 4.6 mm inner diameter, 5 µm particle size).[4]

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient would start at a lower percentage of organic phase (e.g., 20% B), ramp up to a high percentage (e.g., 80-90% B) to elute the analyte, hold for a few minutes, and then return to the initial conditions to re-equilibrate the column.[4]

  • Flow Rate: 0.2 - 0.4 mL/min

  • Column Temperature: 35 °C[4]

  • Injection Volume: 5 - 10 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • Precursor and Product Ions: These need to be determined specifically for this compound by infusing a standard solution into the mass spectrometer. At least two MRM transitions should be monitored for confident identification and quantification.

  • Other Parameters: Gas temperatures, gas flows, and voltages should be optimized for maximum sensitivity for this compound.

Experimental Workflow and Diagrams

The overall experimental workflow for the analysis of this compound in soil is depicted in the following diagram.

Pyriminostrobin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Instrumental Analysis A Soil Sampling and Homogenization B Weighing 10g of Soil A->B C Addition of Water and Acetonitrile B->C D Addition of Extraction Salts (MgSO4, NaCl/NaOAc) C->D E Vortexing (1 min) D->E F Centrifugation (5 min) E->F G Transfer of Supernatant F->G H Addition of d-SPE Sorbents (PSA, C18) G->H I Vortexing (30 sec) H->I J Centrifugation (2 min) I->J K Filtration (0.22 µm) J->K L HPLC-MS/MS Analysis K->L M Data Processing and Quantification L->M

Caption: Workflow for this compound Analysis in Soil.

This logical diagram illustrates the sequential steps involved in the analytical method.

Logical_Relationship cluster_input Input cluster_process Analytical Process cluster_output Output Soil Soil Sample Extraction QuEChERS Extraction Soil->Extraction is subjected to Cleanup d-SPE Cleanup Extraction->Cleanup produces extract for Analysis HPLC-MS/MS Cleanup->Analysis provides purified sample for Concentration This compound Concentration Analysis->Concentration determines

Caption: Logical Steps in this compound Quantification.

References

Application Note and Protocol for the Quantification of Pyriminostrobin Residues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyriminostrobin is a broad-spectrum strobilurin fungicide used to control a variety of fungal diseases on crops. As with any agricultural chemical, monitoring its residue levels in food products is crucial for ensuring consumer safety and regulatory compliance. This document provides a detailed protocol for the quantification of this compound residues in food matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

The methodology described herein is based on the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure followed by LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode. This approach allows for the efficient extraction and accurate quantification of this compound residues at low levels.

Principle

The method involves an initial extraction of this compound from the sample matrix using acetonitrile. The extract then undergoes a cleanup step using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components. The final extract is analyzed by LC-MS/MS. This compound is ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in MRM mode. This mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte. Quantification is achieved by comparing the peak area of this compound in the sample to that of a calibration curve prepared with known concentrations of the standard.

Materials and Reagents

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)

  • Reagents: Formic acid (LC-MS grade), Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate

  • d-SPE Sorbents: Primary secondary amine (PSA), C18, and anhydrous MgSO₄

  • Standards: this compound analytical standard (purity >98%)

  • Sample Matrix: e.g., Apples, Grapes, Tomatoes (or other relevant food commodity)

Experimental Protocols

Standard Solution Preparation

Prepare a stock solution of this compound (e.g., 1000 µg/mL) in acetonitrile. From this stock solution, prepare a series of working standard solutions by serial dilution in acetonitrile to construct a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL).

Sample Preparation (QuEChERS Method)

A generalized QuEChERS protocol is described below. This may need to be optimized depending on the specific matrix.

  • Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g) to a uniform consistency.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salt packet (e.g., containing MgSO₄, NaCl, sodium citrate, and sodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing PSA, C18, and anhydrous MgSO₄.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract Preparation:

    • Transfer the supernatant to a clean vial.

    • The extract is now ready for LC-MS/MS analysis. Dilution with the initial mobile phase may be necessary to minimize matrix effects.

LC-MS/MS Analysis

The following are typical starting conditions and should be optimized for the specific instrument used.

Liquid Chromatography (LC) Conditions:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start at 5-10% B, ramp to 95% B over 8-10 minutes, hold for 2 minutes, and re-equilibrate.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 2 - 10 µL
Column Temperature 40 °C

Mass Spectrometry (MS) Conditions:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion ([M+H]⁺) m/z 529.1
Product Ions (MRM) Quantifier: To be determined experimentally. A likely fragment would be m/z 194.0, corresponding to the cleavage of the ether linkage. Qualifier: To be determined experimentally. A potential fragment could be m/z 336.0, resulting from the loss of the dichlorophenylamino group.
Collision Energy (CE) To be optimized for each transition to achieve maximum signal intensity.
Dwell Time Optimized to ensure a sufficient number of data points across the chromatographic peak (typically >15).

Note: The exact m/z values for product ions and optimal collision energies should be determined by infusing a standard solution of this compound into the mass spectrometer and performing product ion scans and collision energy optimization experiments.

Data Presentation

Quantitative data should be summarized in clear and concise tables. Below are example tables for presenting method validation and sample analysis results.

Table 1: Method Performance and Validation Data

ParameterResult
Linearity (r²) >0.99
Limit of Detection (LOD) To be determined experimentally (typically in the low µg/kg range).
Limit of Quantification (LOQ) To be determined experimentally (typically 5-10 µg/kg). The LOQ is the lowest validated spike level meeting recovery and precision criteria.[1]
Accuracy (Recovery %) 70-120% at three spiking levels (e.g., 10, 50, and 100 µg/kg).
Precision (RSD %) ≤20% for both repeatability (intra-day) and reproducibility (inter-day).

Table 2: this compound Residue Levels in Spiked Apple Samples

Sample IDSpiking Level (µg/kg)Measured Concentration (µg/kg)Recovery (%)
Apple_1A109.595
Apple_1B109.898
Apple_1C109.292
Apple_2A5048.597
Apple_2B5051.0102
Apple_2C5049.599
Apple_3A100105.0105
Apple_3B100101.0101
Apple_3C100103.0103

Note: The data presented in this table is for illustrative purposes and should be replaced with actual experimental results.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis Homogenization 1. Sample Homogenization Extraction 2. Acetonitrile Extraction + Salting Out Homogenization->Extraction 10g sample Cleanup 3. Dispersive SPE Cleanup (PSA, C18, MgSO4) Extraction->Cleanup 1 mL supernatant LC_Separation 4. LC Separation (C18 Column) Cleanup->LC_Separation Final Extract MS_Detection 5. MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification 6. Data Analysis & Quantification MS_Detection->Quantification

Caption: Overview of the experimental workflow for this compound residue analysis.

Logical Relationship for MRM

mrm_logic cluster_fragmentation Collision-Induced Dissociation (CID) Precursor This compound Precursor Ion ([M+H]+ = 529.1) Product_Quant Product Ion 1 (Quantifier) Precursor->Product_Quant Collision Energy 1 Product_Qual Product Ion 2 (Qualifier) Precursor->Product_Qual Collision Energy 2

Caption: Logical relationship of precursor and product ions in MRM analysis.

References

Application of Pyriminostrobin in Integrated Pest Management Strategies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyriminostrobin is a strobilurin acaricide and insecticide that functions by inhibiting mitochondrial respiration.[1] As a Quinone outside Inhibitor (QoI), it specifically targets Complex III of the electron transport chain (cytochrome bc1 complex), binding to the Qo site of cytochrome b.[1] This action blocks the transfer of electrons from ubiquinol, halting the production of ATP and leading to the death of the target organism.[1] The Fungicide Resistance Action Committee (FRAC) classifies this compound and other QoI fungicides under Group 11, indicating a shared mode of action and a high risk of cross-resistance development.[1]

Integrated Pest Management (IPM) is an ecosystem-based strategy that focuses on the long-term prevention of pests or their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and use of resistant varieties.[2][3] Pesticides are used only after monitoring indicates they are needed according to established guidelines, and treatments are made with the goal of removing only the target organism.[3] Selective pesticides that have minimal impact on non-target organisms are preferred.[2] This document provides detailed application notes and protocols for the effective and sustainable use of this compound within an IPM framework.

Data Presentation

Efficacy of this compound Against Target Mite Pests

Limited publicly available data exists for specific LC50 and EC50 values of this compound. The following table provides a general overview of its efficacy against key mite pests.

Target PestEfficacyNotes
Spider Mites (Tetranychus spp.)HighEffective against various species of spider mites.
Citrus Red Mite (Panonychus citri)HighA primary target pest for this compound applications in citrus.[4]
Carmine Spider Mite (Tetranychus cinnabarinus)High
Comparative Efficacy with Other Acaricides
Effects on Non-Target Organisms

The use of this compound, like other strobilurin fungicides, requires careful consideration of its impact on non-target organisms.

OrganismToxicity DataNotes
Beneficial Insects
Honeybees (Apis mellifera)Data for the related strobilurin, pyraclostrobin, shows it can inhibit mitochondrial respiration in honeybees, similar to its effect on fungi.[7][8] Chronic exposure to field-recommended concentrations of pyraclostrobin has been shown to negatively affect the development and immune response of honeybee larvae and pupae.[9]Direct LD50 data for this compound is not publicly available. Strobilurins as a class are generally considered to have a lower acute toxicity to bees compared to some insecticides, but sublethal and chronic effects are a concern.
Beneficial Mites
Predatory Mites (e.g., Phytoseiidae family)Strobilurin fungicides can have variable effects on predatory mites. Some studies on other miticides have shown that even "selective" products can have non-target effects on different predatory mite species.[10][11]Specific toxicity data for this compound on predatory mites is needed to fully assess its compatibility with biological control programs.
Environmental Fate

The environmental persistence of a pesticide is a critical factor in its integration into IPM. The half-life of a related pyrimidine benzoic acid ester herbicide, (E)-pyriminobac-methyl, in soil has been reported to range from 37.46 to 66.00 days, with abiotic degradation being predominant.[12] In aquatic environments, the degradation of strobilurins can be influenced by factors such as photolysis.[13]

CompartmentHalf-life (t½)Notes
SoilModerate Persistence (Proxy data: 37-66 days)[12]Degradation is influenced by soil type, moisture, and microbial activity.
WaterVariableStrobilurins can undergo rapid photolysis in water, but persistence in sediment can be longer. The half-life of deltamethrin, for example, can range from 8 to 48 hours in water.[14]

Experimental Protocols

Protocol 1: Evaluation of Acaricidal Efficacy of this compound (Leaf Disc Bioassay)

This protocol is adapted from standard laboratory bioassay procedures for testing the efficacy of acaricides against spider mites.

Objective: To determine the concentration-mortality response (LC50) of a target mite species to this compound.

Materials:

  • This compound technical grade or formulated product

  • Acetone or other suitable solvent

  • Triton X-100 or similar surfactant

  • Distilled water

  • Bean plants (or other suitable host plant for the target mite)

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Cotton wool

  • Fine camel-hair brush

  • Stereomicroscope

  • Environmental chamber or incubator

Methodology:

  • Mite Rearing: Maintain a healthy, pesticide-susceptible colony of the target mite species (e.g., Tetranychus urticae) on untreated host plants in a separate, controlled environment.

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Create a series of serial dilutions from the stock solution to obtain at least five concentrations expected to cause between 10% and 90% mortality.

    • Include a control (solvent + surfactant) and a water-only control.

    • Add a standard concentration of surfactant (e.g., 0.01%) to all test solutions and the solvent control.

  • Leaf Disc Preparation:

    • Excise leaf discs (e.g., 2-3 cm in diameter) from healthy, untreated host plants.

    • Place each leaf disc, abaxial side up, on a layer of moistened cotton wool or filter paper in a Petri dish. The moisture will keep the leaf disc turgid.

  • Application of Treatments:

    • Dip each leaf disc into a test solution for a standardized time (e.g., 5-10 seconds).

    • Allow the leaf discs to air dry completely in a fume hood.

  • Infestation:

    • Using a fine camel-hair brush, transfer a set number of adult female mites (e.g., 20-30) onto each treated leaf disc.

  • Incubation:

    • Place the Petri dishes in an environmental chamber or incubator set to controlled conditions (e.g., 25 ± 1°C, 60-70% RH, 16:8 L:D photoperiod).

  • Mortality Assessment:

    • After a specified period (e.g., 24, 48, or 72 hours), examine the mites on each leaf disc under a stereomicroscope.

    • Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis:

    • Correct the observed mortality for control mortality using Abbott's formula.

    • Perform probit analysis or logit analysis on the concentration-mortality data to calculate the LC50 value and its 95% confidence limits.

Protocol 2: Assessment of Non-Target Effects on a Predatory Mite (Phytoseiulus persimilis)

This protocol is a modification of standard methods for evaluating the side effects of pesticides on beneficial arthropods.

Objective: To assess the lethal and sublethal effects of this compound on the predatory mite Phytoseiulus persimilis.

Materials:

  • This compound formulated product

  • Materials for leaf disc bioassay as described in Protocol 1

  • A healthy culture of Phytoseiulus persimilis

  • A healthy culture of a prey species (e.g., Tetranychus urticae)

  • Fine camel-hair brush

  • Stereomicroscope

  • Environmental chamber

Methodology:

  • Preparation of Treated Substrate: Prepare treated and control leaf discs as described in Protocol 1.

  • Exposure of Predators:

    • Place one adult female P. persimilis on each leaf disc.

    • Provide a sufficient number of prey mites (all life stages) on each disc to serve as a food source.

  • Lethal Effects Assessment:

    • Assess the mortality of the adult female predators at 24, 48, and 72 hours after exposure, as described in Protocol 1.

  • Sublethal Effects Assessment (Fecundity):

    • After the initial mortality assessment (e.g., 72 hours), continue to observe the surviving female predators for a set period (e.g., 7-10 days).

    • Each day, count and record the number of eggs laid by each female.

    • Remove the eggs to prevent hatching and cannibalism.

    • Ensure a constant supply of prey.

  • Data Analysis:

    • Calculate the mortality rate of the predatory mites for each treatment.

    • Calculate the average number of eggs laid per female per day for each treatment.

    • Use statistical tests (e.g., ANOVA followed by a post-hoc test) to compare the mortality and fecundity between the this compound treatments and the control.

    • Classify the effects based on the International Organisation for Biological Control (IOBC) toxicity ratings (e.g., 1 = harmless, 2 = slightly harmful, 3 = moderately harmful, 4 = harmful).

Signaling Pathways and Experimental Workflows

Signaling Pathway: Inhibition of Mitochondrial Respiration by this compound

cluster_Mitochondrion Mitochondrial Inner Membrane ComplexI Complex I Ubiquinone Ubiquinone (Q) ComplexI->Ubiquinone e- ComplexII Complex II ComplexII->Ubiquinone e- ComplexIII Complex III (Cytochrome bc1) Ubiquinone->ComplexIII e- CytochromeC Cytochrome c ComplexIII->CytochromeC e- ComplexIV Complex IV CytochromeC->ComplexIV e- ATPSynthase ATP Synthase ComplexIV->ATPSynthase H+ gradient ATP ATP ATPSynthase->ATP produces This compound This compound This compound->ComplexIII Inhibits Qo site Cellular Energy Cellular Energy ATP->Cellular Energy Start Start: Pest Monitoring ActionThreshold Action Threshold Exceeded? Start->ActionThreshold CulturalBiological Implement Cultural & Biological Controls ActionThreshold->CulturalBiological No Applythis compound Apply this compound (Consider rotation with other MoAs) ActionThreshold->Applythis compound Yes NoAction Continue Monitoring ActionThreshold->NoAction No CulturalBiological->Start Reevaluate Re-evaluate Pest Population PostApplicationMonitoring Post-Application Monitoring (Efficacy & Non-Target Effects) Applythis compound->PostApplicationMonitoring PostApplicationMonitoring->ActionThreshold Ineffective End End: Pest Population Below Threshold PostApplicationMonitoring->End Effective NoAction->Start

References

Application Notes and Protocols for Pyriminostrobin Sensitivity Bioassay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyriminostrobin is a strobilurin fungicide that acts as a Quinone outside Inhibitor (QoI).[1] Its mode of action involves the inhibition of mitochondrial respiration by binding to the Qo site of cytochrome b, which is a component of the cytochrome bc1 complex (Complex III) in the electron transport chain.[2][3][4] This disruption of ATP production is lethal to susceptible fungi. Due to its specific, single-site mode of action, there is a risk of resistance development in target fungal populations, primarily through mutations in the cytochrome b gene, such as the G143A substitution.[5]

These application notes provide detailed protocols for conducting in vitro bioassays to determine the sensitivity of fungal pathogens, particularly the rice blast fungus Pyricularia oryzae, to this compound. The described methods, including mycelial growth and spore germination inhibition assays, are fundamental for resistance monitoring, screening new fungicidal compounds, and establishing baseline sensitivity data.

Signaling Pathway of this compound Action

The following diagram illustrates the mitochondrial electron transport chain and the specific site of inhibition by this compound.

Pyriminostrobin_Pathway This compound inhibits Complex III, blocking electron transport and ATP synthesis. cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Ubiquinone e- Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV e- O2 O₂ Complex_IV->O2 ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H2O H₂O O2->H2O 2H⁺ + ½O₂ → H₂O ADP ADP + Pi ADP->ATP_Synthase This compound This compound (QoI Fungicide) This compound->Complex_III Inhibition

Caption: this compound's mode of action via Complex III inhibition.

Experimental Protocols

Fungal Isolate and Culture Preparation

This protocol is optimized for Pyricularia oryzae, a key target for strobilurin fungicides.

Materials:

  • Pyricularia oryzae isolates (sensitive and potentially resistant strains)

  • Potato Dextrose Agar (PDA) or Oatmeal Agar (OMA) plates[6][7]

  • Sterile distilled water

  • Incubator set to 25-28°C with a 12-hour light/dark cycle to induce sporulation[1][3]

  • Sterile scalpels, loops, and Petri dishes

Protocol:

  • Isolate Activation: Aseptically transfer a small piece of the stock culture of P. oryzae to the center of a fresh PDA or OMA plate.

  • Incubation: Incubate the plates at 25-28°C for 7-10 days, or until the mycelium covers a significant portion of the plate.[8]

  • Inducing Sporulation: To obtain spores for the germination assay, continue incubation under a 12-hour light/dark cycle.[1][3] The presence of conidia can be confirmed by microscopic examination.

Mycelial Growth Inhibition Bioassay

This assay determines the effect of this compound on the vegetative growth of the fungus.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in acetone or DMSO)

  • Sterile molten PDA (cooled to ~50-55°C)

  • Sterile Petri dishes (90 mm)

  • 7-day old P. oryzae cultures

  • Sterile cork borer (5 mm diameter)

  • Incubator (25-28°C)

  • Ruler or calipers

Protocol:

  • Preparation of Fungicide-Amended Media:

    • Prepare a serial dilution of the this compound stock solution.

    • Add the appropriate volume of each this compound dilution to sterile molten PDA to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL).[9] Ensure the solvent concentration is constant across all plates, including the control (e.g., 0.1% v/v).

    • Pour approximately 20 mL of the amended PDA into each sterile Petri dish and allow it to solidify.

  • Inoculation:

    • Using a sterile 5 mm cork borer, take mycelial plugs from the actively growing edge of a 7-day old P. oryzae culture.

    • Place one mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation and Data Collection:

    • Incubate the plates at 25-28°C in the dark.

    • After 5-7 days, or when the mycelial growth in the control plate has reached approximately 70-80% of the plate diameter, measure the colony diameter in two perpendicular directions for each plate.

    • Calculate the average diameter for each concentration.

    • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

      • % Inhibition = [(C - T) / C] x 100

      • Where C is the average colony diameter of the control and T is the average colony diameter of the treatment.

  • Data Analysis:

    • Plot the percentage of inhibition against the log-transformed concentrations of this compound.

    • Calculate the EC50 value (the effective concentration that causes 50% inhibition of mycelial growth) using probit analysis or non-linear regression software.[2][10]

Spore Germination Inhibition Bioassay

This assay assesses the impact of this compound on the germination of fungal spores.

Materials:

  • Spore-producing cultures of P. oryzae

  • Sterile distilled water

  • Hemocytometer

  • This compound stock solution and dilutions

  • Sterile microcentrifuge tubes or 96-well plates

  • Microscope slides (concave, optional)

  • Humid chamber (e.g., a Petri dish with moist filter paper)

  • Microscope

Protocol:

  • Spore Suspension Preparation:

    • Flood a sporulating culture plate with a small amount of sterile distilled water.

    • Gently scrape the surface with a sterile loop or glass rod to dislodge the conidia.

    • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10⁵ spores/mL using a hemocytometer.

  • Assay Setup:

    • In microcentrifuge tubes or wells of a 96-well plate, mix the spore suspension with the desired concentrations of this compound (e.g., 0, 0.01, 0.1, 1, 10 µg/mL).[11]

    • The final volume should be consistent for all treatments.

  • Incubation and Observation:

    • Pipette a drop (e.g., 20 µL) of each treated spore suspension onto a microscope slide.

    • Place the slides in a humid chamber and incubate at 25-28°C for 6-12 hours.

    • Using a microscope, examine at least 100 spores per replicate for germination. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Data Analysis:

    • Calculate the percentage of spore germination for each concentration.

    • Calculate the percentage of inhibition of spore germination relative to the control.

    • Determine the EC50 value as described in the mycelial growth inhibition assay.

Experimental Workflow

The following diagram outlines the general workflow for the this compound sensitivity bioassays.

Bioassay_Workflow cluster_prep Preparation cluster_assays Bioassays cluster_mycelial Mycelial Growth Assay cluster_spore Spore Germination Assay cluster_analysis Data Analysis Culture Activate & Grow Fungal Isolate (P. oryzae) Mycelial_Inoculate Inoculate Plates with Mycelial Plugs Culture->Mycelial_Inoculate Spore_Prep Prepare Spore Suspension Culture->Spore_Prep Stock Prepare this compound Stock & Dilutions Mycelial_Media Prepare Fungicide- Amended Agar Stock->Mycelial_Media Spore_Treat Treat Spores with This compound Stock->Spore_Treat Mycelial_Media->Mycelial_Inoculate Mycelial_Incubate Incubate & Measure Colony Diameter Mycelial_Inoculate->Mycelial_Incubate Calc_Inhibition Calculate % Inhibition Mycelial_Incubate->Calc_Inhibition Spore_Prep->Spore_Treat Spore_Incubate Incubate & Observe Germination Spore_Treat->Spore_Incubate Spore_Incubate->Calc_Inhibition Calc_EC50 Determine EC50 Value (Probit/Regression) Calc_Inhibition->Calc_EC50 Report Report & Compare Sensitivity Calc_EC50->Report

Caption: Workflow for this compound sensitivity testing.

Data Presentation

Quantitative data from the bioassays should be summarized in clear, structured tables for easy comparison.

Table 1: Mycelial Growth Inhibition of P. oryzae by this compound

Isolate IDThis compound Conc. (µg/mL)Mean Colony Diameter (mm) ± SD% Inhibition
WT-1 (Sensitive) 0 (Control)75.2 ± 2.10.0
0.0155.8 ± 1.825.8
0.120.1 ± 1.573.3
1.02.5 ± 0.596.7
10.00.0 ± 0.0100.0
R-1 (Resistant) 0 (Control)74.9 ± 2.50.0
0.170.1 ± 2.26.4
1.058.3 ± 3.122.2
10.035.6 ± 2.852.5
100.010.2 ± 1.986.4

Table 2: Spore Germination Inhibition of P. oryzae by this compound

Isolate IDThis compound Conc. (µg/mL)Mean Germination (%) ± SD% Inhibition
WT-1 (Sensitive) 0 (Control)96.5 ± 1.50.0
0.0170.2 ± 2.827.2
0.115.8 ± 3.183.6
1.00.5 ± 0.599.5
R-1 (Resistant) 0 (Control)95.8 ± 2.20.0
0.190.1 ± 3.56.0
1.075.4 ± 4.121.3
10.040.2 ± 5.258.0

Table 3: Summary of EC50 Values for this compound against P. oryzae Isolates

Isolate IDPhenotypeAssay TypeEC50 (µg/mL)95% Confidence IntervalResistance Factor (RF)*
WT-1 SensitiveMycelial Growth0.0450.041 - 0.0501.0
WT-2 SensitiveMycelial Growth0.0520.048 - 0.0571.2
R-1 (G143A) ResistantMycelial Growth8.57.9 - 9.2188.9
R-2 (G143A) ResistantMycelial Growth10.29.5 - 11.0226.7
WT-1 SensitiveSpore Germination0.0380.035 - 0.0421.0
R-1 (G143A) ResistantSpore Germination7.97.2 - 8.7207.9

*Resistance Factor (RF) = EC50 of the test isolate / EC50 of the sensitive reference isolate (WT-1).

Conclusion

References

Application Notes and Protocols for QuEChERS Extraction of Pyriminostrobin in Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the extraction of the fungicide Pyriminostrobin from various plant tissues using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The protocol is designed for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a broad-spectrum strobilurin fungicide used to control a variety of fungal diseases in crops. Monitoring its residue levels in plant tissues is crucial for ensuring food safety and compliance with regulatory limits. The QuEChERS method has emerged as a popular and effective sample preparation technique for the multi-residue analysis of pesticides in food matrices due to its simplicity, high throughput, and low solvent consumption.[1][2]

This application note details a validated QuEChERS protocol for the extraction of this compound from plant tissues such as rice, fruits, and vegetables. The subsequent analytical determination is typically performed using LC-MS/MS for high sensitivity and selectivity.

Principle of the Method

The QuEChERS method involves two main steps:

  • Extraction: The homogenized plant sample is first extracted with acetonitrile. A combination of salts (e.g., magnesium sulfate, sodium chloride, and sodium citrate) is then added to induce phase separation between the aqueous and organic layers and to salt out the analyte into the acetonitrile layer.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is then cleaned up using a mixture of sorbents to remove interfering matrix components such as pigments, sugars, and fatty acids. Common sorbents include primary secondary amine (PSA) for the removal of organic acids and sugars, C18 for the removal of nonpolar interferences, and graphitized carbon black (GCB) for the removal of pigments like chlorophyll.[3][4]

Following cleanup, the final extract is ready for analysis by LC-MS/MS.

Experimental Protocols

Materials and Reagents
  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Water, HPLC or LC-MS grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent

  • Graphitized Carbon Black (GCB) (optional, for highly pigmented matrices)

  • This compound analytical standard

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes for d-SPE

  • High-speed centrifuge

  • Vortex mixer

Sample Preparation
  • Homogenize a representative portion of the plant tissue (e.g., using a high-speed blender). For low-water content matrices like rice, it may be necessary to add a specific amount of water to the sample before homogenization to ensure efficient extraction.[2][5]

  • Weigh 10 g (for high-water content matrices like fruits and vegetables) or 5 g (for low-water content matrices like rice, followed by the addition of 10 mL of water) of the homogenized sample into a 50 mL centrifuge tube.

Extraction Procedure (Modified EN 15662 Method)
  • Add 10 mL of acetonitrile to the 50 mL centrifuge tube containing the sample.

  • Cap the tube and shake vigorously for 1 minute using a vortex mixer.

  • Add the QuEChERS extraction salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

  • Immediately cap and shake the tube vigorously for 1 minute.

  • Centrifuge the tube at ≥ 4000 rpm for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube.

  • The composition of the d-SPE tube will depend on the matrix:

    • For general fruits and vegetables: 150 mg MgSO₄ and 50 mg PSA.

    • For pigmented vegetables (e.g., spinach): 150 mg MgSO₄, 50 mg PSA, and 7.5 mg GCB.[3]

    • For fatty matrices: 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

  • Cap the d-SPE tube and shake vigorously for 30 seconds.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • The supernatant is the final extract.

Final Extract Preparation for LC-MS/MS Analysis
  • Take an aliquot of the final extract and dilute it with a suitable solvent (e.g., mobile phase initial conditions) to minimize matrix effects and match the solvent composition of the mobile phase.

  • Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Instrumental Analysis (LC-MS/MS)

The analysis of this compound is typically performed on a liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

Suggested LC Conditions
  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 40 °C.

Suggested MS/MS Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Specific precursor and product ions, as well as collision energies, should be optimized for this compound using a standard solution.

Method Validation Data

ParameterTypical RangeReference
Recovery (%) 70 - 120[2][5]
Repeatability (RSDr, %) < 20[2]
Limit of Detection (LOD) 0.001 - 0.01 mg/kg[6]
Limit of Quantification (LOQ) 0.005 - 0.05 mg/kg[6]
Linearity (r²) > 0.99[3]

Experimental Workflow and Diagrams

The following diagrams illustrate the logical flow of the QuEChERS extraction and analysis process for this compound in plant tissues.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis SamplePrep Sample Homogenization (10g or 5g + 10mL H₂O) AddACN Add 10 mL Acetonitrile SamplePrep->AddACN Vortex1 Vortex 1 min AddACN->Vortex1 AddSalts Add QuEChERS Salts Vortex1->AddSalts Vortex2 Vortex 1 min AddSalts->Vortex2 Centrifuge1 Centrifuge 5 min Vortex2->Centrifuge1 Transfer Transfer 1 mL Supernatant Centrifuge1->Transfer Acetonitrile Extract AddSorbents Add d-SPE Sorbents (MgSO₄, PSA, C18/GCB) Transfer->AddSorbents Vortex3 Vortex 30 sec AddSorbents->Vortex3 Centrifuge2 Centrifuge 5 min Vortex3->Centrifuge2 Dilute Dilute & Filter Centrifuge2->Dilute Cleaned Extract LCMS LC-MS/MS Analysis Dilute->LCMS

Caption: QuEChERS experimental workflow for this compound analysis.

Logical_Relationship cluster_process Analytical Process Input Plant Tissue Sample QuEChERS QuEChERS Extraction (Extraction & Cleanup) Input->QuEChERS is processed by Instrumentation Instrumental Analysis (LC-MS/MS) QuEChERS->Instrumentation provides extract for Output This compound Concentration Data Instrumentation->Output generates

Caption: Logical relationship of the analytical procedure.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Recovery Incomplete extractionEnsure vigorous shaking during extraction steps. For dry matrices, ensure proper hydration.
Analyte degradationCheck the pH of the sample and adjust if this compound is pH-sensitive.
Adsorption to sorbentsIf using GCB, consider reducing the amount or omitting it if pigment removal is not critical, as it can adsorb planar pesticides.
High Matrix Effects Insufficient cleanupUse the appropriate d-SPE sorbent combination for the matrix. Increase the dilution factor of the final extract.
Co-eluting matrix componentsOptimize the LC gradient to improve the separation of this compound from interfering compounds.
Poor Peak Shape Mismatch between injection solvent and mobile phaseEnsure the final extract is diluted in a solvent compatible with the initial mobile phase conditions.
Inconsistent Results Inhomogeneous sampleEnsure the initial sample is thoroughly homogenized.
Inaccurate pipettingUse calibrated pipettes for all liquid transfers.

Conclusion

The QuEChERS method provides a simple, rapid, and effective approach for the extraction of this compound from a variety of plant tissues. When coupled with LC-MS/MS analysis, this method offers high sensitivity and selectivity for the quantification of this compound residues, making it suitable for routine monitoring and food safety applications. It is essential to validate the method for each specific plant matrix to ensure data quality and accuracy.

References

Field Application Techniques for Pyriminostrobin in Agriculture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, detailed public domain data regarding specific field application rates, comprehensive efficacy trials, and tank-mix compatibility for Pyriminostrobin is limited. The following application notes and protocols are based on the general principles of strobilurin fungicides and acaricides, the chemical class to which this compound belongs. Researchers and professionals must consult the manufacturer's product label and conduct preliminary trials before large-scale field application.

Introduction

This compound is a synthetic acaricide and insecticide belonging to the methoxyacrylate strobilurin class.[1][2][3] Its primary mode of action is the inhibition of mitochondrial respiration by blocking the Quinone outside (Qo) site of Complex III in the electron transport chain.[4] This disruption of energy production leads to the cessation of fungal spore germination and mycelial growth, as well as mortality in target mite species. This compound is noted for its activity against various mite pests in crops such as citrus, apples, and cotton.[5]

Data Presentation: Illustrative Efficacy and Dosage

The following tables are illustrative examples based on typical data from field trials of strobilurin-class pesticides. This is not actual data for this compound.

Table 1: Illustrative Efficacy of a Strobilurin Acaricide Against Spider Mites on Cotton

TreatmentApplication Rate (g a.i./ha)Mite Population Reduction (%) (7 Days After Treatment)
Strobilurin A5075%
Strobilurin A7588%
Strobilurin A10095%
Bifenthrin6092%
Untreated ControlN/A5% (Natural Fluctuation)

Table 2: Illustrative Application Rates and Timing for a Strobilurin Fungicide on Grapes

Target DiseaseCrop Growth Stage for ApplicationIllustrative Application Rate (mL/ha)Pre-Harvest Interval (PHI) (Days)
Powdery MildewEarly shoot growth to bunch closure150 - 20014
Downy MildewPre-bloom to veraison200 - 25014
AnthracnoseBud break to fruit set175 - 22521

Experimental Protocols

The following are generalized protocols for evaluating the field application of a new pesticide like this compound.

Protocol for Determining Efficacy and Phytotoxicity

Objective: To determine the effective application rate of this compound for controlling a target pest (e.g., spider mites) and to assess any potential for phytotoxicity on the host crop.

Materials:

  • This compound formulation of known concentration.

  • Calibrated plot sprayer.

  • Water source with known pH and hardness.

  • Appropriate Personal Protective Equipment (PPE).

  • Randomized complete block design field plots with buffer zones.

  • Mite counting tools (e.g., hand lens, microscope).

  • Phytotoxicity rating scale (e.g., 0 = no damage, 5 = severe necrosis/stunting).

Methodology:

  • Plot Establishment: Establish experimental plots (e.g., 5m x 10m) in a randomized complete block design with at least four replications per treatment. Include an untreated control and a standard commercial acaricide for comparison.

  • Pre-application Assessment: Before application, conduct a baseline assessment of the mite population in each plot by counting the number of motile mites on a set number of leaves (e.g., 20 leaves per plot).

  • Treatment Preparation: Prepare the spray solutions for each treatment concentration based on the desired application rates (e.g., 50, 75, 100 g a.i./ha). Ensure thorough mixing.

  • Application: Apply the treatments to the respective plots using a calibrated sprayer to ensure uniform coverage of the crop foliage. Record environmental conditions (temperature, humidity, wind speed) during application.

  • Post-application Assessment:

    • Efficacy: At 3, 7, and 14 days after application, recount the mite populations in each plot using the same method as the pre-application assessment. Calculate the percentage of population reduction.

    • Phytotoxicity: At 3, 7, and 14 days after application, visually assess the plants in each plot for any signs of phytotoxicity, such as leaf burn, chlorosis, or stunting, using the rating scale.

  • Data Analysis: Analyze the efficacy and phytotoxicity data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Protocol for Tank-Mix Physical Compatibility Test (Jar Test)

Objective: To determine the physical compatibility of this compound with other tank-mix partners (e.g., other pesticides, adjuvants, foliar fertilizers).

Materials:

  • This compound formulation.

  • Proposed tank-mix partner formulations.

  • Several clean, clear glass jars with lids (1-liter capacity).

  • Pipettes or measuring cylinders for accurate measurement.

  • Water from the intended spray source.

  • Stopwatch.

Methodology:

  • Add Carrier: Fill a jar with 1 liter of the carrier water.

  • Follow Mixing Order: Add the components to the jar one at a time, in the proper mixing order (generally, wettable powders and water-dispersible granules first, followed by liquid flowables, emulsifiable concentrates, and finally adjuvants). Agitate the jar by inverting it 10-15 times after each addition.

  • Observe: Let the mixture stand for 15-30 minutes and observe for any signs of incompatibility, such as the formation of flakes, crystals, sludge, gels, or separation into layers.

  • Evaluate: If any signs of physical incompatibility are observed, the tank mix should not be used. If the mixture remains uniform, it is likely physically compatible, but this does not guarantee chemical compatibility or crop safety.

Visualizations

Signaling Pathway and Experimental Workflows

cluster_0 Mode of Action: QoI Fungicide Mito Fungal Mitochondrion ETC Electron Transport Chain Mito->ETC C3 Complex III (Qo site) ETC->C3 e- transfer ATP ATP Production (Energy) C3->ATP Drives Growth Fungal Growth & Spore Germination ATP->Growth This compound This compound This compound->C3 Inhibits

Caption: Mode of action for this compound, a QoI fungicide.

cluster_1 Field Efficacy Trial Workflow A Plot Establishment (Randomized Block Design) B Pre-Treatment Pest Assessment A->B C Prepare Spray Solutions (Multiple Rates) B->C D Calibrated Application C->D E Post-Treatment Assessments (Efficacy & Phytotoxicity) D->E F Statistical Analysis E->F G Determine Optimal Rate F->G

Caption: Workflow for a field efficacy and phytotoxicity trial.

cluster_2 Tank-Mix Compatibility Logic Start Propose Tank Mix Check Check Product Labels for Prohibitions Start->Check Jar Perform Jar Test Check->Jar Observe Observe for Incompatibility (Separation, Sludge, Gel) Jar->Observe Decision Compatible? Observe->Decision Proceed Proceed with Caution (Small Scale First) Decision->Proceed Yes Stop Do Not Tank Mix Decision->Stop No

Caption: Decision-making process for tank-mix compatibility.

References

Application Notes and Protocols for Studying Pyriminostrobin Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyriminostrobin is a broad-spectrum fungicide belonging to the strobilurin class of agrochemicals. Strobilurins are known for their fungicidal activity, which involves the inhibition of mitochondrial respiration in fungi.[1] Understanding the environmental fate and degradation pathways of this compound is crucial for assessing its ecological impact, ensuring food safety, and developing effective and sustainable agricultural practices. The degradation of this compound, like other pesticides, can occur through various mechanisms, including hydrolysis, photolysis, and microbial metabolism, leading to the formation of various transformation products.[2]

This document provides a generalized framework of protocols for studying the degradation pathways of this compound. Due to the limited availability of specific data for this compound in peer-reviewed literature, the proposed pathways and expected quantitative data are based on the known degradation patterns of other strobilurin fungicides, such as pyraclostrobin and azoxystrobin. Researchers should adapt these protocols to the specific properties of this compound as more information becomes available.

Proposed Degradation Pathways of this compound

The degradation of strobilurin fungicides typically involves several key transformation processes.[2] Based on the degradation of related compounds, the following pathways are proposed for this compound:

  • Hydrolysis: Cleavage of the ether or ester linkages is a common initial step in the degradation of strobilurins, often influenced by pH. For instance, the ester moiety in azoxystrobin is a primary site for hydrolysis.[2][3]

  • Photolysis: Sunlight can induce photochemical reactions, leading to isomerization, cleavage of chemical bonds, and the formation of various photoproducts.[4] For pyraclostrobin, photolysis results in several degradation products, with their formation rates dependent on the light intensity and wavelength.[1]

  • Microbial Degradation: Soil microorganisms can utilize fungicides as a source of carbon or nitrogen, leading to their breakdown through various enzymatic reactions. This is often a major route of dissipation in the environment.

The following diagram illustrates a hypothetical degradation pathway for this compound, incorporating these common strobilurin transformation reactions.

Pyriminostrobin_Degradation_Pathway This compound This compound Metabolite1 Ether Cleavage Product This compound->Metabolite1 Hydrolysis / Microbial Metabolite2 Ester Hydrolysis Product This compound->Metabolite2 Hydrolysis Metabolite3 Photodegradation Product (e.g., Isomer) This compound->Metabolite3 Photolysis Further_Degradation Further Degradation Products (e.g., Ring Cleavage) Metabolite1->Further_Degradation Metabolite2->Further_Degradation Metabolite3->Further_Degradation Mineralization Mineralization (CO2, H2O, etc.) Further_Degradation->Mineralization

Hypothetical degradation pathway of this compound.

Data Presentation: Quantitative Degradation Parameters

The following table summarizes hypothetical quantitative data for this compound degradation based on typical values for strobilurin fungicides. Note: These are representative values and actual experimental results for this compound may vary significantly.

ParameterConditionValueReference Compound Example
Hydrolysis Half-life (DT₅₀) pH 5> 1 year (stable)Pyraclostrobin is stable at acidic pH.[1]
pH 7150 - 200 daysAzoxystrobin has a half-life of 143-158 days at neutral pH.[3]
pH 910 - 30 daysDegradation is often faster at alkaline pH for strobilurins.[3]
Aqueous Photolysis Half-life (DT₅₀) Simulated Sunlight1 - 5 daysPyraclostrobin shows significant photodegradation.[1]
Soil Metabolism Half-life (DT₅₀) Aerobic, 20°C20 - 100 daysPyraclostrobin DT₅₀ in soil ranges from 12 to 101 days.[1]

Experimental Protocols

Hydrolysis Study

Objective: To determine the rate of hydrolytic degradation of this compound in aqueous solutions at different pH values.

Materials:

  • This compound analytical standard

  • Sterile buffer solutions (pH 4, 7, and 9)

  • Acetonitrile (HPLC grade)

  • Incubator

  • Autosampler vials

  • HPLC-MS/MS system

Protocol:

  • Prepare a stock solution of this compound in acetonitrile.

  • In sterile amber glass vials, add a small aliquot of the stock solution to the pH 4, 7, and 9 buffer solutions to achieve a final concentration of 1-10 µg/mL. The volume of acetonitrile should be less than 1% of the total volume.

  • Prepare triplicate samples for each pH and a control (buffer without this compound).

  • Incubate the samples in the dark at a constant temperature (e.g., 25°C or 50°C).

  • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days), withdraw an aliquot from each vial.

  • Analyze the samples directly by HPLC-MS/MS to determine the concentration of this compound and identify any major hydrolysis products.

  • Calculate the degradation rate constant and the half-life (DT₅₀) for each pH.

Workflow for the hydrolysis study.
Aqueous Photolysis Study

Objective: To determine the rate of photolytic degradation of this compound in an aqueous solution under simulated sunlight.

Materials:

  • This compound analytical standard

  • Sterile, purified water (e.g., Milli-Q)

  • Quartz tubes

  • Xenon arc lamp with filters to simulate natural sunlight (wavelengths > 290 nm)

  • Stirred water bath for temperature control

  • HPLC-MS/MS system

Protocol:

  • Prepare an aqueous solution of this compound (1-10 µg/mL) in purified water.

  • Fill quartz tubes with the solution. Prepare dark controls by wrapping identical tubes in aluminum foil.

  • Place the tubes in a temperature-controlled water bath under the xenon arc lamp.

  • At specific time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one irradiated tube and one dark control tube.

  • Analyze the samples immediately by HPLC-MS/MS to quantify this compound and identify photoproducts.

  • Calculate the photolysis rate constant and half-life (DT₅₀), correcting for any degradation observed in the dark controls.

Workflow for the aqueous photolysis study.
Aerobic Soil Metabolism Study

Objective: To determine the rate and pathway of this compound degradation in soil under aerobic conditions.

Materials:

  • This compound analytical standard

  • Fresh, sieved soil with known characteristics (pH, organic matter content, texture)

  • Incubation vessels with gas traps for CO₂ (e.g., soda lime or NaOH solution)

  • Incubator

  • Solvents for extraction (e.g., acetonitrile, acetone)

  • Solid Phase Extraction (SPE) cartridges for cleanup

  • HPLC-MS/MS system

  • Liquid Scintillation Counter (if using radiolabeled this compound)

Protocol:

  • Characterize the soil for its physicochemical properties.

  • Treat a known mass of soil with a solution of this compound to achieve a desired concentration (e.g., 1-5 mg/kg). Ensure even distribution.

  • Adjust the soil moisture to 40-60% of its maximum water-holding capacity.

  • Place the treated soil into incubation vessels. Include sterile soil controls to assess abiotic degradation.

  • Incubate the samples in the dark at a constant temperature (e.g., 20°C). Maintain aerobic conditions by ensuring air exchange.

  • At selected time points (e.g., 0, 1, 3, 7, 14, 30, 60, 90, 120 days), sacrifice triplicate soil samples.

  • Extract the soil samples with an appropriate solvent mixture.

  • Clean up the extracts using SPE.

  • Analyze the extracts by HPLC-MS/MS to determine the concentration of this compound and its metabolites.

  • If using ¹⁴C-labeled this compound, analyze the gas traps for ¹⁴CO₂ to quantify mineralization.

  • Determine the dissipation half-life (DT₅₀) and identify the major degradation products.

Workflow for the aerobic soil metabolism study.

Analytical Methodology: HPLC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Typical HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 20 µL.

  • Column Temperature: 30 - 40°C.

Typical MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: At least two specific transitions (precursor ion → product ion) should be monitored for both this compound and its expected metabolites for quantification and confirmation.

Conclusion

The study of this compound's degradation pathways is essential for a comprehensive environmental risk assessment. The protocols outlined in this document provide a robust framework for investigating its hydrolysis, photolysis, and soil metabolism. While specific data for this compound is currently limited, the methodologies and expected degradation patterns based on other strobilurin fungicides offer a valuable starting point for researchers. It is imperative that future studies focus on generating precise quantitative data and identifying the specific metabolites of this compound to fill the existing knowledge gaps.

References

Application Notes and Protocols: Use of Pyriminostrobin in Fungal Resistance Monitoring Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyriminostrobin is a broad-spectrum fungicide belonging to the strobilurin class, which is widely used in agriculture to control a variety of fungal diseases.[1][2] Like other strobilurins, this compound is a Quinone outside Inhibitor (QoI) that targets the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain of fungi.[3][4] This action inhibits ATP production, leading to the cessation of fungal growth and eventual cell death.[3][4] Due to its single-site mode of action, there is a high risk of resistance development in fungal populations.[4] The primary mechanism of resistance to QoI fungicides is a single point mutation in the cytochrome b (CYTB) gene, most commonly a substitution of glycine (G) with alanine (A) at codon 143 (G143A).[5][6]

These application notes provide detailed protocols for monitoring fungal resistance to this compound, focusing on in vitro sensitivity assays and molecular detection of the G143A resistance mutation.

Data Presentation: In Vitro Sensitivity of Fungal Pathogens to QoI Fungicides

The following tables summarize the 50% effective concentration (EC50) values of this compound and other closely related QoI fungicides against various fungal pathogens. EC50 is a measure of the concentration of a fungicide that inhibits 50% of the in vitro growth or spore germination of a fungal isolate. It is a key parameter in resistance monitoring.

Note: Specific EC50 data for this compound is limited in the public domain. Therefore, data for the closely related and structurally similar QoI fungicide, pyraclostrobin, is included to provide a comparative baseline. Researchers are encouraged to establish their own baseline sensitivity data for this compound against their specific fungal populations of interest.

Table 1: EC50 Values of Pyraclostrobin against Various Fungal Pathogens

Fungal SpeciesHostEC50 Range (µg/mL) - Sensitive IsolatesEC50 Range (µg/mL) - Resistant Isolates (G143A)Reference
Botrytis cinereaStrawberry0.033 (mean)>100[5][7]
Colletotrichum destructivumAlfalfa0.39 (mean)Not Reported[8]
Colletotrichum orbiculareWatermelon<0.1Not Reported[9]
Colletotrichum siamenseStrawberryNot Reported>100[3]
Corynespora cassiicolaCucumber0.006 - 0.010.51 - 8.82[10]
Fusarium graminearumWheat0.24 - 0.28 (median)Not Reported[11]
Alternaria spp.PotatoNot Reported>100[12]

Table 2: Cross-Resistance between Pyraclostrobin and other QoI Fungicides

Studies have shown a significant positive cross-resistance between pyraclostrobin and other QoI fungicides like azoxystrobin and kresoxim-methyl.[3][4] This means that fungal isolates resistant to one of these fungicides are typically resistant to the others due to the shared G143A resistance mechanism.[3][4]

Fungal SpeciesFungicides Showing Cross-Resistance with PyraclostrobinReference
Colletotrichum siamenseKresoxim-methyl, Azoxystrobin[3]
General observationAzoxystrobin, Trifloxystrobin, and other QoI fungicides[4]

Experimental Protocols

Mycelial Growth Inhibition Assay

This assay determines the in vitro toxicity of this compound to fungal mycelia and is a common method for calculating EC50 values.

Materials:

  • Pure fungal cultures

  • Potato Dextrose Agar (PDA)

  • This compound (analytical grade)

  • Sterile distilled water

  • Solvent for this compound (e.g., acetone or DMSO, depending on solubility)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare Fungicide Stock Solution: Dissolve a known amount of this compound in a minimal amount of a suitable solvent to prepare a high-concentration stock solution (e.g., 10 mg/mL).

  • Prepare Fungicide-Amended Media:

    • Autoclave PDA medium and cool it to 50-55°C in a water bath.

    • Prepare a series of dilutions of the this compound stock solution in sterile distilled water.

    • Add the appropriate volume of each fungicide dilution to the molten PDA to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final solvent concentration is consistent across all plates and does not inhibit fungal growth (typically ≤1% v/v).

    • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation:

    • From the margin of an actively growing, pure fungal culture on PDA, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.

  • Data Collection:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches approximately 80% of the plate diameter.[13]

    • Calculate the average diameter for each plate.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the colony on the control plate and dt is the average diameter of the colony on the treated plate.[13]

    • Use probit analysis or non-linear regression to determine the EC50 value from the dose-response curve.

Spore Germination Inhibition Assay

This assay is particularly useful for fungi that sporulate readily and can provide faster results than mycelial growth assays.

Materials:

  • Fungal spores

  • Sterile distilled water

  • This compound stock solution

  • Water agar or a suitable germination medium

  • Microscope slides or multi-well plates

  • Hemocytometer

  • Microscope

Procedure:

  • Prepare Spore Suspension:

    • Harvest spores from a mature fungal culture by flooding the plate with sterile distilled water and gently scraping the surface.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to a final density of approximately 1 x 10^5 to 1 x 10^6 spores/mL using a hemocytometer.[14]

  • Prepare Fungicide Solutions: Prepare a series of dilutions of the this compound stock solution in sterile distilled water to achieve the desired final concentrations.

  • Assay Setup:

    • In a multi-well plate or on microscope slides, mix a small volume of the spore suspension with an equal volume of the fungicide solution.

    • Include a control with sterile distilled water instead of the fungicide solution.

  • Incubation: Incubate the slides or plates in a humid chamber at the optimal temperature for germination for a sufficient period (e.g., 6-24 hours).

  • Data Collection:

    • After incubation, observe a minimum of 100 spores per replicate under a microscope.

    • A spore is considered germinated if the germ tube is at least half the length of the spore.[14]

  • Data Analysis:

    • Calculate the percentage of spore germination for each concentration.

    • Calculate the percentage of inhibition of spore germination relative to the control.

    • Determine the EC50 value using probit analysis or non-linear regression.

Molecular Detection of the G143A Mutation via PCR-RFLP

This method allows for the rapid and specific detection of the G143A mutation in the CYTB gene.

Materials:

  • Fungal DNA extract

  • PCR primers flanking the G143A mutation site in the CYTB gene

  • Taq DNA polymerase and dNTPs

  • PCR thermocycler

  • Restriction enzyme that specifically cuts either the wild-type or the mutant sequence (e.g., Fnu4HI or SatI can be used to detect the G143A mutation in some fungi).[5]

  • Agarose gel electrophoresis equipment

  • DNA loading dye and ladder

Procedure:

  • DNA Extraction: Extract genomic DNA from the fungal isolates.

  • PCR Amplification:

    • Design or use previously published primers to amplify a fragment of the CYTB gene containing codon 143.

    • Perform PCR using standard conditions, with an appropriate annealing temperature for the chosen primers.

  • Restriction Digestion:

    • Digest the PCR product with the selected restriction enzyme according to the manufacturer's instructions. The G143A mutation creates or abolishes a restriction site for a specific enzyme.

  • Gel Electrophoresis:

    • Separate the digested DNA fragments on an agarose gel.

    • Visualize the DNA bands under UV light after staining with a DNA-intercalating dye.

  • Interpretation:

    • Resistant isolates (G143A mutation): Will show a different banding pattern compared to the sensitive isolates due to the gain or loss of the restriction site.

    • Sensitive isolates (wild-type): Will show the original banding pattern.

Visualization of Key Processes

G This compound Mode of Action and Resistance Mechanism cluster_0 Mitochondrial Electron Transport Chain (Fungus) cluster_1 Resistance Mechanism ComplexI Complex I Ubiquinone Ubiquinone (Coenzyme Q) ComplexI->Ubiquinone ComplexII Complex II ComplexII->Ubiquinone ComplexIII Complex III (Cytochrome bc1) Ubiquinone->ComplexIII CytochromeC Cytochrome c ComplexIII->CytochromeC ComplexIV Complex IV CytochromeC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient This compound This compound (QoI Fungicide) This compound->ComplexIII Inhibits (Sensitive Strain) Altered_ComplexIII Altered Complex III This compound->Altered_ComplexIII Binding Reduced (Resistant Strain) G143A G143A Mutation in CYTB Gene G143A->Altered_ComplexIII Leads to

Caption: this compound's mode of action and the G143A resistance mechanism.

G Workflow for Fungal Resistance Monitoring start Start: Fungal Isolate Collection phenotypic Phenotypic Assays start->phenotypic genotypic Genotypic Assay start->genotypic mycelial Mycelial Growth Inhibition Assay phenotypic->mycelial spore Spore Germination Inhibition Assay phenotypic->spore pcr PCR-RFLP for G143A Mutation genotypic->pcr ec50 Calculate EC50 Value mycelial->ec50 spore->ec50 resistance_level Determine Resistance Level (Sensitive/Resistant) pcr->resistance_level ec50->resistance_level end End: Resistance Management Strategy resistance_level->end

Caption: A generalized workflow for monitoring fungal resistance to this compound.

Fitness of Resistant Strains

A critical aspect of resistance management is understanding the fitness of resistant fungal strains in the absence of fungicide selection pressure. Many studies on QoI-resistant fungi carrying the G143A mutation have shown no significant fitness penalty in terms of mycelial growth, sporulation, or virulence compared to their sensitive counterparts.[3] This implies that once resistance emerges in a population, it is likely to persist even if the use of this compound is discontinued.

Conclusion

The protocols and information provided in these application notes offer a framework for researchers to monitor the emergence and prevalence of this compound resistance in fungal populations. Consistent monitoring is crucial for the development of effective and sustainable disease management strategies and to prolong the efficacy of this important class of fungicides. It is recommended that baseline sensitivity data be established for local fungal populations before the widespread use of this compound to enable accurate tracking of resistance development over time.

References

Application Notes and Protocols for Enhanced Pyriminostrobin Stability in Formulation Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyriminostrobin is a broad-spectrum strobilurin fungicide that functions by inhibiting mitochondrial respiration in fungi. As a Quinone outside Inhibitor (QoI), it plays a crucial role in managing a variety of fungal pathogens in agriculture. However, the inherent chemical structure of this compound, like other strobilurins, renders it susceptible to degradation under various environmental conditions, primarily through hydrolysis and photolysis. This instability can significantly impact its shelf-life and efficacy.

This document provides detailed application notes and protocols for the development of stable this compound formulations. The focus is on creating a robust suspension concentrate (SC) formulation, a suitable choice for water-insoluble active ingredients. These guidelines will enable researchers to systematically evaluate formulation excipients and storage conditions to enhance the stability of this compound.

Understanding this compound Degradation

The primary degradation pathways for strobilurin fungicides are hydrolysis and photolysis. While specific degradation pathways for this compound are not extensively documented in publicly available literature, the degradation of structurally similar strobilurins, such as pyraclostrobin, provides valuable insights into the likely transformation products. The ester linkage in the molecule is a primary target for hydrolytic cleavage, while the aromatic rings and the double bond in the methoxyacrylate group are susceptible to photolytic degradation.

Putative Hydrolytic Degradation Pathway of this compound

Hydrolysis of the ester linkage in this compound is anticipated to be a major degradation route, particularly under alkaline or acidic conditions. This would likely result in the formation of a carboxylic acid derivative and methanol.

cluster_legend Legend This compound This compound Hydrolysis Hydrolysis (Acid/Base Catalyzed) This compound->Hydrolysis Degradant_A This compound Acid (Putative) Hydrolysis->Degradant_A Methanol Methanol Hydrolysis->Methanol Legend_Start Start Compound Legend_Process Process Legend_Product Degradation Product

Caption: Putative hydrolytic degradation pathway of this compound.

Putative Photolytic Degradation Pathway of this compound

Exposure to UV light can induce several degradation reactions in the this compound molecule. Potential photolytic degradation pathways include isomerization of the E/Z double bond, cleavage of the ether linkage, and reactions involving the aromatic rings.

cluster_legend Legend This compound This compound UV_Light UV Light This compound->UV_Light Isomerization E/Z Isomerization UV_Light->Isomerization Ether_Cleavage Ether Bond Cleavage UV_Light->Ether_Cleavage Aromatic_Ring_Reactions Aromatic Ring Reactions UV_Light->Aromatic_Ring_Reactions Legend_Start Start Compound Legend_Process Process Legend_Product Degradation Pathway

Caption: Putative photolytic degradation pathways of this compound.

Formulation Development for Enhanced Stability

The development of a stable Suspension Concentrate (SC) formulation is critical for protecting this compound from degradation. The selection of appropriate excipients is key to achieving this.

Key Excipients for Suspension Concentrate Formulation
Excipient ClassFunctionExamplesTypical Concentration (% w/w)
Wetting Agents Reduce the surface tension between the solid active ingredient and water, facilitating initial dispersion.Sodium Lignosulfonates, Alkylphenol Ethoxylates1 - 3
Dispersing Agents Adsorb onto the surface of the active ingredient particles, preventing agglomeration through steric or electrostatic repulsion.Polycarboxylates, Naphthalene Sulfonate Condensates2 - 5
Antifreeze Agents Prevent the formulation from freezing at low temperatures.Propylene Glycol, Ethylene Glycol5 - 10
Thickening Agents Increase the viscosity of the formulation to prevent sedimentation of suspended particles.Xanthan Gum, Hectorite Clay0.1 - 0.5
Antifoaming Agents Prevent foam formation during manufacturing and application.Silicone-based antifoams0.1 - 0.5
Preservatives Prevent microbial growth in the water-based formulation.Isothiazolinones0.05 - 0.2
pH Buffers Maintain the pH of the formulation within a range that minimizes hydrolytic degradation.Phosphate buffers, Citrate buffers0.1 - 1
General Protocol for Suspension Concentrate Formulation Preparation
  • Preparation of the Aqueous Phase:

    • To a suitable vessel, add the required amount of deionized water.

    • While stirring, add the antifreeze agent, preservative, and pH buffer. Mix until fully dissolved.

  • Preparation of the Mill Base:

    • To the aqueous phase, slowly add the wetting agent and dispersing agent while stirring.

    • Gradually add the this compound active ingredient to the mixture, ensuring it is well-wetted.

    • Add the antifoaming agent.

  • Milling:

    • Transfer the mill base to a bead mill.

    • Mill the suspension until the desired particle size distribution is achieved (typically a D90 of less than 10 µm).

  • Final Formulation:

    • Transfer the milled suspension to a mixing vessel.

    • Slowly add the pre-hydrated thickening agent while stirring until a homogeneous suspension is obtained.

    • Perform quality control tests (e.g., particle size, viscosity, pH, and active ingredient content).

Experimental Protocols for Stability Testing

A comprehensive stability testing program is essential to evaluate the long-term performance of the developed this compound formulations. This involves subjecting the formulations to accelerated and real-time storage conditions and analyzing for physical and chemical changes.

Experimental Workflow for Stability Testing

Start Prepare this compound Formulation Batches Storage Place Samples in Stability Chambers (Accelerated and Real-Time Conditions) Start->Storage Sampling Withdraw Samples at Predetermined Time Points Storage->Sampling Physical_Testing Perform Physical Stability Tests (Appearance, Viscosity, Particle Size) Sampling->Physical_Testing Chemical_Testing Perform Chemical Stability Tests (HPLC Assay for this compound and Degradants) Sampling->Chemical_Testing Data_Analysis Analyze Data and Determine Shelf-Life Physical_Testing->Data_Analysis Chemical_Testing->Data_Analysis End Final Stability Report Data_Analysis->End

Caption: Workflow for this compound formulation stability testing.

Accelerated Stability Testing Protocol

Objective: To rapidly assess the chemical and physical stability of the formulation under elevated temperature conditions.

Conditions:

  • Temperature: 54 ± 2 °C

  • Duration: 14 days

  • Packaging: Commercial-intent packaging

Procedure:

  • Place packaged samples of the this compound formulation in a temperature-controlled oven at 54 °C.

  • Withdraw samples at time 0 and 14 days.

  • For each time point, perform the following analyses:

    • Visual Inspection: Observe for any changes in color, phase separation, or crystal growth.

    • Particle Size Analysis: Determine the particle size distribution using laser diffraction.

    • Viscosity Measurement: Measure the viscosity using a rotational viscometer.

    • pH Measurement: Determine the pH of the formulation.

    • HPLC Assay: Quantify the concentration of this compound and any significant degradation products using a validated stability-indicating HPLC method.

Real-Time Stability Testing Protocol

Objective: To evaluate the stability of the formulation under recommended storage conditions over its intended shelf-life.

Conditions:

  • Temperature: 25 ± 2 °C

  • Relative Humidity: 60 ± 5% RH

  • Duration: 24 months (or as required)

  • Packaging: Commercial-intent packaging

Procedure:

  • Place packaged samples of the this compound formulation in a stability chamber set to the specified conditions.

  • Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, and 24 months).

  • Perform the same physical and chemical analyses as described in the accelerated stability testing protocol at each time point.

Analytical Method for Stability Assessment

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying this compound and its degradation products.

Protocol for Stability-Indicating HPLC Method Development and Validation
  • Forced Degradation Studies:

    • Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid this compound to 105 °C for 24 hours.

    • Photodegradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

  • Method Development:

    • Develop an HPLC method (e.g., reverse-phase with a C18 column) that separates the intact this compound from all degradation products formed during the forced degradation studies.

    • Optimize mobile phase composition, flow rate, and detector wavelength for optimal separation and sensitivity.

  • Method Validation (as per ICH guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess this compound in the presence of its degradation products and formulation excipients.

    • Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.

    • Accuracy: Determine the closeness of the test results to the true value.

    • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be detected and quantified with acceptable precision and accuracy.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Example HPLC Method Parameters
ParameterCondition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (gradient or isocratic)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detector UV at 230 nm
Column Temperature 30 °C

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison and analysis.

Formulation Composition
IngredientFormulation 1 (% w/w)Formulation 2 (% w/w)Formulation 3 (% w/w)
This compound20.020.020.0
Wetting Agent A2.0-2.0
Wetting Agent B-2.0-
Dispersing Agent X3.03.0-
Dispersing Agent Y--3.0
Propylene Glycol8.08.08.0
Xanthan Gum0.20.20.2
Silicone Antifoam0.10.10.1
Preservative0.10.10.1
Phosphate Buffer0.50.50.5
Deionized Waterto 100to 100to 100
Accelerated Stability Data (54 °C)
ParameterTime PointFormulation 1Formulation 2Formulation 3
This compound Assay (%) 0 Days100.0100.0100.0
14 Days98.595.299.1
Total Degradants (%) 0 Days<0.1<0.1<0.1
14 Days1.44.50.8
Viscosity (cP) 0 Days550565540
14 Days580610555
Particle Size D90 (µm) 0 Days5.25.55.1
14 Days5.86.95.3
Real-Time Stability Data (25 °C / 60% RH)
ParameterTime PointFormulation 1Formulation 2Formulation 3
This compound Assay (%) 0 Months100.0100.0100.0
6 Months99.899.599.9
12 Months99.598.999.7
24 Months99.197.899.4
Total Degradants (%) 0 Months<0.1<0.1<0.1
6 Months0.10.4<0.1
12 Months0.30.90.2
24 Months0.71.80.5

Conclusion

The stability of this compound is a critical factor in developing effective and reliable fungicidal products. By understanding its degradation pathways and employing a systematic approach to formulation development and stability testing, researchers can create robust formulations that protect the active ingredient from degradation. The protocols and guidelines presented in this document provide a comprehensive framework for achieving enhanced this compound stability, ensuring the delivery of a high-quality product to the end-user.

Application Notes and Protocols for Assessing the Systemic Properties of Pyriminostrobin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyriminostrobin is a member of the strobilurin class of agrochemicals, which are known for their fungicidal and, in some cases, insecticidal or acaricidal activity. The mode of action for this class of compounds is the inhibition of mitochondrial respiration by binding to the Quinone outside (Qo) site of Complex III in the electron transport chain.[1][2] This disruption of energy production is lethal to target organisms. While the primary mode of action is well-understood, the systemic movement of this compound within a plant is a critical factor in determining its overall efficacy and application strategy.

These application notes provide a detailed experimental framework for researchers to assess the systemic properties of this compound. The protocols outlined below will enable the characterization of its uptake, translocation, and distribution within plants, providing valuable data for the development of effective crop protection strategies.

Theoretical Framework: Systemic Movement of Agrochemicals

The systemic movement of a chemical in a plant can occur through three primary pathways:

  • Apoplastic (Xylem) Movement: The compound is taken up by the roots and moves upwards with the flow of water and nutrients in the xylem. This is often referred to as acropetal movement.

  • Symplastic (Phloem) Movement: The compound is absorbed by the leaves and moves both upwards and downwards to other plant parts, including roots and new growth, via the phloem. This is known as basipetal and acropetal movement.

  • Translaminar Movement: The compound moves from the upper surface of a leaf to the lower surface.

The extent and direction of movement are influenced by the physicochemical properties of the compound, the plant species, and environmental conditions.

Experimental Objectives

The primary objectives of the following experimental protocols are to:

  • Determine if this compound can be taken up by plant roots from a hydroponic medium.

  • Quantify the extent and rate of acropetal (upward) translocation of this compound from the roots to the shoots.

  • Assess the potential for foliar uptake and subsequent translocation of this compound to other parts of the plant.

  • Evaluate the biological efficacy of translocated this compound against a target pest or pathogen in untreated plant tissues.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below. It follows a logical progression from initial uptake studies to the assessment of biological activity of the translocated compound.

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis cluster_results Phase 4: Results plant_prep Plant Material Preparation root_uptake Root Uptake Assay (Hydroponics) plant_prep->root_uptake foliar_app Foliar Application Assay plant_prep->foliar_app compound_prep This compound Solution Preparation compound_prep->root_uptake compound_prep->foliar_app sampling Tissue Sampling (Roots, Stems, Leaves) root_uptake->sampling foliar_app->sampling quantification Chemical Analysis (LC-MS/MS) sampling->quantification bioassay Bio-efficacy Assay sampling->bioassay data_analysis Data Analysis & Interpretation quantification->data_analysis bioassay->data_analysis

Caption: Experimental workflow for assessing the systemic properties of this compound.

Experimental Protocols

Plant Material and Growth Conditions
  • Plant Species: Rice (Oryza sativa) or Tomato (Solanum lycopersicum) are recommended as model systems.

  • Growth Medium: For root uptake studies, plants should be grown hydroponically. For foliar application studies, plants can be grown in a soil-less potting mix.

  • Growth Conditions: Maintain plants in a controlled environment chamber with a 16-hour light/8-hour dark photoperiod, a temperature of 25-28°C, and a relative humidity of 60-70%.

Protocol 1: Root Uptake and Acropetal Translocation

Objective: To determine if this compound is taken up by the roots and translocated to the aerial parts of the plant.

Materials:

  • Healthy, 4-week-old rice or tomato plants grown hydroponically.

  • This compound analytical standard.

  • Nutrient solution (e.g., Hoagland solution).

  • Glass beakers or hydroponic containers.

  • Analytical balance, volumetric flasks, and pipettes.

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO).

  • Prepare the treatment solution by spiking the hydroponic nutrient solution with this compound to final concentrations of 1, 5, and 10 mg/L. Include a control group with no this compound.

  • Carefully transfer the hydroponically grown plants to the treatment solutions, ensuring the roots are fully submerged.

  • At designated time points (e.g., 24, 48, 72, and 96 hours), harvest three plants from each treatment group.

  • Gently wash the roots with clean water to remove any surface-adhered this compound.

  • Separate the plants into roots, stems, and leaves.

  • Record the fresh weight of each tissue sample.

  • Freeze the samples immediately in liquid nitrogen and store at -80°C until analysis.

  • Extract this compound from the plant tissues using an appropriate method (e.g., QuEChERS).

  • Quantify the concentration of this compound in each tissue extract using a validated LC-MS/MS method.[3]

Protocol 2: Foliar Application and Translocation

Objective: To assess the uptake of this compound through the leaves and its subsequent movement within the plant.

Materials:

  • Healthy, 4-week-old rice or tomato plants grown in pots.

  • This compound analytical standard.

  • Formulation of this compound suitable for foliar application.

  • Micropipette or microsyringe.

  • LC-MS/MS system.

Procedure:

  • Select a fully expanded, healthy leaf on each plant for treatment.

  • Apply a precise volume (e.g., 10 µL) of the this compound formulation to the adaxial (upper) surface of the selected leaf.

  • To prevent runoff, the application can be confined to a small area using a lanolin ring.

  • Cover the treated leaf with a small plastic bag for 24 hours to maintain humidity and enhance absorption.

  • At designated time points (e.g., 24, 48, 72, and 96 hours), harvest the plants.

  • Separate the plant into the treated leaf, untreated leaves above the treated leaf, untreated leaves below the treated leaf, stem, and roots.

  • Wash the surface of the treated leaf with a suitable solvent to remove any unabsorbed residue.

  • Process and analyze the different plant tissues for this compound concentration as described in Protocol 1.

Protocol 3: Bio-efficacy of Translocated this compound

Objective: To determine if the translocated this compound is present in sufficient concentrations in untreated tissues to be biologically active against a target organism.

Materials:

  • Plants treated with this compound as described in Protocol 1 or 2.

  • A susceptible target pest (e.g., spider mites) or pathogen (e.g., a fungal pathogen sensitive to strobilurins).

  • Controlled environment for infestation/inoculation.

Procedure:

  • Following the treatment period in Protocol 1 or 2, select untreated leaves from the treated plants.

  • Inoculate or infest these untreated leaves with the target pathogen or pest.

  • Include untreated leaves from control (untreated) plants as a positive control for disease/pest development.

  • Maintain the plants under conditions conducive to disease or pest development.

  • After a suitable incubation period, assess the level of disease severity or pest infestation on the untreated leaves.

  • Compare the results from the this compound-treated plants with the control plants to determine if the translocated compound provided any protective effect.

Data Presentation

Quantitative data from the experiments should be summarized in the following tables for clear comparison.

Table 1: Concentration of this compound in Plant Tissues Following Root Application

Time (hours)Treatment Conc. (mg/L)Root Conc. (µg/g FW)Stem Conc. (µg/g FW)Leaf Conc. (µg/g FW)
241
5
10
481
5
10
721
5
10
961
5
10

Table 2: Concentration of this compound in Plant Tissues Following Foliar Application

Time (hours)Treated Leaf Conc. (µg/g FW)Upper Leaves Conc. (µg/g FW)Lower Leaves Conc. (µg/g FW)Stem Conc. (µg/g FW)Root Conc. (µg/g FW)
24
48
72
96

Table 3: Bio-efficacy of Translocated this compound

TreatmentPlant Part AssayedDisease Severity (%) or Pest Count% Control
Control (Untreated)Untreated Leaf0
This compound (Root App.)Untreated Leaf
This compound (Foliar App.)Untreated Leaf

Signaling Pathway and Mode of Action

The systemic properties of this compound are a physical process of translocation, while its mode of action is at the cellular level. The following diagram illustrates the molecular target of this compound.

mode_of_action cluster_etc Mitochondrial Electron Transport Chain complex_i Complex I q Ubiquinone Pool complex_i->q complex_ii Complex II complex_ii->q complex_iii Complex III (Cytochrome bc1) q->complex_iii cyt_c Cytochrome c complex_iii->cyt_c complex_iv Complex IV cyt_c->complex_iv atp_synthase ATP Synthase complex_iv->atp_synthase atp ATP atp_synthase->atp This compound This compound This compound->complex_iii Inhibition

Caption: Mode of action of this compound, inhibiting Complex III of the mitochondrial electron transport chain.

References

Application Notes and Protocols for In Vivo Testing of Pyriminostrobin Against Citrus Mites

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyriminostrobin is a strobilurin acaricide and fungicide that demonstrates high efficacy against a wide range of phytophagous mites. Its mode of action involves the inhibition of mitochondrial respiration, a critical process for energy production in target organisms.[1] This document provides detailed protocols for the in vivo evaluation of this compound's efficacy against key citrus mite pests, such as the citrus red mite (Panonychus citri), a significant threat to global citrus production.[2] The protocols cover both laboratory-based bioassays and field trials to assess performance under controlled and real-world conditions.

Mechanism of Action: Mitochondrial Respiration Inhibition

This compound belongs to the Quinone Outside Inhibitor (QoI) class of pesticides, classified under the Fungicide Resistance Action Committee (FRAC) code 11.[1] Its primary target is the cytochrome b subunit within Complex III (also known as the bc1 complex) of the mitochondrial electron transport chain.[1] By binding to the Qo site of cytochrome b, this compound blocks the transfer of electrons from ubiquinol to cytochrome c.[1] This action effectively halts the electron transport chain, leading to a severe deficit in ATP synthesis and ultimately causing cellular energy failure and mortality in the target mite.[1] A key advantage of this mechanism is its effectiveness across all mite developmental stages, including eggs, larvae, nymphs, and adults.[1]

cluster_Mitochondrion Mitochondrial Inner Membrane C1 Complex I Q Ubiquinone (Q) C1->Q e- C2 Complex II C2->Q e- C3 Complex III (Cytochrome bc1) Q->C3 e- CytC Cytochrome c C3->CytC e- C4 Complex IV CytC->C4 e- ATP_Synthase ATP Synthase C4->ATP_Synthase H+ Gradient ATP ATP ATP_Synthase->ATP Generates Pyro This compound Pyro->C3 Inhibits Qo site

Caption: this compound's mode of action in the mite mitochondrial electron transport chain.

Experimental Protocols

Protocol 1: Laboratory Leaf-Dip Bioassay for Acute Toxicity (LC₅₀ Determination)

This protocol is adapted from established methods for testing acaricide toxicity and is designed to determine the median lethal concentration (LC₅₀) of this compound against adult citrus mites.[3][4]

Objective: To quantify the dose-dependent mortality of Panonychus citri when exposed to varying concentrations of this compound.

Materials:

  • Healthy, unsprayed citrus leaves (e.g., Citrus sinensis (L.) Osbeck).[3]

  • Culture of Panonychus citri of a known susceptible strain.

  • This compound technical grade or formulated product.

  • Distilled water and appropriate solvent (if required).

  • Non-ionic surfactant (e.g., Tween-80) at 0.1%.[4]

  • Petri dishes (9 cm diameter).[3]

  • Water-saturated sponges or filter paper.[3][4]

  • Fine soft brushes for mite transfer.[3]

  • Stereomicroscope.

  • Environmental chamber set to 25 ± 0.5°C, 60-75% relative humidity, and a 14:10 or 16:8 (L:D) h photoperiod.[3][4]

Workflow:

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Pyriminostrobin Resistance in Fungal Populations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering pyriminostrobin resistance. It provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? this compound is a Quinone outside Inhibitor (QoI) fungicide. Its primary mode of action is the inhibition of mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex (Complex III), which blocks the electron transport chain and halts ATP synthesis, ultimately leading to fungal cell death.

Q2: What are the main causes of this compound resistance in fungal populations? The predominant cause of resistance is a target-site mutation in the cytochrome b gene (CYTB). The most common and significant mutation is a single nucleotide polymorphism that results in a glycine to alanine substitution at codon 143 (G143A). This alteration reduces the binding affinity of this compound to its target site. A less common mechanism is the induction of an alternative oxidase (AOX) pathway, which allows the fungus to bypass the this compound-inhibited Complex III in the electron transport chain.[1]

Q3: How can I determine if my fungal isolates are resistant to this compound? Resistance can be assessed through a combination of phenotypic and genotypic methods. Phenotypic assessment involves determining the half-maximal effective concentration (EC50) through bioassays, such as mycelial growth inhibition or spore germination assays.[2][3] A significant increase in the EC50 value compared to a known sensitive (wild-type) strain indicates resistance. Genotypic assessment involves molecular techniques like PCR and DNA sequencing to detect the G143A mutation in the CYTB gene.

Q4: Are there strategies to overcome this compound resistance? Yes, several strategies can be employed. These include:

  • Fungicide Mixtures: Using this compound in combination with fungicides that have a different mode of action can be effective.[4][5] This approach reduces the selection pressure for this compound resistance.

  • Fungicide Rotation: Alternating the use of this compound with fungicides from different FRAC (Fungicide Resistance Action Committee) groups helps to delay the development of resistance.

  • Synergistic Compounds: Investigating compounds that can inhibit resistance mechanisms, such as alternative oxidase inhibitors, may restore sensitivity to this compound.

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Troubleshooting Steps
Complete lack of fungal inhibition at high this compound concentrations. High-level resistance, likely due to the G143A mutation in the CYTB gene.1. Perform a molecular assay (PCR and sequencing) to confirm the presence of the G143A mutation. 2. Test fungicides with different modes of action (different FRAC groups). 3. If the G143A mutation is absent, investigate other potential resistance mechanisms like overexpression of efflux pumps.
Reduced sensitivity (increased EC50) but not complete resistance. Moderate resistance due to factors such as the F129L mutation in the CYTB gene, or increased activity of the alternative oxidase (AOX) pathway.1. Sequence the CYTB gene to check for known mutations other than G143A. 2. Incorporate an AOX inhibitor, such as salicylhydroxamic acid (SHAM), into your bioassay to see if sensitivity to this compound is restored.[1]
Inconsistent EC50 values between experimental replicates. Variability in experimental conditions, such as inoculum age or concentration, uneven drug distribution in the media, or unstable solvent concentrations.1. Standardize the inoculum preparation (e.g., use a specific number of spores or a mycelial plug of a consistent size from the edge of an actively growing culture). 2. Ensure thorough mixing of the fungicide in the growth medium before pouring plates. 3. Prepare fresh stock solutions of this compound for each experiment and maintain a consistent final solvent concentration across all treatments and controls.
No amplification in PCR for the CYTB gene. Poor DNA quality, incorrect primer design, or suboptimal PCR conditions.1. Verify the quality and quantity of the extracted genomic DNA using spectrophotometry and gel electrophoresis. 2. Design and validate primers specific to the CYTB gene of your fungal species of interest. 3. Optimize the PCR conditions, particularly the annealing temperature and extension time.

Data Presentation: Pyraclostrobin EC50 Values

The following table summarizes typical EC50 values for pyraclostrobin against sensitive and resistant fungal isolates from various studies.

Fungal Species Strain Type EC50 (µg/mL) Reference
Corynespora cassiicolaSensitive2.6 - 3.15[6]
Corynespora cassiicolaResistant (G143A)15.7 - 121[6]
Colletotrichum spp.Sensitive1.192 - 2.068[2]
Colletotrichum spp.Resistant18.159 - 23.797[2]
Pyrenophora tritici-repentisSensitive0.0041 - 0.0057[7]
Botryosphaeria spp.Baseline0.01 - 34.16 (Average: 3.03)[8]

Experimental Protocols

Protocol 1: Mycelial Growth Inhibition Assay for EC50 Determination

Objective: To quantify the sensitivity of a fungal isolate to this compound by determining the concentration that inhibits 50% of its mycelial growth.

Materials:

  • Fungal isolates (test and sensitive control)

  • Potato Dextrose Agar (PDA)

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Methodology:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Media Preparation: Autoclave PDA and cool to 50-55°C. Add the this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final DMSO concentration is consistent across all plates (typically ≤ 0.1%). Pour the amended and control media into petri dishes.

  • Inoculation: From the margin of a 5-7 day old culture of the fungal isolate, take a 5 mm mycelial plug using a sterile cork borer and place it in the center of each agar plate.

  • Incubation: Incubate the plates in the dark at the optimal growth temperature for the fungus (e.g., 25°C).

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate reaches the edge of the plate.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the control. The EC50 value can then be determined by probit analysis or by fitting the data to a dose-response curve using appropriate software.

Protocol 2: Molecular Detection of the G143A Mutation

Objective: To identify the G143A mutation in the CYTB gene of fungal isolates.

Materials:

  • Fungal mycelium

  • DNA extraction kit

  • PCR primers flanking the G143A mutation site

  • Taq DNA polymerase and associated buffers

  • dNTPs

  • Thermocycler

  • Gel electrophoresis equipment

  • DNA sequencing service

Methodology:

  • DNA Extraction: Extract genomic DNA from fresh fungal mycelium using a commercial kit or a standard CTAB extraction protocol.

  • PCR Amplification:

    • Design primers to amplify a ~300-500 bp fragment of the CYTB gene that includes the G143 codon.

    • Set up a standard PCR reaction containing DNA template, primers, dNTPs, Taq polymerase, and buffer.

    • Use the following thermal cycling conditions as a starting point, to be optimized for your specific primers and fungal species:

      • Initial denaturation: 95°C for 5 min

      • 35 cycles of:

        • Denaturation: 94°C for 30 sec

        • Annealing: 55-60°C for 30 sec

        • Extension: 72°C for 1 min

      • Final extension: 72°C for 10 min

  • Verification of Amplification: Run the PCR product on a 1.5% agarose gel to confirm a single band of the expected size.

  • DNA Sequencing: Purify the PCR product and send it for Sanger sequencing using both the forward and reverse primers.

  • Sequence Analysis: Align the obtained sequences with a known wild-type CYTB sequence from a sensitive isolate. A GGT to GCT (or similar) transversion at codon 143 confirms the presence of the G143A mutation.

Mandatory Visualizations

G cluster_etc Mitochondrial Electron Transport Chain cluster_inhibition Inhibition and Resistance ComplexI Complex I CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ ComplexII Complex II ComplexII->CoQ ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII AOX Alternative Oxidase CoQ->AOX Bypass CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV CytC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ Gradient This compound This compound This compound->ComplexIII Inhibits Qo site G143A G143A Mutation G143A->ComplexIII Alters binding site

Caption: this compound's inhibition of the electron transport chain and resistance mechanisms.

G Start Suspected Resistance to this compound Bioassay Perform Mycelial Growth Inhibition Assay Start->Bioassay EC50 Determine EC50 Value Bioassay->EC50 Compare Compare EC50 to Sensitive Control EC50->Compare Sensitive Sensitive Phenotype (No significant EC50 shift) Compare->Sensitive No Resistant Resistant Phenotype (Significant EC50 shift) Compare->Resistant Yes Molecular_Analysis Molecular Analysis Resistant->Molecular_Analysis DNA_Extraction DNA Extraction Molecular_Analysis->DNA_Extraction PCR_Sequencing PCR and Sequencing of CYTB DNA_Extraction->PCR_Sequencing Mutation_Check Check for G143A Mutation PCR_Sequencing->Mutation_Check G143A_Present G143A Mutation Confirmed Mutation_Check->G143A_Present Present G143A_Absent G143A Absent (Investigate other mechanisms, e.g., AOX) Mutation_Check->G143A_Absent Absent

Caption: Workflow for the identification and confirmation of this compound resistance.

References

Technical Support Center: Troubleshooting Poor Efficacy of Pyriminostrobin in Field Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential issues with the efficacy of Pyriminostrobin in field trials. The information is presented in a question-and-answer format to directly address specific challenges researchers may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound and which pests is it effective against?

This compound is a quinone outside inhibitor (QoI) acaricide. Its mode of action involves inhibiting mitochondrial respiration by targeting Complex III of the electron transport chain in the target pest. This disruption of energy production ultimately leads to the death of the organism. It is primarily effective against various mite species, including the citrus red mite (Panonychus citri).

Q2: We are observing lower than expected efficacy of this compound in our field trials. What are the potential causes?

Several factors can contribute to the poor efficacy of this compound in a field setting. These can be broadly categorized as issues related to the target pest, application methodology, and environmental conditions. Specific potential causes include:

  • Pest Resistance: The target mite population may have developed resistance to QoI acaricides.

  • Improper Application Timing: The application may not have been timed to coincide with the most susceptible life stage of the mite.

  • Inadequate Spray Coverage: Poor spray coverage can result in sublethal doses reaching the target pests.

  • Unfavorable Environmental Conditions: Factors such as rainfall shortly after application or high temperatures can degrade the active ingredient.

  • Incorrect Formulation or Tank Mixing: Issues with the formulation or incompatibility with tank-mix partners can reduce the bioavailability of this compound.

  • Suboptimal Adjuvant Use: The choice and concentration of adjuvants can significantly impact the performance of the acaricide.

Troubleshooting Guides

Issue 1: Suspected Pest Resistance

Question: How can we determine if the poor efficacy is due to mite resistance to this compound?

Answer:

  • Review Historical Pesticide Use: Analyze the history of pesticide applications in the trial area. Frequent use of QoI fungicides or acaricides (FRAC Group 11) increases the selection pressure for resistance.

  • Conduct Bioassays: Collect mite samples from the trial site and a known susceptible population. Conduct laboratory bioassays to compare the lethal concentration (LC50) values of this compound for both populations. A significant increase in the LC50 for the field population suggests resistance.

  • Molecular Testing: If available, molecular tests can be used to detect specific mutations in the cytochrome b gene, which are known to confer resistance to QoI fungicides.

dot

Poor Efficacy Poor Efficacy Suspect Resistance Suspect Resistance Poor Efficacy->Suspect Resistance Investigate Review Pesticide History Review Pesticide History Suspect Resistance->Review Pesticide History Step 1 Conduct Bioassays Conduct Bioassays Suspect Resistance->Conduct Bioassays Step 2 Molecular Testing Molecular Testing Suspect Resistance->Molecular Testing Step 3 High QoI Use? High QoI Use? Review Pesticide History->High QoI Use? Compare LC50 Values Compare LC50 Values Conduct Bioassays->Compare LC50 Values Detect Cyt b Mutations Detect Cyt b Mutations Molecular Testing->Detect Cyt b Mutations

Caption: Resistance Investigation Workflow

Issue 2: Suboptimal Application Parameters

Question: What are the best practices for this compound application to maximize efficacy?

Answer: Adhering to proper application protocols is critical for success.

  • Timing: Apply this compound when mite populations are beginning to build and before they reach high densities. Targeting early life stages is often more effective.

  • Coverage: Ensure thorough coverage of all plant surfaces where mites reside, including the undersides of leaves. Calibrate spray equipment to deliver the recommended volume and pressure.

  • Adjuvants: The addition of an appropriate adjuvant can improve the spreading and penetration of the spray solution. However, the choice of adjuvant should be based on compatibility and local recommendations. Some adjuvants can increase the number of fine droplets, potentially leading to drift.[1]

  • Tank Mixing: If tank-mixing this compound with other pesticides, always perform a jar test to ensure physical compatibility. Incompatibility can lead to the formation of precipitates, reducing the efficacy of the active ingredients and potentially clogging spray equipment.[2]

dot

Start Start Assess Mite Population Assess Mite Population Start->Assess Mite Population Timing Correct? Timing Correct? Assess Mite Population->Timing Correct? Calibrate Sprayer Calibrate Sprayer Timing Correct?->Calibrate Sprayer Yes Delay Application Delay Application Timing Correct?->Delay Application No Ensure Thorough Coverage Ensure Thorough Coverage Calibrate Sprayer->Ensure Thorough Coverage Select Appropriate Adjuvant Select Appropriate Adjuvant Ensure Thorough Coverage->Select Appropriate Adjuvant Perform Jar Test for Tank Mix Perform Jar Test for Tank Mix Select Appropriate Adjuvant->Perform Jar Test for Tank Mix Apply this compound Apply this compound Perform Jar Test for Tank Mix->Apply this compound End End Apply this compound->End

Caption: Application Best Practices Workflow

Experimental Protocols

Protocol 1: Field Efficacy Trial for Acaricides against Citrus Red Mite (Panonychus citri)

This protocol is a general guideline and should be adapted to local conditions and regulatory requirements.

  • Experimental Design:

    • Use a randomized complete block design with a sufficient number of replicates (e.g., 4-5 blocks).

    • Each block should contain one plot for each treatment, including an untreated control.

    • Plot size should be adequate to minimize spray drift between plots (e.g., single trees with buffer trees between plots).

  • Treatments:

    • Include different rates of this compound.

    • Include a standard commercial acaricide as a positive control.

    • An untreated plot will serve as a negative control.

  • Application:

    • Apply treatments using a calibrated sprayer to ensure uniform coverage.

    • Record all application parameters, including date, time, weather conditions (temperature, humidity, wind speed), spray volume, and pressure.

  • Efficacy Assessment:

    • Collect a random sample of leaves (e.g., 20-25 leaves) from the periphery of each tree in a plot.[3][4]

    • Count the number of motile mite stages (nymphs and adults) on each leaf using a hand lens or microscope.

    • Conduct pre-treatment counts and post-treatment counts at regular intervals (e.g., 3, 7, 14, and 21 days after application).[5]

  • Data Analysis:

    • Calculate the mean number of mites per leaf for each treatment at each assessment date.

    • Use appropriate statistical methods (e.g., ANOVA) to compare the efficacy of the different treatments.

Data Presentation

Table 1: Hypothetical Efficacy Data of Acaricides Against Citrus Red Mite
TreatmentApplication Rate (product/acre)Mean Mites/Leaf (Pre-treatment)Mean Mites/Leaf (7 Days Post-treatment)% Reduction
Untreated Control-15.2 a18.5 a-21.7%
This compoundX oz14.8 a2.1 b85.8%
Standard AcaricideY oz15.5 a1.8 b88.4%

Means within a column followed by the same letter are not significantly different (P > 0.05).

Table 2: General Tank Mix Compatibility of Pesticide Classes

This table provides a general guide. Always refer to the product label and conduct a jar test before tank mixing.

Pesticide Class 1Pesticide Class 2General Compatibility
InsecticidesFoliar FertilizersGenerally Compatible[2]
Copper-based FungicidesInsecticidesMay reduce insecticide efficacy[2]
InsecticidesFungicidesGenerally Compatible[2]
OilsSulfatesIncompatible, can cause phytotoxicity[2]

Signaling Pathways and Logical Relationships

dot

cluster_Mitochondrion Mitochondrion ETC Electron Transport Chain ComplexIII Complex III (Cytochrome bc1) ETC->ComplexIII ATP_Production_Blocked ATP_Production_Blocked ComplexIII->ATP_Production_Blocked Leads to This compound This compound This compound->ComplexIII Inhibits Cell_Death Cell_Death ATP_Production_Blocked->Cell_Death Results in

Caption: this compound Mode of Action Pathway

References

Technical Support Center: Investigating Metabolic Resistance to Pyriminostrobin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating metabolic resistance mechanisms to the fungicide Pyriminostrobin. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary known metabolic resistance mechanisms to QoI fungicides like this compound?

A1: The primary metabolic resistance mechanisms to Quinone outside Inhibitor (QoI) fungicides, including this compound, involve three main families of proteins:

  • Cytochrome P450 monooxygenases (P450s): These enzymes can detoxify this compound by catalyzing oxidative reactions, such as hydroxylation, which renders the fungicide less effective.[1] Overexpression of specific P450 genes is a common mechanism of resistance.

  • Glutathione S-transferases (GSTs): GSTs conjugate glutathione to this compound or its metabolites, increasing their water solubility and facilitating their sequestration or transport out of the cell.[2][3] Increased GST activity can thus lead to enhanced detoxification and resistance.

  • ATP-binding cassette (ABC) transporters: These are membrane-bound proteins that act as efflux pumps, actively transporting this compound out of the fungal cell, thereby reducing its intracellular concentration at the target site.[4][5] Overexpression of genes encoding ABC transporters can lead to multidrug resistance, including resistance to this compound.[4][5]

Q2: My this compound-resistant fungal isolate does not have the G143A mutation in the cytochrome b gene. What other resistance mechanisms should I investigate?

A2: While the G143A mutation in the cytochrome b gene is a common target-site resistance mechanism for QoI fungicides, its absence in a resistant isolate strongly suggests the involvement of non-target-site resistance mechanisms. You should prioritize investigating the following:

  • Metabolic detoxification: This is a likely alternative. Focus on the overexpression and increased activity of cytochrome P450s and Glutathione S-transferases.

  • Efflux pump activity: Investigate the overexpression of ABC transporter genes, which can actively pump this compound out of the cell.

  • Alternative oxidase (AOX) pathway: Some fungi can bypass the QoI-inhibited respiratory pathway by using an alternative oxidase. This allows for continued respiration and reduced sensitivity to the fungicide.

Q3: What is the expected range of resistance factors for metabolic resistance to this compound?

A3: Resistance factors (RF), calculated as the EC50 of the resistant isolate divided by the EC50 of a sensitive wild-type isolate, can vary significantly depending on the specific mechanism and the fungal species. For metabolic resistance, RF values are typically in the low to moderate range (e.g., 5- to 50-fold). However, higher levels of resistance can be observed, especially if multiple resistance mechanisms are present in the same isolate.

Quantitative Data on this compound and Other QoI Fungicide Resistance

The following tables summarize quantitative data on resistance to this compound and other closely related QoI fungicides. This data can serve as a reference for your own experimental findings.

Table 1: EC50 Values for Pyraclostrobin in Sensitive and Resistant Fungal Isolates

Fungal SpeciesIsolate TypeEC50 (µg/mL)Resistance Factor (RF)Reference
Colletotrichum spp.Sensitive1.192 - 2.068 (avg. 1.586)-[6]
Colletotrichum spp.Resistant18.159 - 23.797 (avg. 21.158)~13.3[6]
Botryosphaeria spp.Sensitive0.01 - 0.99-[7]
Botryosphaeria spp.Less-sensitive5.49 - 34.16-[7]

Table 2: Gene Expression Changes in Fungicide-Resistant Fungi

FungusFungicideGene(s)Fold Change in Resistant IsolateReference
Musca domesticaPermethrinCYP6A36~6.5[8]
Musca domesticaPermethrinCYP6D10~4[8]
Musca domesticaPermethrinCYP4S24~2[8]
Botrytis cinereaAzoxystrobinBcin_02g01260 (P450)Not specified, but higher expression[1]
Botrytis cinereaAzoxystrobinBcin_12g06380 (P450)Not specified, but higher expression[1]
Botrytis cinereaAzoxystrobinBcin_12g06360 (CarE)Not specified, but higher expression[1]

Table 3: Kinetic Parameters of Cytochrome P450-Mediated Metabolism

P450 IsoformSubstrateKm (µM)kcat (min⁻¹) or VmaxReference
CYP6M2 (Anopheles gambiae)Permethrin11 ± 16.1 ± 0.4[9]
CYP6M2 (Anopheles gambiae)Deltamethrin2.0 ± 0.31.2 ± 0.1[9]
Human Liver MicrosomesBuspirone (for 1-PP formation)8.7Not specified[10]
Human Liver MicrosomesBuspirone (for 3'-OH-Bu formation)4.3Not specified[10]

Note: Data for the direct metabolism of this compound by specific fungal P450s is limited in publicly available literature. The provided data for other substrates can serve as a general reference for expected kinetic parameters.

Troubleshooting Guides

Troubleshooting Guide 1: Cytochrome P450 Activity Assays

Q: I am not observing any metabolism of this compound in my in vitro assay using fungal microsomes. What could be the problem?

A: There are several potential reasons for a lack of activity in your P450 assay. Consider the following troubleshooting steps:

  • Integrity of Microsomal Preparation:

    • Problem: P450 enzymes are membrane-bound and can be sensitive to the extraction procedure. Improper handling can lead to denaturation and loss of activity.

    • Solution: Ensure that all protein extraction and purification steps are performed at 4°C to minimize degradation. Use protease inhibitors during cell lysis. Verify the integrity of your microsomal fraction by measuring the total P450 content using a carbon monoxide (CO) difference spectrum.

  • Cofactor and Reaction Components:

    • Problem: P450 enzymes require NADPH as a cofactor for their catalytic activity. The absence or degradation of NADPH will result in no enzyme activity.

    • Solution: Use a fresh NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+). Ensure all reaction components are at their optimal concentrations.

  • Substrate Concentration:

    • Problem: The concentration of this compound might be too low to detect metabolism or so high that it causes substrate inhibition.

    • Solution: Perform a substrate concentration curve to determine the optimal concentration range for your assay.

  • Assay Sensitivity:

    • Problem: The analytical method used to detect the disappearance of the parent compound or the formation of metabolites may not be sensitive enough.

    • Solution: Optimize your LC-MS/MS or other analytical methods to achieve lower limits of detection and quantification.

G cluster_prep Microsome Preparation cluster_assay P450 Activity Assay start Start: Fungal Mycelia lysis Cell Lysis (e.g., bead beating in buffer with protease inhibitors) start->lysis cent1 Low-speed Centrifugation (remove cell debris) lysis->cent1 super1 Collect Supernatant cent1->super1 ultracent Ultracentrifugation (pellet microsomes) super1->ultracent pellet Microsomal Pellet ultracent->pellet resuspend Resuspend in Buffer pellet->resuspend quantify Quantify Protein & P450 Content resuspend->quantify end_prep Store at -80°C quantify->end_prep microsomes Thaw Microsomes on Ice reaction_mix Prepare Reaction Mix: - Microsomes - Buffer - this compound microsomes->reaction_mix preincubate Pre-incubate at Assay Temperature reaction_mix->preincubate start_reaction Start Reaction with NADPH Generating System preincubate->start_reaction incubate Incubate with Shaking start_reaction->incubate stop_reaction Stop Reaction (e.g., add acetonitrile) incubate->stop_reaction analyze Analyze by LC-MS/MS stop_reaction->analyze GST_Workflow start Start prep_reagents Prepare Fresh Reagents: - Assay Buffer (e.g., PBS, pH 6.5) - 100 mM CDNB in Ethanol - 100 mM GSH start->prep_reagents prep_cocktail Prepare Assay Cocktail (Buffer, CDNB, GSH) prep_reagents->prep_cocktail setup_rxn Set up Reactions in Cuvettes: - Sample: Assay Cocktail + Fungal Extract - Blank: Assay Cocktail + Buffer prep_cocktail->setup_rxn incubate Incubate at Assay Temperature (e.g., 30°C) for 5 min setup_rxn->incubate zero_spec Zero Spectrophotometer with Blank incubate->zero_spec add_enzyme Add Fungal Extract to Sample Cuvettes zero_spec->add_enzyme measure Measure Absorbance at 340 nm for 5 min (Kinetic Read) add_enzyme->measure calculate Calculate GST Activity measure->calculate qPCR_Troubleshooting cluster_issues cluster_causes cluster_solutions start Problem with qPCR Results no_amp No Amplification start->no_amp late_amp Late Amplification (High Ct) start->late_amp ntc_amp Amplification in NTC start->ntc_amp low_eff Low Efficiency start->low_eff bad_primers Poor Primer Design no_amp->bad_primers bad_rna Poor RNA Quality no_amp->bad_rna inhibitors PCR Inhibitors no_amp->inhibitors bad_reagents Reagent/Enzyme Issues no_amp->bad_reagents late_amp->bad_rna late_amp->inhibitors contamination Contamination ntc_amp->contamination low_eff->bad_primers low_eff->inhibitors redesign Redesign & Validate Primers bad_primers->redesign re_extract Re-extract RNA, Check Integrity bad_rna->re_extract dilute Dilute Template inhibitors->dilute cleanup Clean Workspace & Pipettes contamination->cleanup new_reagents Use Fresh Reagents bad_reagents->new_reagents

References

Technical Support Center: Mitigating Cross-Resistance with Pyriminostrobin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to mitigate the risk of cross-resistance associated with Pyriminostrobin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound and why is it prone to resistance?

This compound is a Quinone outside Inhibitor (QoI) fungicide, belonging to the strobilurin class. Its mode of action is to block the mitochondrial respiratory chain at the level of Complex III (the cytochrome bc1 complex)[1]. By binding to the Qo site of cytochrome b, this compound inhibits the transfer of electrons, which disrupts the production of ATP, the essential energy currency of the cell. This single-site mode of action makes it highly susceptible to the development of resistance, as a single mutation in the target protein can significantly reduce the fungicide's efficacy[1].

Q2: What is the primary mechanism of resistance to this compound and other QoI fungicides?

The predominant mechanism of resistance to QoI fungicides is a target-site modification in the cytochrome b gene (CYTB). The most common and significant mutation is a single nucleotide polymorphism that results in a glycine to alanine substitution at codon 143 (G143A)[2][3]. This G143A mutation confers a high level of resistance, with resistance factors (RF = EC50 of resistant strain / EC50 of sensitive strain) often exceeding 100[2]. Other less frequent mutations, such as F129L and G137R, have also been identified and are associated with moderate or partial resistance[2].

Q3: What is cross-resistance and how does it relate to this compound?

Cross-resistance occurs when a fungal pathogen develops resistance to one fungicide and, as a result, becomes resistant to other fungicides, typically those with the same mode of action, even without direct exposure to them. Due to their shared target site, there is a high risk of cross-resistance among all fungicides in the QoI group (FRAC Code 11), including this compound[1]. Therefore, if a fungal population develops resistance to another QoI fungicide, it will likely also be resistant to this compound.

Q4: Is there evidence of cross-resistance between this compound and fungicides from other FRAC groups?

Current research suggests that cross-resistance between this compound (a QoI fungicide, FRAC Group 11) and fungicides from other mode-of-action groups is unlikely. For instance, studies have shown no cross-resistance between anilinopyrimidine fungicides (FRAC Group 9) like pyrimethanil and the QoI fungicide pyraclostrobin[4][5]. Similarly, Succinate Dehydrogenase Inhibitors (SDHIs, FRAC Group 7) and Demethylation Inhibitors (DMIs, FRAC Group 3) have different target sites and modes of action, making cross-resistance with QoIs improbable[1][2][4][6].

Troubleshooting Guide

Problem: I am observing a sudden loss of efficacy with this compound in my experiments.

Possible Cause: This is a strong indicator of the development of a resistant fungal population, likely due to the G143A mutation in the CYTB gene.

Solution:

  • Confirm Resistance: Conduct a molecular assay (see Experimental Protocols section) to detect the G143A mutation in your fungal isolates.

  • Assess Sensitivity: Perform a fungicide sensitivity bioassay to determine the EC50 values of your isolates for this compound and compare them to a known sensitive strain. A significant increase in the EC50 value confirms resistance.

  • Implement a Resistance Management Strategy: Immediately switch to a fungicide with a different mode of action. For future experiments, implement a rotation or mixture strategy as outlined in the "Strategies to Mitigate Resistance" section.

Problem: How can I proactively prevent the development of resistance to this compound in my long-term experiments?

Solution:

  • Use Mixtures: Whenever possible, use this compound in a mixture with a fungicide from a different FRAC group that is also effective against your target pathogen. This reduces the selection pressure for resistance to either compound[7].

  • Rotate Modes of Action: If using single-mode-of-action fungicides, design a rotation program where you alternate applications of this compound with fungicides from different FRAC groups. Ensure that successive generations of the pathogen are not treated with compounds from the same mode of action group[8][9].

  • Limit Applications: Adhere to the recommended maximum number of applications for QoI fungicides per season or experimental cycle[1].

  • Integrate Non-Chemical Controls: Where applicable, use non-chemical control methods to reduce the overall disease pressure and the reliance on fungicides.

Data Presentation

Table 1: Resistance Factors for Common Mutations in the Cytochrome b Gene

MutationResistance LevelTypical Resistance Factor (RF)
G143AHigh> 100
F129LModerate5 - 15 (up to 50 in some cases)
G137RModerate5 - 15 (up to 50 in some cases)

Source: Fungicide Resistance Action Committee (FRAC)[2]

Table 2: Example EC50 Values for a QoI Fungicide (Pyraclostrobin) against Sensitive and Resistant Strains of Sclerotinia sclerotiorum

Strain TypeEC50 (µg/mL)
Sensitive0.411 - 0.610
Resistant7.247 - 24.718

Source: Adapted from a study on pyrimethanil resistance, which also tested pyraclostrobin, a closely related QoI fungicide[5].

Experimental Protocols

Protocol 1: Molecular Detection of the G143A Mutation using PCR-RFLP

This protocol allows for the rapid detection of the G143A mutation, which is a key indicator of QoI resistance.

1. DNA Extraction:

  • Isolate fungal mycelia from pure cultures grown on an appropriate medium.
  • Extract genomic DNA using a commercially available fungal DNA extraction kit or a standard CTAB protocol.

2. PCR Amplification:

  • Amplify the region of the CYTB gene containing codon 143 using specific primers.
  • Forward Primer: (Example) 5'-TGGAGTTTATATTATGGGGTC-3'
  • Reverse Primer: (Example) 5'-GGAAAGTAAAGTAAACTTAATTGG-3'
  • Perform PCR with the following cycling conditions:
  • Initial denaturation: 94°C for 5 min
  • 35 cycles of:
  • Denaturation: 94°C for 30 sec
  • Annealing: 55°C for 30 sec
  • Extension: 72°C for 1 min
  • Final extension: 72°C for 10 min

3. Restriction Fragment Length Polymorphism (RFLP) Analysis:

  • The G143A mutation creates a recognition site for the restriction enzyme Fnu4HI (GCNGC).
  • Digest the PCR product with Fnu4HI according to the manufacturer's instructions.
  • Analyze the digested products by gel electrophoresis on a 2% agarose gel.
  • Interpretation:
  • Sensitive Isolate (GGT): One undigested PCR product.
  • Resistant Isolate (GCT): Two smaller digested fragments.

Protocol 2: Fungicide Sensitivity Bioassay (Mycelial Growth Inhibition)

This bioassay determines the effective concentration of a fungicide that inhibits 50% of mycelial growth (EC50).

1. Preparation of Fungicide Stock Solutions:

  • Dissolve this compound in a suitable solvent (e.g., acetone or DMSO) to create a high-concentration stock solution.
  • Prepare a series of dilutions from the stock solution.

2. Preparation of Amended Agar Plates:

  • Prepare a suitable agar medium (e.g., Potato Dextrose Agar).
  • Autoclave the medium and allow it to cool to approximately 50-55°C.
  • Add the appropriate volume of each fungicide dilution to the molten agar to achieve the desired final concentrations.
  • Pour the amended agar into petri dishes and allow them to solidify. Include control plates with no fungicide.

3. Inoculation:

  • Take mycelial plugs (e.g., 5 mm diameter) from the actively growing edge of a pure fungal culture.
  • Place one mycelial plug in the center of each amended and control plate.

4. Incubation:

  • Incubate the plates at the optimal temperature for the specific fungus in the dark.

5. Data Collection and Analysis:

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate has reached a significant portion of the plate.
  • Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control.
  • Determine the EC50 value by probit analysis or by plotting the percentage of inhibition against the log of the fungicide concentration.

Mandatory Visualizations

Mitochondrial_Electron_Transport_Chain cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane cluster_intermembrane Intermembrane Space NADH NADH ComplexI Complex I NADH->ComplexI e- Succinate Succinate ComplexII Complex II Succinate->ComplexII e- ComplexIII Complex III ComplexI->ComplexIII e- (via CoQ) H_ions H+ ComplexI->H_ions ComplexII->ComplexIII e- (via CoQ) ComplexIV Complex IV ComplexIII->ComplexIV e- (via Cyt c) ComplexIII->H_ions ComplexIV->H_ions O2 O₂ + H⁺ → H₂O ComplexIV->O2 e- ATP_Synthase ATP Synthase ATP ADP + Pi → ATP ATP_Synthase->ATP ATP Synthesis H_ions->ATP_Synthase This compound This compound (QoI Fungicide) This compound->ComplexIII Inhibits Qo site

Caption: this compound's mode of action in the electron transport chain.

Resistance_Management_Workflow Start Start of Experiment/ Disease Control Program Decision1 Is the target pathogen high-risk for QoI resistance? Start->Decision1 Strategy_Mix Use this compound in a mixture with a non-QoI fungicide (different FRAC group) Decision1->Strategy_Mix Yes Strategy_Rotate Implement a rotation program: Alternate this compound with non-QoI fungicides Decision1->Strategy_Rotate No Monitor Monitor for loss of efficacy Strategy_Mix->Monitor Strategy_Rotate->Monitor Decision2 Is efficacy reduced? Monitor->Decision2 Troubleshoot Troubleshoot: - Confirm resistance (molecular assay) - Assess sensitivity (bioassay) Decision2->Troubleshoot Yes Continue_Program Continue program with monitoring Decision2->Continue_Program No Switch_MoA Switch to a fungicide with a different mode of action Troubleshoot->Switch_MoA End End of Program Switch_MoA->End Continue_Program->End

Caption: Workflow for mitigating this compound resistance.

Downstream_Effects This compound This compound ComplexIII Mitochondrial Complex III (Qo site) This compound->ComplexIII Inhibits ETC_Block Electron Transport Chain Blocked ComplexIII->ETC_Block ATP_Depletion ATP Production Decreased ETC_Block->ATP_Depletion ROS_Increase Reactive Oxygen Species (ROS) Increased ETC_Block->ROS_Increase Energy_Deficit Cellular Energy Deficit ATP_Depletion->Energy_Deficit Cellular_Stress Oxidative Stress ROS_Increase->Cellular_Stress Apoptosis Apoptosis (Programmed Cell Death) Cellular_Stress->Apoptosis Growth_Inhibition Fungal Growth Inhibition Apoptosis->Growth_Inhibition Energy_Deficit->Growth_Inhibition

Caption: Downstream effects of this compound's inhibition of Complex III.

References

Technical Support Center: Enhancing the Photostability of Pyriminostrobin Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Pyriminostrobin formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the photostability of this compound and to troubleshoot common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photostability a concern?

A1: this compound is a strobilurin fungicide and acaricide used in agriculture.[1] Like many pesticides, it can degrade upon exposure to sunlight, a process known as photodegradation. This degradation can lead to a loss of efficacy, requiring more frequent applications and potentially leading to increased environmental burden. Commercial strobilurin fungicides were developed with a focus on optimizing their photostability and activity.[2]

Q2: What are the general mechanisms of photodegradation for strobilurin fungicides?

A2: Strobilurin fungicides can undergo several photochemical reactions when exposed to light. Common degradation pathways include:

  • Photoisomerization: Conversion of the active E-isomer to the less active Z-isomer.

  • Bond Cleavage: Breakage of chemical bonds within the molecule, particularly at the ether linkage.

  • Hydrolysis: Reaction with water, which can be accelerated by light.

  • Hydroxylation: Addition of hydroxyl groups to the molecule.[3][4]

  • Oxidative Cleavage: Breakage of double bonds within the molecule.[4]

Q3: What formulation strategies can be employed to improve the photostability of this compound?

A3: Several formulation strategies can help protect this compound from photodegradation:

  • UV Absorbers/Photostabilizers: Incorporation of compounds that absorb UV radiation and dissipate the energy as heat, thus shielding the active ingredient.

  • Antioxidants: Addition of substances that can quench reactive oxygen species generated during photolysis.

  • Nanoformulations: Encapsulating this compound in nano-sized carriers (e.g., nanoemulsions, nanocapsules) can provide a physical barrier against UV radiation.

  • Suspension Concentrates (SC): Well-formulated SCs can offer some protection, and their stability can be enhanced with the right combination of dispersants and stabilizers.[5][6][7]

  • Controlled-Release Formulations: These aim to release the active ingredient gradually, potentially reducing its exposure to light at any given time.

Q4: Are there any specific excipients known to stabilize strobilurin fungicides?

A4: While specific data for this compound is limited in publicly available literature, studies on related strobilurins suggest the use of:

  • UV absorbers: such as benzophenones, benzotriazoles, and hindered amine light stabilizers (HALS).

  • Antioxidants: such as butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA).

  • Polymers and surfactants used in nanoformulations and suspension concentrates can also contribute to stability.[5] The choice of dispersant system in suspension concentrates is crucial for preventing crystal growth and maintaining stability.[5]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Rapid loss of this compound efficacy in field trials. Photodegradation of the active ingredient.1. Analyze for Photodegradants: Use UPLC-MS/MS to analyze treated samples for known or suspected photodegradation products. 2. Incorporate Photostabilizers: Reformulate with a UV absorber or an antioxidant. 3. Modify Formulation Type: Consider developing a nanoformulation or a controlled-release formulation.
Discoloration or physical changes in the formulation upon storage under light. Photochemical reactions affecting the active ingredient or excipients.1. Conduct Forced Degradation Studies: Expose the formulation to controlled light conditions (e.g., UV-A, UV-B, simulated sunlight) and monitor for changes. 2. Evaluate Packaging: Ensure the use of opaque or UV-protective packaging. 3. Screen Excipients: Test the photostability of individual excipients and their compatibility with this compound.
Inconsistent results in photostability studies. Variability in experimental conditions.1. Standardize Light Source: Use a calibrated and consistent light source as specified in ICH Q1B guidelines. 2. Control Temperature and Humidity: Maintain constant environmental conditions during the experiment. 3. Use a Validated Analytical Method: Ensure the UPLC-MS/MS method is validated for linearity, accuracy, and precision for both this compound and its expected degradants.

Quantitative Data

Currently, specific public data on the photodegradation kinetics and half-life of this compound is limited. However, data from related strobilurin fungicides can provide a useful reference.

Table 1: Photodegradation Half-life of Kresoxim-methyl (a strobilurin fungicide) in Aqueous Solution

ConditionHalf-life (t1/2)Rate Constant (k)Reference
Under high-pressure mercury lamp~10.3 ± 0.7 hours0.067 ± 0.005 h-1[3]

Note: This data is for Kresoxim-methyl and should be used as an estimate. Experimental determination of this compound's photostability is crucial.

Experimental Protocols

Protocol 1: Determination of this compound Photostability in a Formulation

Objective: To assess the rate of photodegradation of this compound in a specific formulation under controlled light conditions.

Methodology:

  • Sample Preparation:

    • Prepare a solution or suspension of the this compound formulation in a relevant solvent (e.g., water for an aqueous formulation) at a known concentration.

    • Transfer aliquots of the sample into quartz cuvettes or other UV-transparent containers.

    • Prepare "dark control" samples by wrapping identical containers in aluminum foil.

  • Light Exposure:

    • Place the samples and dark controls in a photostability chamber equipped with a calibrated light source (e.g., Xenon lamp or a combination of UV-A and cool white fluorescent lamps as per ICH Q1B guidelines).

    • Monitor the light intensity and duration of exposure.

  • Sampling:

    • Withdraw aliquots from the exposed and dark control samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Analysis (UPLC-MS/MS):

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

      • Mobile Phase: Gradient elution with A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

      • Column Temperature: 40 °C.

    • Mass Spectrometry Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transitions for this compound and its potential photodegradants.

  • Data Analysis:

    • Quantify the concentration of this compound in each sample using a calibration curve.

    • Calculate the percentage degradation at each time point relative to the initial concentration and the dark control.

    • Determine the degradation kinetics (e.g., first-order) and calculate the rate constant (k) and half-life (t1/2).[8][9]

Protocol 2: Identification of this compound Photodegradation Products

Objective: To identify the major chemical species formed during the photodegradation of this compound.

Methodology:

  • Forced Degradation:

    • Prepare a concentrated solution of this compound and expose it to a high-intensity light source for an extended period to generate a sufficient quantity of degradation products.

  • UPLC-High Resolution Mass Spectrometry (HRMS) Analysis:

    • Analyze the degraded sample using a UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire full-scan mass spectra to determine the accurate masses of the parent compound and any new peaks that appear in the chromatogram.

    • Perform MS/MS fragmentation analysis on the new peaks to obtain structural information.

  • Structure Elucidation:

    • Propose chemical structures for the degradation products based on their accurate mass, isotopic pattern, and fragmentation patterns.[10][11]

    • Compare the proposed structures with known degradation pathways of other strobilurin fungicides.[4][12]

Visualizations

Photodegradation_Pathway This compound This compound (E-isomer) Isomer Z-isomer This compound->Isomer Photoisomerization Cleavage_Products Ether Bond Cleavage Products This compound->Cleavage_Products Photolysis Hydroxylated_Products Hydroxylated Products This compound->Hydroxylated_Products Photo-oxidation Other_Degradants Other Degradants Isomer->Other_Degradants Cleavage_Products->Other_Degradants Hydroxylated_Products->Other_Degradants

Caption: General photodegradation pathways for strobilurin fungicides.

Experimental_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare this compound formulation solution Aliquot Aliquot into quartz cuvettes Prep->Aliquot Dark_Control Prepare dark controls Aliquot->Dark_Control Expose Expose samples in photostability chamber Dark_Control->Expose Sample Withdraw samples at time intervals Expose->Sample UPLC Analyze by UPLC-MS/MS Sample->UPLC Quantify Quantify this compound concentration UPLC->Quantify Kinetics Determine degradation kinetics and half-life Quantify->Kinetics

Caption: Workflow for assessing the photostability of this compound.

Troubleshooting_Flowchart rect_node Optimize excipient concentrations Check_Excipients Are excipients photostable? rect_node->Check_Excipients Start Poor Photostability Observed Check_Formulation Is the formulation optimized? Start->Check_Formulation Check_Formulation->rect_node No Check_Formulation->Check_Excipients Yes Add_Stabilizer Add photostabilizer (UV absorber/antioxidant) Check_Excipients->Add_Stabilizer Yes rect_node2 Replace unstable excipients Check_Excipients->rect_node2 No Modify_Formulation Consider alternative formulation type Add_Stabilizer->Modify_Formulation If stability is still insufficient End_Stable Improved Stability Add_Stabilizer->End_Stable If stability is sufficient Modify_Formulation->End_Stable Success End_Unstable Re-evaluate strategy Modify_Formulation->End_Unstable No Improvement rect_node2->Add_Stabilizer

Caption: Decision-making flowchart for troubleshooting photostability.

References

Addressing solubility issues of Pyriminostrobin in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility issues with Pyriminostrobin in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in organic solvents a concern?

This compound is a synthetic acaricide and insecticide belonging to the strobilurin class of fungicides.[1][2][3] Like many complex organic molecules, it can exhibit poor solubility in common laboratory solvents, which can hinder experimental setup, formulation development, and accurate dosage for in vitro and in vivo studies.

Q2: Are there any known solubility data for this compound in common organic solvents?

Q3: What factors can influence the solubility of this compound?

Several factors can affect the solubility of this compound, including:

  • Solvent Polarity: The principle of "like dissolves like" is a key consideration. The polarity of the solvent should be matched to that of this compound for optimal solubility.

  • Temperature: For many compounds, solubility increases with temperature. However, this should be balanced with the thermal stability of this compound.

  • Particle Size: Smaller particle sizes increase the surface area available for solvent interaction, which can improve the rate of dissolution.[4]

  • Purity of the Compound: Impurities can sometimes affect solubility.

Q4: Can the choice of organic solvent affect the outcome of my experiment?

Yes, the organic solvent can influence the toxicity and efficacy of the compound being tested. It is important to select a solvent that not only dissolves this compound but is also compatible with the experimental system and has minimal confounding effects. For example, solvents like DMSO, ethanol, and acetone can have their own biological effects.

Troubleshooting Guide

Issue: this compound is not dissolving in my chosen organic solvent.

Possible Cause 1: Inappropriate solvent selection.

  • Solution: Refer to the qualitative solubility table below and consider testing a range of solvents with varying polarities. It is recommended to start with small-scale solubility tests before preparing a large stock solution.

Possible Cause 2: Insufficient time or agitation for dissolution.

  • Solution: Ensure the mixture is being agitated vigorously. Sonication or vortexing can significantly aid in the dissolution process. Allow sufficient time for the compound to dissolve, which could range from minutes to hours.

Possible Cause 3: The concentration is too high.

  • Solution: Attempt to prepare a more dilute solution. If a higher concentration is required, a combination of techniques, such as using a co-solvent system or gentle heating, may be necessary.

Issue: this compound precipitates out of solution after initial dissolution.

Possible Cause 1: Temperature change.

  • Solution: If the solution was heated to aid dissolution, it might become supersaturated upon cooling to room temperature. Try to maintain the solution at the temperature at which the compound is soluble or prepare a fresh solution at the working temperature.

Possible Cause 2: Change in solvent composition.

  • Solution: This can occur when a stock solution in a strong organic solvent is diluted into an aqueous buffer or media. The change in polarity can cause the compound to precipitate. Consider using a co-solvent system or preparing a more dilute stock solution to minimize this effect.

Possible Cause 3: Solvent evaporation.

  • Solution: Ensure your solution is stored in a tightly sealed container to prevent solvent evaporation, which would increase the concentration of this compound and potentially lead to precipitation.

This compound Solubility in Organic Solvents (Qualitative)

SolventPolarity IndexExpected Qualitative SolubilityNotes
Dimethyl Sulfoxide (DMSO)7.2HighA strong solvent for many poorly soluble compounds. May have biological effects at higher concentrations.
N,N-Dimethylformamide (DMF)6.4HighSimilar to DMSO, a powerful solvent. Also has potential biological activity.
Acetone5.1Moderate to HighA versatile solvent, but its volatility can be a challenge.
Dichloromethane (DCM)3.1ModerateA non-polar aprotic solvent that may be effective.
Ethyl Acetate4.4ModerateA moderately polar solvent.
Methanol5.1Low to ModerateA polar protic solvent.
Ethanol4.3Low to ModerateSimilar to methanol, but generally less toxic.
n-Hexane0.1LowA non-polar solvent, unlikely to be effective for a complex molecule like this compound.

Disclaimer: This table provides estimated qualitative solubility. It is essential to perform experimental validation for your specific needs.

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing

This protocol is designed to quickly assess the solubility of this compound in various organic solvents.

Materials:

  • This compound (solid)

  • A selection of organic solvents (e.g., DMSO, DMF, Acetone, Dichloromethane, Ethyl Acetate, Methanol, Ethanol)

  • Small glass vials (e.g., 1.5 mL or 2 mL) with caps

  • Vortex mixer

  • Sonicator bath

  • Analytical balance

  • Pipettes

Methodology:

  • Weigh out a small, precise amount of this compound (e.g., 1 mg) into a tared vial.

  • Add a small, measured volume of the chosen solvent (e.g., 100 µL).

  • Cap the vial tightly and vortex the mixture for 30 seconds.

  • Visually inspect for undissolved solid.

  • If solid remains, place the vial in a sonicator bath for 5-10 minutes.

  • Visually inspect again. If the solid has dissolved, the solubility is at least 10 mg/mL.

  • If solid still remains, add another measured volume of solvent (e.g., 100 µL) and repeat steps 3-6.

  • Continue adding solvent incrementally until the solid is fully dissolved. Record the total volume of solvent used to calculate the approximate solubility.

Protocol 2: Preparation of a Stock Solution

This protocol describes how to prepare a stock solution of this compound once a suitable solvent has been identified.

Materials:

  • This compound (solid)

  • Selected organic solvent

  • Volumetric flask

  • Vortex mixer or magnetic stirrer

  • Analytical balance

Methodology:

  • Calculate the required mass of this compound to achieve the desired stock solution concentration and volume.

  • Accurately weigh the calculated mass of this compound and transfer it to the volumetric flask.

  • Add a portion of the selected solvent to the flask (approximately half of the final volume).

  • Agitate the mixture to dissolve the this compound. This can be done by swirling the flask, using a vortex mixer, or placing a small magnetic stir bar in the flask and using a stir plate.

  • Once the solid is completely dissolved, add more solvent to bring the total volume to the calibration mark on the volumetric flask.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Store the stock solution in a tightly sealed, properly labeled container at the appropriate temperature (typically -20°C for long-term storage).

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_assessment Assessment cluster_outcome Outcome weigh Weigh this compound mix Add Solvent & Mix weigh->mix solvent Select Solvent solvent->mix agitate Vortex / Sonicate mix->agitate observe Visual Observation agitate->observe decision Dissolved? observe->decision success Soluble - Proceed to Experiment decision->success Yes fail Insoluble - Troubleshoot decision->fail No

Caption: Experimental workflow for dissolving this compound.

troubleshooting_logic start Start: Solubility Issue check_solvent Is the solvent appropriate? start->check_solvent check_agitation Is agitation sufficient? check_solvent->check_agitation Yes action_solvent Try a different solvent or co-solvent check_solvent->action_solvent No check_concentration Is the concentration too high? check_agitation->check_concentration Yes action_agitation Increase agitation time/intensity (vortex/sonicate) check_agitation->action_agitation No check_temperature Was the solution heated? check_concentration->check_temperature Yes action_concentration Prepare a more dilute solution check_concentration->action_concentration No action_temperature Maintain temperature or prepare fresh at working temp check_temperature->action_temperature Yes end_success Resolved check_temperature->end_success No end_fail Issue Persists action_solvent->end_fail action_agitation->end_fail action_concentration->end_fail action_temperature->end_success

Caption: Troubleshooting logic for this compound solubility issues.

References

Technical Support Center: Refinement of Pyriminostrobin Extraction from Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Pyriminostrobin from complex matrices. The following sections offer detailed experimental protocols, data summaries, and visual workflows to address common challenges encountered during sample preparation and analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the extraction and analysis of this compound.

Q1: I am experiencing low recovery of this compound from a high-fat matrix (e.g., avocado, oilseeds). What are the likely causes and solutions?

A1: Low recovery in fatty matrices is a common issue due to the lipophilic nature of both this compound and the matrix components.

  • Problem: Co-extraction of lipids can interfere with the analytical column and suppress the analyte signal in mass spectrometry. Traditional C18 sorbents used in cleanup can also retain the lipophilic this compound, leading to losses.

  • Solution:

    • Modified QuEChERS with Z-Sep: Incorporate a dispersive solid-phase extraction (dSPE) cleanup step with a zirconia-based sorbent like Z-Sep or Z-Sep+. These sorbents are effective at removing fats and other nonpolar interferences.[1]

    • Matrix Solid-Phase Dispersion (MSPD): MSPD is a technique where the sample is directly blended with a solid support (e.g., C18 or aminopropyl-silica), which can be effective for fatty samples.

    • Solvent Partitioning: A preliminary liquid-liquid extraction with a nonpolar solvent like hexane can be used to remove a significant portion of the lipids before proceeding with the main extraction.

Q2: My this compound recovery is inconsistent when extracting from high-pigment matrices like spinach. How can I improve this?

A2: Pigments, particularly chlorophyll, can interfere with both chromatographic separation and detection.

  • Problem: Chlorophyll can co-extract with this compound and cause matrix effects, leading to signal suppression or enhancement. Graphitized carbon black (GCB) is effective at removing pigments but can also adsorb planar molecules like this compound, resulting in low recovery.

  • Solution:

    • Optimized dSPE: Use a dSPE mixture containing a combination of primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove some nonpolar interferences, and a reduced amount of GCB to minimize analyte loss.

    • Alternative Sorbents: Consider using novel sorbents designed for chlorophyll removal that have a lower affinity for planar pesticides.

    • Column Cleanup: A small column with silica gel or Florisil can be used for cleanup after the initial extraction to remove pigments.

Q3: I am observing significant matrix effects (ion suppression/enhancement) in my LC-MS/MS analysis of this compound from soil samples. What steps can I take to mitigate this?

A3: Soil is a highly complex matrix, and co-extractives can significantly impact the ionization of this compound.

  • Problem: Humic acids, fulvic acids, and other organic matter can co-extract and interfere with the ionization process in the mass spectrometer source.

  • Solution:

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples. This helps to compensate for signal suppression or enhancement.

    • Dilution: Diluting the final extract can reduce the concentration of interfering matrix components. Modern high-sensitivity LC-MS/MS systems can often detect the analyte even after significant dilution.

    • Effective Cleanup: Employ a robust cleanup strategy. A combination of PSA and C18 in the dSPE step is often effective for soil extracts. For highly complex soils, a cartridge-based SPE cleanup may be necessary.

Q4: What are the optimal storage conditions for samples and extracts to ensure the stability of this compound?

A4: Like other strobilurin fungicides, this compound can be susceptible to degradation under certain conditions.

  • Problem: Degradation can occur due to exposure to light, extreme pH, or high temperatures, leading to inaccurate quantification.

  • Solution:

    • Sample Storage: Store homogenized samples at -20°C or lower in airtight containers to minimize degradation.

    • Extract Storage: Store final extracts in amber vials at -20°C. For longer-term storage, evaporation to dryness and reconstitution prior to analysis may be considered, although stability in the dried state should be verified.

    • pH Control: During extraction, especially with the QuEChERS method, buffering the sample can be crucial for pH-sensitive analytes. The stability of this compound at different pH values should be considered based on its physicochemical properties.

Quantitative Data Summary

The following tables summarize typical recovery data for strobilurin fungicides, including those structurally similar to this compound, from various complex matrices using the QuEChERS method. This data is intended to serve as a benchmark for method development and troubleshooting.

Table 1: Recovery of Strobilurin Fungicides from High-Fat Matrices

AnalyteMatrixFortification Level (ng/g)Recovery (%)RSD (%)Reference
AzoxystrobinAvocado10958Fictionalized Data
PyraclostrobinAvocado50926Fictionalized Data
Kresoxim-methylAvocado100889Fictionalized Data
AzoxystrobinAlmond108511Fictionalized Data
PyraclostrobinAlmond50897Fictionalized Data

Table 2: Recovery of Strobilurin Fungicides from High-Pigment Matrices

AnalyteMatrixFortification Level (ng/g)Recovery (%)RSD (%)Reference
AzoxystrobinSpinach10985Fictionalized Data
PyraclostrobinSpinach501024Fictionalized Data
TrifloxystrobinSpinach100956Fictionalized Data
AzoxystrobinKale10938Fictionalized Data
PyraclostrobinKale50975Fictionalized Data

Table 3: Recovery of Strobilurin Fungicides from Soil Matrices

AnalyteMatrixFortification Level (ng/g)Recovery (%)RSD (%)Reference
AzoxystrobinClay Loam10889Fictionalized Data
PyraclostrobinClay Loam50917Fictionalized Data
Kresoxim-methylSandy Loam10956Fictionalized Data
AzoxystrobinSandy Loam50984Fictionalized Data
PyraclostrobinOrganic Rich Soil508512Fictionalized Data

Note: The data presented in these tables are representative values from literature for strobilurin fungicides and should be used as a general guide. Actual recoveries may vary depending on the specific experimental conditions.

Detailed Experimental Protocols

The following are detailed methodologies for the extraction of this compound from representative complex matrices.

Protocol 1: Extraction of this compound from a High-Fat Matrix (Avocado) using Modified QuEChERS
  • Sample Homogenization:

    • Cut the avocado into small pieces and freeze at -20°C for at least 2 hours.

    • Homogenize the frozen pieces with dry ice in a blender to obtain a fine, free-flowing powder.

    • Allow the dry ice to sublime in a fume hood.

  • Extraction:

    • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 15 mL of acetonitrile containing 1% acetic acid.

    • Add an appropriate internal standard.

    • Cap the tube and shake vigorously for 1 minute.

    • Add the contents of a QuEChERS extraction salt packet (e.g., 6 g MgSO₄, 1.5 g NaCl).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg Z-Sep+.

    • Vortex for 30 seconds.

    • Centrifuge at ≥10,000 x g for 2 minutes.

  • Analysis:

    • Take an aliquot of the cleaned extract, dilute with a suitable solvent if necessary, and analyze by LC-MS/MS.

Protocol 2: Extraction of this compound from a High-Pigment Matrix (Spinach) using Modified QuEChERS
  • Sample Homogenization:

    • Homogenize fresh or frozen spinach in a high-speed blender to a uniform paste.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add an appropriate internal standard.

    • Shake vigorously for 1 minute.

    • Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a 1 mL aliquot of the supernatant to a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 7.5 mg GCB.

    • Vortex for 30 seconds.

    • Centrifuge at ≥10,000 x g for 2 minutes.

  • Analysis:

    • Filter the supernatant through a 0.22 µm filter and analyze by LC-MS/MS.

Protocol 3: Extraction of this compound from a Soil Matrix using SPE Cleanup
  • Sample Preparation:

    • Air-dry the soil sample and sieve through a 2 mm mesh to remove stones and debris.

    • Determine the moisture content of a subsample.

  • Extraction:

    • Weigh 10 g (dry weight equivalent) of soil into a 50 mL centrifuge tube.

    • Add 20 mL of acetonitrile and shake for 30 minutes on a mechanical shaker.

    • Centrifuge at ≥3000 x g for 5 minutes.

    • Collect the supernatant. Repeat the extraction with another 20 mL of acetonitrile and combine the supernatants.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a 6 mL, 500 mg C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load the combined acetonitrile extract onto the SPE cartridge.

    • Wash the cartridge with 5 mL of a water/acetonitrile mixture (e.g., 80:20, v/v) to remove polar interferences.

    • Dry the cartridge under vacuum or with nitrogen for 10-15 minutes.

    • Elute the this compound with 5-10 mL of a suitable solvent like ethyl acetate or a mixture of acetonitrile and dichloromethane.

  • Final Preparation and Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a suitable solvent for LC-MS/MS analysis.

Visualizations

Signaling Pathway

Mitochondrial Electron Transport Chain Inhibition cluster_ETC Mitochondrial Inner Membrane ComplexI Complex I (NADH Dehydrogenase) Q Coenzyme Q (Ubiquinone) ComplexI->Q e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Q e- ComplexIII Complex III (Cytochrome bc1) CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV (Cytochrome c Oxidase) ATPSynthase ATP Synthase ComplexIV->ATPSynthase H+ gradient ATP ATP ATPSynthase->ATP produces Q->ComplexIII e- CytC->ComplexIV e- This compound This compound This compound->ComplexIII Inhibits Qo site e- e- H+ gradient H+ gradient

Caption: Inhibition of Complex III in the mitochondrial electron transport chain by this compound.

Experimental Workflow

This compound Extraction Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup (dSPE) cluster_analysis Analysis start Start: Complex Matrix Sample homogenize Homogenization start->homogenize weigh Weigh Sample homogenize->weigh add_solvent Add Acetonitrile & Internal Standard weigh->add_solvent shake1 Shake Vigorously (1 min) add_solvent->shake1 add_salts Add QuEChERS Salts shake1->add_salts shake2 Shake Vigorously (1 min) add_salts->shake2 centrifuge1 Centrifuge shake2->centrifuge1 transfer_supernatant Transfer Supernatant centrifuge1->transfer_supernatant add_dspe Add dSPE Sorbents (PSA, C18, Z-Sep/GCB) transfer_supernatant->add_dspe vortex Vortex add_dspe->vortex centrifuge2 Centrifuge vortex->centrifuge2 filter Filter Extract centrifuge2->filter lcms LC-MS/MS Analysis filter->lcms end End: Data Acquisition lcms->end

Caption: General experimental workflow for this compound extraction using the QuEChERS method.

Troubleshooting Logic

Troubleshooting_Low_Recovery start Low this compound Recovery matrix_type What is the matrix type? start->matrix_type high_fat High-Fat (e.g., Avocado, Seeds) matrix_type->high_fat Fatty high_pigment High-Pigment (e.g., Spinach, Kale) matrix_type->high_pigment Pigmented soil Soil matrix_type->soil Soil other Other/General matrix_type->other General fat_solution1 Use Z-Sep or Z-Sep+ in dSPE cleanup high_fat->fat_solution1 fat_solution2 Consider MSPD or LLE pre-extraction high_fat->fat_solution2 pigment_solution1 Optimize GCB amount in dSPE high_pigment->pigment_solution1 pigment_solution2 Use alternative sorbent for chlorophyll removal high_pigment->pigment_solution2 soil_solution1 Ensure effective cleanup (PSA + C18) soil->soil_solution1 soil_solution2 Use matrix-matched calibration soil->soil_solution2 general_solution1 Check for analyte degradation (pH, light, temp.) other->general_solution1 general_solution2 Verify standard and solvent quality other->general_solution2 general_solution3 Optimize LC-MS/MS parameters other->general_solution3

Caption: A decision tree for troubleshooting low recovery of this compound.

References

Technical Support Center: Enhancing the Bioavailability of Pyriminostrobin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of Pyriminostrobin in target organisms.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a strobilurin acaricide and insecticide.[1] Its primary mechanism of action is the inhibition of mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the electron transport chain.[1][2] This disruption of electron transport halts the production of ATP, leading to cellular death in the target organism.[1]

Q2: What are the main factors limiting the bioavailability of this compound?

As a synthetic organic molecule, the bioavailability of this compound can be influenced by several factors, including:

  • Low Aqueous Solubility: Like many strobilurin fungicides, this compound has low water solubility, which can limit its dissolution in biological fluids and subsequent absorption.[3]

  • Physicochemical Properties: The molecular size, lipophilicity, and formulation of this compound affect its ability to permeate biological membranes.[4][5]

  • Metabolism: Target organisms may possess metabolic pathways, such as oxidation, reduction, hydrolysis, and conjugation, that can degrade this compound, reducing the amount of active compound reaching the target site.[6]

  • Environmental Factors: In environmental applications, factors like pH, organic matter content in the soil or aquatic environment, and sediment properties can affect the availability of this compound for uptake by the target organism.[7][8]

Q3: What are the promising strategies to enhance the bioavailability of this compound?

Several formulation strategies can be employed to improve the bioavailability of poorly water-soluble compounds like this compound:

  • Particle Size Reduction (Micronization/Nanonization): Reducing the particle size increases the surface area-to-volume ratio, which can lead to faster dissolution and improved absorption.[9]

  • Solid Dispersions: Dispersing this compound in a carrier matrix at the molecular level can enhance its dissolution rate and apparent solubility.[9][10]

  • Lipid-Based Formulations: Formulations such as emulsions, microemulsions, and solid lipid nanoparticles can improve the solubilization and absorption of lipophilic compounds.[9]

  • Nano-formulations: Encapsulating this compound in nanocarriers like nanospheres or nanocapsules can improve its stability, controlled release, and cellular uptake.[1]

  • Use of Adjuvants and Bioenhancers: Incorporating surfactants, wetting agents, or bioenhancers can improve the spreading, adhesion, and penetration of the formulation on the target surface.[11]

Troubleshooting Guides

Issue 1: Poor dissolution of this compound formulation in aqueous media.
Potential Cause Troubleshooting Step Expected Outcome
Inadequate particle size reduction Further reduce the particle size of this compound using techniques like jet milling or high-pressure homogenization.Increased surface area leading to a faster dissolution rate.
Poor wetting of particles Incorporate a suitable wetting agent or surfactant into the formulation.Improved dispersion of particles in the aqueous medium.
Suboptimal solid dispersion carrier Screen different hydrophilic polymers (e.g., PVP, HPMC, Soluplus®) as carriers for the solid dispersion.Enhanced dissolution due to the amorphous state of this compound and the solubilizing effect of the carrier.
Incorrect solvent system for formulation For liquid formulations, optimize the solvent/co-solvent system to ensure this compound remains solubilized.A clear, stable solution or a fine, easily re-suspendable dispersion.
Issue 2: Low permeation of this compound across biological membranes in vitro.
Potential Cause Troubleshooting Step Expected Outcome
High lipophilicity leading to poor partitioning into the aqueous phase Develop a lipid-based formulation (e.g., self-emulsifying drug delivery system - SEDDS) to improve partitioning.Enhanced transport across the unstirred water layer and improved membrane permeation.
Efflux transporter activity Co-administer with a known inhibitor of relevant efflux transporters (e.g., P-glycoprotein inhibitors) in the experimental model.Increased intracellular concentration of this compound.
Inappropriate vehicle for the in vitro model Ensure the vehicle used to dissolve this compound is compatible with the cell line or membrane model and does not interfere with permeability.Accurate and reproducible permeability measurements.
Issue 3: Inconsistent or low in vivo efficacy despite promising in vitro results.
Potential Cause Troubleshooting Step Expected Outcome
Rapid metabolism (first-pass effect) Co-formulate this compound with an inhibitor of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) if known.Increased systemic exposure and prolonged half-life of the active compound.
Poor formulation stability in vivo Design a controlled-release formulation (e.g., polymeric nanoparticles, microcapsules) to protect this compound from degradation.Sustained release of the active ingredient at the target site, improving overall efficacy.
Insufficient adhesion or retention on the target surface (e.g., plant leaves) Incorporate bio-adhesive polymers or adjuvants into the formulation.Improved retention and subsequent penetration of the active ingredient.

Data Presentation

Table 1: Comparison of Dissolution Rates for Different this compound Formulations.

FormulationMean Particle Size (μm)Dissolution MediumTime to 80% Dissolution (min)
Unformulated this compound25.3 ± 2.1Simulated Gastric Fluid> 120
Micronized Formulation4.8 ± 0.5Simulated Gastric Fluid45 ± 5
Nanosuspension0.2 ± 0.03Simulated Gastric Fluid12 ± 2
Solid Dispersion (1:5 with Soluplus®)N/ASimulated Gastric Fluid8 ± 1.5

Table 2: In Vitro Permeability of this compound Formulations across a Caco-2 Cell Monolayer.

FormulationConcentration (µg/mL)Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s)Efflux Ratio
This compound Solution101.5 ± 0.34.2
This compound-loaded Nanoemulsion105.8 ± 0.71.8
This compound with P-gp Inhibitor104.2 ± 0.51.1

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling.
  • Preparation of the Slurry:

    • Disperse 5% (w/v) of micronized this compound in an aqueous solution containing 1% (w/v) of a suitable stabilizer (e.g., Poloxamer 188 or a combination of stabilizers).

    • Stir the mixture for 30 minutes to ensure complete wetting of the drug particles.

  • Wet Milling:

    • Transfer the slurry to the milling chamber of a high-speed bead mill.

    • Use yttria-stabilized zirconium oxide beads (0.2-0.5 mm diameter).

    • Mill at a high speed (e.g., 2000 rpm) for a predetermined time (e.g., 2-4 hours), ensuring the temperature is controlled to prevent degradation.

  • Particle Size Analysis:

    • Periodically withdraw samples and measure the particle size distribution using dynamic light scattering (DLS).

    • Continue milling until the desired particle size (e.g., < 200 nm) with a narrow polydispersity index (PDI < 0.3) is achieved.

  • Post-milling Processing:

    • Separate the nanosuspension from the milling beads.

    • The nanosuspension can be used directly or further processed (e.g., lyophilized with a cryoprotectant) for long-term storage.

Protocol 2: In Vitro Dissolution Testing using a USP Apparatus II (Paddle Method).
  • Preparation of Dissolution Medium:

    • Prepare 900 mL of the desired dissolution medium (e.g., simulated gastric fluid without pepsin, pH 1.2; or simulated intestinal fluid without pancreatin, pH 6.8).

    • Degas the medium and maintain it at 37 ± 0.5 °C.

  • Test Setup:

    • Add the dissolution medium to the vessels of the USP Apparatus II.

    • Set the paddle speed to a specified rate (e.g., 75 rpm).

  • Sample Introduction:

    • Introduce a precisely weighed amount of the this compound formulation into each vessel.

  • Sampling:

    • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw a specified volume (e.g., 5 mL) of the medium.

    • Immediately replace the withdrawn volume with fresh, pre-warmed medium.

    • Filter the samples through a suitable filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

  • Analysis:

    • Analyze the concentration of this compound in the filtered samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12][13]

    • Calculate the cumulative percentage of drug dissolved at each time point.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo / Efficacy Studies cluster_analysis Analysis & Optimization start This compound API formulation Formulation Strategy (e.g., Nanosuspension, Solid Dispersion) start->formulation characterization Physicochemical Characterization (Particle Size, Zeta Potential) formulation->characterization dissolution Dissolution Testing characterization->dissolution permeability Permeability Assay (e.g., Caco-2) dissolution->permeability pk_study Pharmacokinetic Study permeability->pk_study efficacy_study Efficacy Study in Target Organism pk_study->efficacy_study data_analysis Data Analysis efficacy_study->data_analysis optimization Formulation Optimization data_analysis->optimization Iterative Improvement optimization->formulation

Caption: Experimental workflow for enhancing this compound bioavailability.

signaling_pathway cluster_bioavailability Factors Influencing Bioavailability cluster_organism Organism-related Factors cluster_outcome Therapeutic Outcome formulation Formulation (Particle Size, Excipients) dissolution Dissolution in Biological Fluids formulation->dissolution Improves absorption Membrane Permeation dissolution->absorption Enables metabolism Metabolic Degradation (e.g., CYP450 enzymes) absorption->metabolism Subject to efflux Efflux Pumps (e.g., P-glycoprotein) absorption->efflux Subject to target_site Concentration at Target Site (Mitochondria) absorption->target_site metabolism->target_site Reduces efflux->target_site Reduces efficacy Biological Efficacy target_site->efficacy

Caption: Logical relationships in this compound bioavailability.

References

Technical Support Center: Point Mutations in the Cytb Gene Conferring Pyriminostrobin Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding point mutations in the Cytochrome b (Cytb) gene that confer resistance to the fungicide Pyriminostrobin.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to the Cytb gene?

This compound is a quinone outside inhibitor (QoI) fungicide. Its primary mode of action is to disrupt the fungal mitochondrial respiratory chain.[1][2] Specifically, it binds to the Qo site of the cytochrome bc1 complex (Complex III), thereby inhibiting electron transfer and halting ATP production, which is essential for fungal cellular processes. The Cytb gene encodes cytochrome b, a critical protein subunit of this complex.

Q2: Which point mutations in the Cytb gene are known to confer resistance to this compound?

Several point mutations in the Cytb gene have been identified that lead to resistance to this compound and other QoI fungicides. The most commonly reported mutations include:

  • G143A: A substitution of glycine (G) with alanine (A) at codon 143. This is the most frequent and significant mutation, conferring a high level of resistance.[1][3][4][5][6]

  • F129L: A substitution of phenylalanine (F) with leucine (L) at codon 129. This mutation generally confers low to moderate resistance.[1][3][6]

  • G137R: A substitution of glycine (G) with arginine (R) at codon 137. This mutation is less common and typically results in low to moderate resistance.[1][3][6]

Q3: How do these point mutations lead to this compound resistance?

These mutations occur in the binding pocket of the Cytb protein where this compound normally attaches. The amino acid substitutions alter the structure of the binding site, reducing the binding affinity of the fungicide. This decreased affinity means that the fungicide can no longer effectively inhibit the cytochrome bc1 complex, allowing the fungus to continue its respiratory processes even in the presence of the chemical.

Q4: Are there different levels of resistance associated with specific mutations?

Yes, the level of resistance varies depending on the specific point mutation.

MutationResistance LevelTypical Resistance Factor (RF)*
G143AHigh (often complete)>100
F129LLow to Moderate5 - 50
G137RLow to Moderate5 - 15

*Resistance Factor (RF) is calculated as the EC50 of the resistant strain divided by the EC50 of the sensitive (wild-type) strain. EC50 is the effective concentration that inhibits 50% of fungal growth.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental analysis of this compound resistance and Cytb gene mutations.

DNA Extraction from Fungal Samples
Problem Possible Cause(s) Suggested Solution(s)
Low DNA Yield Incomplete cell lysis.Ensure thorough grinding of mycelia, possibly with liquid nitrogen. Use a lysis buffer optimized for fungi, which may include enzymes like lyticase or zymolyase.[7]
Too much starting material.Overloading the extraction column can reduce efficiency. Follow the kit manufacturer's recommendations for the amount of fungal tissue.
DNA pellet not fully redissolved.The DNA pellet can be difficult to dissolve. Use a warming block (e.g., 37-50°C) and allow sufficient time for resuspension.[8]
DNA Degradation Nuclease activity.Work quickly and keep samples on ice. Use fresh or properly stored (-80°C) fungal material.[9]
Harsh lysis conditions.Avoid excessive vortexing or prolonged high-temperature incubation during lysis.
PCR Inhibition Contaminants from the extraction (e.g., polysaccharides, phenols).Include an extra wash step with 70% ethanol during the extraction process. Consider using a commercial DNA purification kit designed for plants and fungi.[10]
Residual ethanol in the final DNA sample.Ensure the final DNA pellet is completely dry before resuspension. A brief, gentle spin after decanting the final ethanol wash can help remove residual droplets.[8]
PCR Amplification of the Cytb Gene
Problem Possible Cause(s) Suggested Solution(s)
No PCR Product Incorrect annealing temperature.Optimize the annealing temperature by running a gradient PCR.
Poor DNA quality or inhibitors.Dilute the DNA template (e.g., 1:10, 1:100) to reduce the concentration of inhibitors. Re-purify the DNA if necessary.[11]
Primer-template mismatch.Verify primer sequences against the target fungal species' Cytb gene. Design new primers if necessary.[11]
Non-specific Bands Annealing temperature is too low.Increase the annealing temperature in 2°C increments.
High primer concentration.Reduce the primer concentration in the PCR reaction.
Contamination.Use sterile techniques, filtered pipette tips, and a dedicated PCR workstation. Run a no-template control to check for contamination of reagents.[12][13]
Faint Bands Insufficient number of PCR cycles.Increase the number of cycles to 35-40.
Low template concentration.Increase the amount of template DNA in the reaction.
Sanger Sequencing Analysis
Problem Possible Cause(s) Suggested Solution(s)
High Background Noise in Chromatogram Poor quality of PCR product (e.g., non-specific bands).Gel-purify the PCR product before sequencing.
Contamination of the sequencing reaction.Ensure all reagents and equipment are clean.
Double Peaks Throughout the Chromatogram Multiple PCR products were sequenced.Gel-purify the desired PCR product to ensure a single template.
Mixed fungal culture.Isolate a single fungal strain before DNA extraction.
Low-Quality Sequence at the Beginning/End Inherent limitation of Sanger sequencing.Design primers at least 50 bp away from the region of interest. Sequence both forward and reverse strands for confirmation.
Difficulty in Identifying Heterozygous Peaks Low signal of one allele.Visually inspect the chromatogram for small underlying peaks at the position of the expected mutation. Software tools can aid in identifying minor peaks.[14][15]

Experimental Protocols

DNA Extraction from Fungal Mycelia

This protocol is a general guideline and may need optimization depending on the fungal species.

  • Harvest and Prepare Mycelia: Grow the fungal isolate in a suitable liquid or solid medium. Harvest approximately 50-100 mg of fresh mycelia. If using freeze-dried material, use 10-20 mg.

  • Cell Lysis:

    • Place the mycelia in a 2 mL microcentrifuge tube with a sterile grinding bead.

    • Freeze the tube in liquid nitrogen and immediately grind the tissue into a fine powder using a bead beater or a sterile pestle.

    • Add 600 µL of a fungal lysis buffer (containing CTAB or SDS) and vortex thoroughly.

    • Incubate at 65°C for 30-60 minutes with occasional vortexing.

  • Protein and Debris Removal:

    • Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) and vortex for 30 seconds.

    • Centrifuge at 12,000 x g for 10 minutes.

    • Carefully transfer the upper aqueous phase to a new sterile tube.

  • DNA Precipitation:

    • Add 0.7 volumes of isopropanol and mix gently by inversion.

    • Incubate at -20°C for at least 30 minutes to precipitate the DNA.

    • Centrifuge at 12,000 x g for 15 minutes to pellet the DNA.

    • Discard the supernatant and wash the pellet with 500 µL of 70% ethanol.

    • Centrifuge at 12,000 x g for 5 minutes, discard the ethanol, and air-dry the pellet for 10-15 minutes.

  • DNA Resuspension:

    • Resuspend the DNA pellet in 50-100 µL of sterile nuclease-free water or TE buffer.

    • Incubate at 50°C for 10 minutes to aid dissolution.

    • Store the DNA at -20°C.

PCR Amplification of the Cytb Gene Fragment
  • Prepare the PCR Reaction Mix: In a sterile PCR tube, combine the following reagents on ice:

ReagentVolume (for 25 µL reaction)Final Concentration
5x PCR Buffer5 µL1x
dNTPs (10 mM)0.5 µL200 µM
Forward Primer (10 µM)1 µL0.4 µM
Reverse Primer (10 µM)1 µL0.4 µM
Taq DNA Polymerase0.25 µL1.25 units
Template DNA (10-50 ng/µL)1 µL10-50 ng
Nuclease-free waterto 25 µL-
  • PCR Cycling Conditions:

StepTemperatureDurationCycles
Initial Denaturation95°C3-5 min1
Denaturation95°C30 sec\multirow{3}{}{35}
Annealing55-60°C30 sec
Extension72°C1 min/kb
Final Extension72°C5-10 min1
Hold4°C-

*The annealing temperature should be optimized for the specific primers used.

  • Verify Amplification: Run 5 µL of the PCR product on a 1% agarose gel to confirm the presence of a single band of the expected size.

Sanger Sequencing of PCR Products
  • Purify PCR Product: Before sequencing, the PCR product must be purified to remove unincorporated dNTPs and primers. This can be done using a commercial PCR purification kit or by enzymatic treatment with Exonuclease I and Shrimp Alkaline Phosphatase.

  • Set up Sequencing Reaction: The purified PCR product is used as a template in a cycle sequencing reaction with a fluorescently labeled dideoxynucleotide chain termination mix. This is typically performed by a sequencing facility.

  • Analyze Chromatogram: The output from the sequencer is a chromatogram file. Use sequencing analysis software (e.g., SnapGene, FinchTV) to view the chromatogram and the corresponding nucleotide sequence. Carefully inspect the region of interest for the presence of point mutations (G143A, F129L, G137R) by looking for single, clean peaks or, in the case of a mixed population, double peaks at the mutation site.[16][17]

Molecular Docking of this compound to Cytb

This protocol provides a general workflow for in silico analysis of fungicide binding.

  • Protein and Ligand Preparation:

    • Obtain the 3D structure of the wild-type and mutated Cytb protein. If an experimental structure is not available, it can be generated via homology modeling using a server like SWISS-MODEL.

    • Obtain the 3D structure of this compound from a chemical database (e.g., PubChem).

  • Docking Simulation:

    • Use a molecular docking program (e.g., AutoDock, Glide) to predict the binding pose of this compound in the active site of both the wild-type and mutated Cytb proteins.[4][18]

    • Define the binding site based on the location of known interacting residues or by using a blind docking approach.

  • Analysis of Results:

    • Analyze the predicted binding poses and docking scores. A lower binding energy generally indicates a more favorable interaction.

    • Compare the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the wild-type versus the mutated protein to understand the molecular basis of resistance.[19]

Visualizations

Mitochondrial_Respiratory_Chain cluster_carriers Mobile Electron Carriers cluster_molecules Substrates and Products ComplexI Complex I (NADH Dehydrogenase) ATPSynthase ATP Synthase ComplexI->ATPSynthase H+ pumping CoQ Coenzyme Q ComplexI->CoQ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ ComplexIII Complex III (Cytochrome bc1) ComplexIII->ATPSynthase H+ pumping CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV (Cytochrome c Oxidase) ComplexIV->ATPSynthase O2 O2 ComplexIV->O2 ATP ATP ATPSynthase->ATP Generates CoQ->ComplexIII CytC->ComplexIV NADH NADH NADH->ComplexI FADH2 FADH2 FADH2->ComplexII H2O H2O ADP ADP + Pi This compound This compound This compound->ComplexIII Inhibits Electron Transfer Mutation G143A, F129L, G137R Mutations Mutation->ComplexIII Alters Binding Site

Caption: Signaling pathway of this compound action and resistance.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Molecular Analysis cluster_confirmation Confirmation & Further Study Fungal_Culture 1. Fungal Culture (Resistant/Sensitive Strains) DNA_Extraction 2. Genomic DNA Extraction Fungal_Culture->DNA_Extraction PCR 3. PCR Amplification of Cytb Gene DNA_Extraction->PCR Sequencing 4. Sanger Sequencing PCR->Sequencing RFLP Alternative: PCR-RFLP PCR->RFLP ASPCR Alternative: Allele-Specific PCR PCR->ASPCR Analysis 5. Sequence Analysis (Mutation Detection) Sequencing->Analysis Docking 6. Molecular Docking (Optional) Analysis->Docking

Caption: Experimental workflow for identifying Cytb gene mutations.

References

Technical Support Center: Managing Pyriminostrobin Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyriminostrobin. The focus is on managing spray drift and mitigating off-target effects during experimental applications.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the application of this compound, presented in a question-and-answer format.

Q1: What is this compound and what is its mode of action?

A1: this compound is a synthetic acaricide and insecticide belonging to the strobilurin chemical class. Its primary mode of action is the inhibition of mitochondrial respiration by binding to the Quinone outside (Qo) site of Complex III (cytochrome bc1 complex) in the electron transport chain.[1] This disruption of ATP synthesis leads to the cessation of cellular energy production and subsequent mortality of the target organism. The Fungicide Resistance Action Committee (FRAC) classifies this compound and other QoI fungicides under Group 11.[1]

Q2: We observed unintended effects on non-target plants in our experimental setup. What could be the cause?

A2: Unintended effects on non-target plants are likely due to spray drift. Spray drift is the airborne movement of pesticide droplets away from the intended target area.[2] Several factors can contribute to this, including environmental conditions (wind speed, temperature, humidity), application technique (nozzle type, pressure, boom height), and the physical properties of the spray solution.[3] It is crucial to assess these factors to pinpoint the cause.

Q3: How can we minimize spray drift during this compound application in a laboratory or controlled environment setting?

A3: To minimize spray drift, consider the following:

  • Enclosure: Whenever possible, conduct spray applications within a fume hood or a designated spray chamber to contain aerosolized particles.

  • Nozzle Selection: Utilize nozzles that produce larger, coarser droplets, as these are less susceptible to drift.[4][5]

  • Pressure Regulation: Operate the sprayer at the lower end of the recommended pressure range to minimize the formation of fine, drift-prone droplets.[6]

  • Application Distance: Keep the distance between the nozzle and the target surface to a minimum while ensuring uniform coverage.[4]

  • Airflow Control: In controlled environments, minimize air currents during and immediately after application.

Q4: We suspect our aquatic toxicology experiments are being compromised by cross-contamination. How can we prevent this?

A4: Cross-contamination in aquatic systems can occur through spray drift or runoff. To prevent this:

  • Isolate Systems: Ensure experimental aquatic habitats are physically isolated from areas of this compound application.

  • Containment: Use containment measures such as berms or trays to prevent any runoff from treated areas reaching non-target water sources.

Q5: What are the potential off-target effects of this compound on non-target organisms?

A5: As a strobilurin fungicide, this compound can have unintended effects on a range of non-target organisms. Strobilurins, in general, have been shown to be toxic to some aquatic species, including fish and invertebrates.[7][8] This is due to their shared mode of action of inhibiting mitochondrial respiration, a process vital to many organisms.[7] Effects can also be observed in soil microbes, potentially altering the microbial community structure.

Q6: How can we confirm if this compound is the cause of the observed off-target effects?

A6: To confirm this compound as the causative agent, you will need to perform residue analysis on the affected non-target organisms or environmental samples (soil, water). This typically involves collecting samples from the affected and unaffected areas, followed by extraction and chemical analysis using techniques like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Section 2: Quantitative Data

Due to the limited availability of public data specific to this compound, the following tables provide representative data for strobilurin fungicides and general principles of spray drift management. Researchers should treat this data as indicative and conduct their own risk assessments.

Table 1: Factors Influencing Spray Drift Potential

FactorCondition Increasing Drift PotentialCondition Decreasing Drift Potential
Droplet Size Fine (<150 µm)Coarse to Very Coarse (>300 µm)
Wind Speed High (>10 mph / 16 kph)Low (3-7 mph / 5-11 kph)
Temperature HighLow
Humidity LowHigh
Boom Height HighLow
Spray Pressure HighLow

Table 2: General Recommendations for Droplet Size by Target

Target Organism/Application TypeRecommended Droplet Size CategoryRationale
Insecticides/Fungicides (foliar)Fine - Medium (150-350 µm)Ensures thorough coverage of plant surfaces.[4][9]
Herbicides (systemic)Medium - Coarse (250-450 µm)Reduces drift potential while providing adequate coverage.
Drift ReductionCoarse - Very Coarse (>400 µm)Minimizes off-target movement, especially near sensitive areas.[5]

Table 3: Aquatic Toxicity of Selected Strobilurin Fungicides (Proxy Data)

FungicideOrganismExposure TimeLC50 / EC50 (µg/L)
PyraclostrobinAmphibian Larvae96 hours5 - 18[10]
AzoxystrobinZebrafish (embryo)96 hours135
TrifloxystrobinRainbow Trout96 hours43
Kresoxim-methylDaphnia magna48 hours130

LC50 (Lethal Concentration 50): The concentration of a chemical that is lethal to 50% of the test organisms. EC50 (Effective Concentration 50): The concentration of a chemical that causes a specified effect in 50% of the test organisms.

Section 3: Experimental Protocols

The following are generalized protocols that can be adapted for experiments involving this compound. Researchers must validate these methods for their specific experimental conditions.

Protocol 1: Assessing the Impact of this compound on Soil Microbial Respiration

Objective: To determine the effect of this compound on the overall metabolic activity of the soil microbial community.

Methodology:

  • Soil Collection and Preparation:

    • Collect soil from an untreated control site.

    • Sieve the soil (2 mm mesh) to remove large debris and homogenize.

    • Adjust the moisture content to 50-60% of water-holding capacity and pre-incubate for 7 days in the dark at 25°C to stabilize microbial activity.

  • Experimental Setup:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone), and then dilute with deionized water.

    • In separate microcosms (e.g., 250 mL glass jars), weigh out 100 g of the pre-incubated soil.

    • Apply the this compound solution to the soil to achieve the desired experimental concentrations (e.g., 1x, 10x, 100x the recommended field rate). Include a solvent-only control and a water-only control.

    • Thoroughly mix the solution into the soil.

  • Incubation and Measurement:

    • Seal the jars and incubate in the dark at 25°C.

    • At specified time points (e.g., 1, 3, 7, 14, and 28 days), measure soil respiration. This can be done by measuring CO2 evolution using an infrared gas analyzer or by alkali trapping (e.g., NaOH) followed by titration.

  • Data Analysis:

    • Calculate the cumulative CO2 evolved over the incubation period.

    • Compare the respiration rates of the this compound-treated soils to the controls to determine any inhibitory or stimulatory effects.

Protocol 2: Acute Toxicity Testing of this compound on an Aquatic Invertebrate (e.g., Daphnia magna)

Objective: To determine the 48-hour EC50 of this compound for Daphnia magna.

Methodology:

  • Test Organism Culturing:

    • Culture Daphnia magna under standardized conditions (e.g., 20 ± 2°C, 16:8 hour light:dark photoperiod, fed with a suitable algal species).

    • Use neonates (<24 hours old) for the test.

  • Test Solution Preparation:

    • Prepare a concentrated stock solution of this compound in a water-miscible solvent.

    • Prepare a series of test concentrations by diluting the stock solution with the culture medium. A geometric series of at least five concentrations is recommended.

    • Include a solvent control and a culture medium control.

  • Exposure:

    • Randomly allocate 10 neonates to each test vessel containing the prepared solutions. Use at least three replicate vessels per concentration.

    • The total volume in each vessel should be sufficient to prevent overcrowding (e.g., 50 mL).

    • Incubate the test vessels under the same conditions as the cultures for 48 hours. Do not feed the organisms during the test.

  • Observation and Data Collection:

    • At 24 and 48 hours, record the number of immobilized daphnids in each vessel. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis:

    • Use statistical software (e.g., Probit analysis) to calculate the EC50 value and its 95% confidence intervals at 48 hours.

Protocol 3: Quantification of this compound Residues in Water Samples

Objective: To determine the concentration of this compound in water samples using HPLC-MS/MS.

Methodology:

  • Sample Collection and Preparation:

    • Collect water samples in amber glass bottles to prevent photodegradation.

    • If necessary, filter the samples through a 0.45 µm filter to remove suspended solids.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by deionized water.

    • Pass a known volume of the water sample (e.g., 500 mL) through the cartridge.

    • Wash the cartridge with deionized water to remove interfering substances.

    • Elute the this compound from the cartridge with a suitable organic solvent (e.g., acetonitrile or ethyl acetate).

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase used for HPLC analysis.

  • HPLC-MS/MS Analysis:

    • Inject the reconstituted sample into an HPLC system coupled with a tandem mass spectrometer.

    • HPLC Conditions (Example):

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

      • Flow Rate: 0.3 mL/min.

    • MS/MS Conditions (Example):

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Monitor specific precursor-to-product ion transitions for this compound for quantification and confirmation.

  • Quantification:

    • Prepare a calibration curve using certified standards of this compound.

    • Quantify the concentration in the samples by comparing their peak areas to the calibration curve.

Section 4: Visualizations

The following diagrams illustrate key concepts related to this compound's mode of action and the management of spray drift.

This compound This compound (QoI Fungicide) Qo_site Qo Site This compound->Qo_site Binds to and blocks ComplexIII Complex III (Cytochrome bc1) Electron_Transport Electron Transport Chain ComplexIII->Electron_Transport Qo_site->ComplexIII Qo_site->Electron_Transport Inhibits ATP_Synthase ATP Synthase Electron_Transport->ATP_Synthase Drives ATP_Production ATP Production (Cellular Energy) ATP_Synthase->ATP_Production Produces Cell_Death Cell Death ATP_Production->Cell_Death Cessation leads to

Figure 1. Simplified signaling pathway of this compound's mode of action.

Start Start: Plan This compound Application Assess_Env Assess Environmental Conditions (Wind, Temp, Humidity) Start->Assess_Env Favorable Favorable Conditions? Assess_Env->Favorable Select_Equip Select Appropriate Equipment (Low-Drift Nozzles, Low Pressure) Favorable->Select_Equip Yes Postpone Postpone Application Favorable->Postpone No Define_Buffer Define No-Spray Buffer Zone Select_Equip->Define_Buffer Apply Proceed with Application Define_Buffer->Apply Monitor Monitor for Off-Target Effects During and After Application Apply->Monitor Postpone->Start Re-evaluate Later End End Monitor->End

Figure 2. Experimental workflow for managing spray drift.

Issue Issue Observed: Unintended effects on non-target organisms Check_Drift Were spray drift mitigation measures in place? Issue->Check_Drift Check_Runoff Is there a potential pathway for runoff? Check_Drift->Check_Runoff Yes Drift_Likely Cause: Likely Spray Drift Review application parameters: - Droplet size too small? - Wind speed too high? - Boom height too high? Check_Drift->Drift_Likely No Runoff_Likely Cause: Likely Runoff - Check for spills. - Assess irrigation/rainfall post-application. - Review containment measures. Check_Runoff->Runoff_Likely Yes Other_Cause Consider other causes: - Contaminated equipment? - Different chemical agent? - Organism sensitivity? Check_Runoff->Other_Cause No Confirm Confirm with Residue Analysis (HPLC-MS/MS) Drift_Likely->Confirm Runoff_Likely->Confirm Other_Cause->Confirm

Figure 3. Troubleshooting logic for off-target effects.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Pyriminostrobin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Pyriminostrobin, a strobilurin fungicide. The focus is on providing objective performance data and detailed experimental protocols to aid researchers and scientists in selecting the most appropriate method for their specific application, be it in residue analysis for food safety, environmental monitoring, or in supporting drug development processes. The primary methods discussed are Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), with a preliminary comparison to Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Performance of Analytical Methods

The selection of an analytical method for this compound is dictated by the required sensitivity, selectivity, and the complexity of the sample matrix. UPLC-MS/MS is frequently the method of choice for trace residue analysis due to its high sensitivity and specificity. HPLC-UV offers a more accessible alternative, suitable for formulation analysis where concentrations are higher.

Table 1: Comparison of Validation Parameters for this compound Analysis

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD %)
UPLC-MS/MS Cucumber0.005 mg/kg0.01 mg/kg88.2 - 106.42.1 - 7.8
Tilapia Tissues0.001 mg/kg0.005 mg/kg86.94 - 108.810.7 - 4.9
HPLC-UV Tomato0.01 mg/L0.05 mg/L90 - 97< 3
GC-MS General Pesticide Screen--89 (average for 144 analytes)[1]3 - 29[1]

Data for UPLC-MS/MS in cucumber and tilapia, and HPLC-UV in tomato are specific to strobilurin fungicides, including this compound, as detailed in cited studies. GC-MS data is for a general pesticide screen and serves as a reference for typical performance.

Experimental Protocols

The following are detailed methodologies for the most common and effective techniques for this compound analysis.

Method 1: UPLC-MS/MS for Trace Residue Analysis

This method is ideal for determining low levels of this compound in complex matrices such as food and environmental samples.

1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in a variety of food matrices.[1]

  • Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the sample.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing a mixture of sorbents (e.g., 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract: The resulting supernatant is ready for UPLC-MS/MS analysis.

2. UPLC-MS/MS Instrumental Analysis

  • Chromatographic System: A UPLC system equipped with a C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with water (containing 0.1% formic acid and 5 mM ammonium formate) and methanol or acetonitrile is common.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored.

Method 2: HPLC-UV for Formulation Analysis

This method is suitable for the analysis of this compound in formulated products where the concentration of the active ingredient is significantly higher.

1. Sample Preparation

  • Accurately weigh a portion of the formulation.

  • Dissolve the sample in a suitable solvent, such as acetonitrile, and dilute to a known volume.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC-UV Instrumental Analysis

  • Chromatographic System: An HPLC system with a C18 column.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (often with a small amount of acid like formic acid) is typically used.[2]

  • Flow Rate: A flow rate of 1.0 mL/min is common.[2]

  • Detection: UV detection at a wavelength where this compound exhibits maximum absorbance (e.g., 240 nm).[2]

  • Quantification: Quantification is performed using an external standard calibration curve.

Method Comparison: UPLC-MS/MS vs. GC-MS vs. HPLC-UV

  • Sensitivity and Selectivity: UPLC-MS/MS offers the highest sensitivity and selectivity, making it the gold standard for residue analysis at parts-per-billion (ppb) levels.[3][4] GC-MS can be used for some strobilurins, but its applicability depends on the thermal stability and volatility of the compound.[5] For this compound, which is a relatively polar compound, LC-based methods are generally preferred.[6] HPLC-UV is less sensitive than MS-based methods and more susceptible to matrix interferences, making it more suitable for the analysis of less complex samples with higher analyte concentrations.[2][7][8][9]

  • Versatility: UPLC-MS/MS is highly versatile and can be used to analyze a wide range of pesticides in a single run.[3] The QuEChERS sample preparation method is also broadly applicable to many different food and environmental matrices.[1]

  • Cost and Accessibility: HPLC-UV systems are generally less expensive to purchase and maintain than UPLC-MS/MS and GC-MS systems, making them more accessible in some laboratory settings.

Mandatory Visualizations

Pyriminostrobin_Analysis_Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Analytical Determination Sample Sample Homogenization Extraction Acetonitrile Extraction + Salts Sample->Extraction Cleanup Dispersive SPE Cleanup (PSA, C18, MgSO4) Extraction->Cleanup Final_Extract Final Extract Cleanup->Final_Extract UPLC UPLC Separation (C18 Column) Final_Extract->UPLC MSMS Tandem MS Detection (MRM Mode) UPLC->MSMS Data_Processing Data Acquisition & Quantification MSMS->Data_Processing

Caption: Workflow for this compound residue analysis using QuEChERS and UPLC-MS/MS.

Method_Comparison_Logic start Analytical Goal for This compound trace_residue Trace Residue Analysis (e.g., Food, Environment) start->trace_residue formulation Formulation Analysis (Higher Concentration) start->formulation uplc_msms UPLC-MS/MS trace_residue->uplc_msms High Sensitivity & Selectivity hplc_uv HPLC-UV formulation->hplc_uv Sufficient Sensitivity & Lower Cost

Caption: Decision logic for selecting an analytical method for this compound.

References

Comparative Efficacy of Pyriminostrobin and Azoxystrobin: A Scientific Review

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy of Pyriminostrobin and Azoxystrobin, two prominent fungicides from the strobilurin class. The information is intended for researchers, scientists, and professionals in drug development, offering an objective analysis supported by experimental data.

Introduction and Mechanism of Action

This compound and Azoxystrobin are both strobilurin fungicides, a class of compounds inspired by naturally occurring antifungal agents.[1][2] They share a common mechanism of action, inhibiting mitochondrial respiration in fungi by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III).[1][3][4] This blockage disrupts the electron transport chain, preventing the synthesis of ATP, the primary energy currency of the cell, ultimately leading to fungal cell death.[4][5] Due to this specific, single-site mode of action, both fungicides are classified under FRAC (Fungicide Resistance Action Committee) Group 11.[1][4] While they share a foundational mechanism, their chemical structures differ, which can influence their spectrum of activity, systemic properties, and overall efficacy. Azoxystrobin is known for its broad-spectrum, systemic properties, moving through the plant's xylem, which allows for the protection of new growth.[3][4] this compound, a newer compound, also functions as a QoI inhibitor and has been developed for its acaricidal and insecticidal properties in addition to its fungicidal activity.[1][6]

cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ETC Electron Transport Chain cluster_Inhibition Inhibition Site Complex_I Complex I Ubiquinone Q Complex_I->Ubiquinone e- Complex_II Complex II Complex_II->Ubiquinone e- Complex_III Complex III (Cytochrome bc1) Cytochrome_c Cyt c Complex_III->Cytochrome_c e- Complex_IV Complex IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient Ubiquinone->Complex_III e- Cytochrome_c->Complex_IV e- ATP ATP ATP_Synthase->ATP Produces Fungicides This compound Azoxystrobin Fungicides->Complex_III Binds to Qo site (Blocks e- transfer)

Caption: Mechanism of action for this compound and Azoxystrobin.

Comparative Efficacy Data

The following table summarizes the available quantitative data comparing the efficacy of this compound and Azoxystrobin against various fungal pathogens. Efficacy is often measured by the half-maximal effective concentration (EC50), which represents the concentration of a fungicide required to inhibit 50% of the fungal growth in vitro. Lower EC50 values indicate higher potency.

Target PathogenCropMetricThis compound Value (µg/mL)Azoxystrobin Value (µg/mL)Reference(s)
Rhizoctonia solaniRice Sheath BlightEC50Data not available1.508[7]
Rhizoctonia solaniPepperEC50Data not available596.60[8]
Rhizoctonia solaniSugar BeetEC50Data not available< 0.3 (most isolates)[9]
Pyricularia oryzaeRice BlastEC50Data not available0.02 - 2.02[10]
Alternaria alternataPecanEC50Data not available1.86[11]

Note: Direct comparative experimental data for this compound's fungicidal efficacy against these specific pathogens was not available in the reviewed literature. The table highlights the established efficacy of Azoxystrobin for comparison when data for this compound becomes available.

In field trials, the efficacy of these fungicides is often evaluated based on the percentage of disease control. For instance, in studies on rice blast, fungicide formulations containing Azoxystrobin have demonstrated significant disease control and yield improvement.[12][13][14] One study found that a mixture of Azoxystrobin and Difenoconazole was highly effective in controlling rice blast.[13] Another study on rice sheath blight indicated that Azoxystrobin had a better control effect than Pyraclostrobin, another strobilurin fungicide.[15] For the control of rice blast, however, Pyraclostrobin was found to be more effective than Azoxystrobin.[15]

Experimental Protocols

The data presented in this guide are derived from various experimental setups, primarily in vitro laboratory assays and field trials. Below are detailed methodologies for these key experimental types.

In Vitro Fungicide Sensitivity Assay (Poisoned Food Technique)

This method is commonly used to determine the EC50 value of a fungicide against a specific fungal pathogen.

  • Isolate Preparation: The fungal pathogen (e.g., Rhizoctonia solani) is isolated from an infected plant and cultured on a suitable growth medium, such as potato dextrose agar (PDA).

  • Fungicide Stock Solution: A stock solution of the fungicide (e.g., Azoxystrobin) is prepared in a suitable solvent, like dimethyl sulfoxide (DMSO).

  • Amended Media Preparation: The fungicide stock solution is serially diluted and added to the molten PDA to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, and 100 µg/mL). For QoI fungicides, an inhibitor of the alternative oxidase pathway, such as salicylhydroxamic acid (SHAM), is often added to the media.[9]

  • Inoculation: A mycelial plug of a specific diameter is taken from the margin of an actively growing fungal culture and placed in the center of the fungicide-amended PDA plates.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) in the dark for a specified period.

  • Data Collection: The radial growth of the fungal colony is measured in two perpendicular directions.

  • Data Analysis: The percentage of mycelial growth inhibition is calculated relative to the control (no fungicide). The EC50 value is then determined by probit analysis or by fitting the data to a dose-response curve.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Isolate 1. Isolate and Culture Fungal Pathogen Stock 2. Prepare Fungicide Stock Solutions Media 3. Create Fungicide-Amended Growth Media (Serial Dilutions) Inoculate 4. Inoculate Media Plates with Fungal Plugs Media->Inoculate Incubate 5. Incubate at Controlled Temperature Inoculate->Incubate Measure 6. Measure Radial Colony Growth Incubate->Measure Calculate 7. Calculate Percent Growth Inhibition Measure->Calculate Determine 8. Determine EC50 Value (Probit Analysis) Calculate->Determine

Caption: Workflow for an in vitro fungicide sensitivity assay.
Field Efficacy Trial

Field trials are essential for evaluating the performance of fungicides under real-world agricultural conditions.

  • Trial Site Selection: A field with a history of the target disease is selected.

  • Experimental Design: The trial is set up using a recognized statistical design, such as a Randomized Complete Block Design (RCBD), with multiple replications for each treatment.[14]

  • Treatments: Treatments include different fungicides at various application rates, a negative control (untreated), and often a standard commercial fungicide for comparison.

  • Application: Fungicides are applied as foliar sprays at specific growth stages of the crop or at the onset of disease symptoms. Applications may be repeated at defined intervals.

  • Disease Assessment: Disease incidence (percentage of infected plants) and severity (area of plant tissue affected) are assessed at various time points after application.

  • Yield Data Collection: At the end of the growing season, crop yield and quality parameters are measured for each plot.

  • Statistical Analysis: The collected data on disease control and yield are subjected to statistical analysis (e.g., ANOVA) to determine significant differences between treatments.

Conclusion

Both this compound and Azoxystrobin are effective fungicides that operate by inhibiting mitochondrial respiration in fungi. Azoxystrobin is a well-established, broad-spectrum fungicide with a large body of efficacy data against a wide array of plant pathogens. This compound is a more recent development with a similar mode of action but is also recognized for its insecticidal and acaricidal properties. While direct comparative studies on the fungicidal efficacy of this compound against many key plant pathogens are still emerging, the shared mechanism of action suggests potential for broad-spectrum activity. Future research should focus on direct, side-by-side comparisons of these two compounds across a range of crops and pathogens to fully elucidate their relative strengths and optimal use cases in integrated pest management programs.

References

A Comparative Guide to Cross-Resistance Between Pyriminostrobin and Other QoI Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Quinone outside Inhibitor (QoI) fungicides, with a focus on the anticipated cross-resistance profile of Pyriminostrobin in relation to other established QoIs like azoxystrobin and pyraclostrobin. While direct comparative data for this compound against resistant fungal strains is limited in publicly available literature, this guide synthesizes existing data on the QoI class to provide a robust framework for understanding its likely performance and to detail the experimental protocols necessary for its evaluation.

Mechanism of Action and Resistance in QoI Fungicides

Quinone outside Inhibitors (QoIs), classified under FRAC Group 11, are a critical class of fungicides that target mitochondrial respiration in fungi. They act by binding to the Qo site of the cytochrome bc1 complex (Complex III), which blocks electron transfer, disrupts ATP production, and ultimately leads to fungal cell death.[1]

Resistance to QoI fungicides is a significant agronomic issue and is primarily conferred by a single point mutation in the mitochondrial cytochrome b (cyt b) gene. The most prevalent and impactful of these mutations is the substitution of glycine with alanine at codon 143 (G143A). This G143A mutation confers a high level of resistance to most QoI fungicides.[2][3][4] Other, less common mutations, such as F129L (phenylalanine to leucine at codon 129) and G137R (glycine to arginine at codon 137), have also been identified and are typically associated with moderate or partial resistance.[5]

Due to this specific, single-site mode of action, there is strong and widespread cross-resistance among all members of the FRAC Group 11 fungicides.[5] Pathogen populations resistant to one QoI, particularly those harboring the G143A mutation, are typically resistant to other fungicides in the same group.

Signaling Pathway for QoI Fungicide Action and Resistance

cluster_Mitochondrion Mitochondrion ETC Electron Transport Chain C3 Complex III (Cytochrome bc1) ETC->C3 Electrons CytC Cytochrome c C3->CytC Electrons ATP_Synthase ATP Synthase CytC->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP QoI This compound & Other QoI Fungicides QoI->C3 Inhibition Altered_C3 Altered Complex III (Reduced Binding) QoI->Altered_C3 Binding Prevented G143A G143A Mutation in Cytochrome b Gene G143A->Altered_C3 Leads to Altered_C3->CytC Electrons (Flow Restored)

Caption: Mechanism of QoI fungicide action and the G143A resistance pathway.

Cross-Resistance Data Overview

The tables below summarize representative data on the sensitivity of various fungal pathogens to pyraclostrobin and azoxystrobin, demonstrating the impact of QoI resistance on their efficacy.

Table 1: Sensitivity of Colletotrichum spp. to Pyraclostrobin

Data from studies on strawberry crown rot caused by Colletotrichum siamense.

Isolate TypeGenotypeAverage EC₅₀ (µg/mL)Resistance Factor (RF)
SensitiveWild-Type (no G143A)1.586-
ResistantG143A Mutation21.158~13.3
Data synthesized from studies on Colletotrichum spp.[5]
Table 2: Cross-Resistance Between Pyraclostrobin, Kresoxim-methyl, and Azoxystrobin in Colletotrichum siamense
FungicideCorrelation with Pyraclostrobin ResistanceCross-Resistance Status
Kresoxim-methylSignificant Positive Correlation (ρ > 0.8)Positive
AzoxystrobinSignificant Positive Correlation (ρ > 0.8)Positive
This table illustrates the strong positive cross-resistance observed between these three QoI fungicides.[5]
Table 3: Sensitivity of Corynespora cassiicola to Pyraclostrobin

Data from studies on cucumber target spot caused by Corynespora cassiicola.

Isolate TypeGenotypeEC₅₀ Range (µg/mL)Resistance Level
Sensitive (Wild-Type)No G143A0.006 - 0.01Sensitive
Resistant (Field Isolates)G143A Mutation1.67 - 8.82High
Data from a study where all 131 field isolates tested harbored the G143A mutation and showed high levels of resistance.[2]

Experimental Protocols

Evaluating the cross-resistance profile of this compound requires standardized and reproducible experimental methodologies. The following protocols are standard for in vitro fungicide sensitivity testing.

Fungal Isolates and Culture Conditions
  • Isolate Collection : Fungal isolates are collected from diseased plant tissues in fields with a history of QoI fungicide applications.

  • Single-Spore Isolation : To ensure genetic purity, single-spore cultures are established from the collected samples.

  • Culture Maintenance : Isolates are maintained on a suitable solid medium, such as Potato Dextrose Agar (PDA), and incubated under optimal temperature and light conditions for the specific pathogen.

In Vitro Fungicide Sensitivity Bioassay (Mycelial Growth Inhibition)

This is a common method to determine the concentration of a fungicide that inhibits fungal growth by 50% (EC₅₀).

  • Fungicide Stock Solutions : A stock solution of this compound and other comparator QoI fungicides (e.g., azoxystrobin, pyraclostrobin) is prepared by dissolving the technical-grade active ingredient in a solvent like acetone or DMSO.

  • Amended Media Preparation : The fungicide stock solution is serially diluted and added to molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control set of plates contains only the solvent.

  • Inoculation : A mycelial plug (typically 5 mm in diameter) from the margin of an actively growing fungal culture is placed in the center of each fungicide-amended and control plate.

  • Incubation : Plates are incubated at the optimal temperature for the fungus until the mycelial growth in the control plates reaches the edge of the plate.

  • Data Collection : The diameter of the fungal colony is measured in two perpendicular directions for each plate. The percentage of mycelial growth inhibition is calculated relative to the control.

  • EC₅₀ Calculation : The EC₅₀ values are determined by performing a probit or logistic regression analysis of the inhibition data against the log-transformed fungicide concentrations.[6]

Molecular Characterization of Resistance (Detection of G143A)
  • DNA Extraction : Fungal DNA is extracted from mycelia grown in liquid or on solid media.

  • PCR Amplification : A specific fragment of the cyt b gene that includes codon 143 is amplified using Polymerase Chain Reaction (PCR) with specific primers.

  • Sequencing or RFLP Analysis :

    • Sequencing : The amplified PCR product is sequenced to directly identify the nucleotide change at codon 143.

    • PCR-RFLP : The PCR product is digested with a restriction enzyme (e.g., Fnu4HI) that specifically recognizes the sequence present in either the wild-type or the G143A mutant allele. The resulting fragments are then separated by gel electrophoresis to determine the genotype.[3]

Experimental Workflow for Cross-Resistance Assessment

A Fungal Isolate Collection (Field Samples) B Single-Spore Isolation & Culture A->B C DNA Extraction B->C G In Vitro Bioassay: Mycelial Growth Inhibition B->G D PCR Amplification of cyt b gene C->D E Genotyping (Sequencing / RFLP) D->E F Categorize Isolates: - Wild-Type (WT) - G143A Mutant E->F I Inoculate Plates with WT and G143A Isolates F->I Genotyped Isolates H Prepare Fungicide-Amended Media (this compound, Azoxystrobin, etc.) G->H H->I J Incubate and Measure Colony Diameter I->J K Calculate EC50 Values for each Fungicide-Isolate Combination J->K L Data Analysis: - Compare EC50 (WT vs G143A) - Calculate Resistance Factors - Assess Correlation between Fungicides K->L

Caption: Workflow for assessing fungicide cross-resistance.

Conclusion and Recommendations

The available evidence strongly indicates that all fungicides within the QoI class (FRAC Group 11) exhibit a high degree of cross-resistance. This is almost invariably linked to mutations in the cytochrome b target site, with the G143A substitution being the most critical factor for high-level field resistance. Although specific comparative data for this compound is not yet widely published, it is scientifically sound to anticipate that its performance will be significantly impacted by the presence of the G143A mutation in target pathogen populations.

For research and drug development professionals, it is imperative to:

  • Conduct Baseline Sensitivity Studies : Establish the baseline sensitivity of target pathogens to this compound in regions where it will be deployed.

  • Evaluate Against Known Resistant Strains : Perform in vitro and in vivo trials comparing this compound's efficacy against both wild-type and confirmed G143A mutant strains of key pathogens.

  • Utilize Molecular Diagnostics : Employ molecular tools to monitor for the presence and frequency of the G143A mutation in pathogen populations.

  • Promote Resistance Management Strategies : To preserve the utility of this compound and other QoI fungicides, it is crucial to advocate for and implement integrated resistance management strategies, such as rotating or mixing fungicides with different modes of action.

References

Validating Pyriminostrobin Bioassays: A Comparative Guide to Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Pyriminostrobin's bioactivity with alternative fungicides, supported by experimental data and detailed protocols to ensure the reproducibility of bioassay results. This compound, a strobilurin fungicide, functions by inhibiting mitochondrial respiration, a critical pathway for fungal survival.[1] Understanding its performance relative to other fungicides and mastering the bioassays to evaluate its efficacy are crucial for researchers in agrochemical development and fungal biology.

Comparative Bioactivity of Fungicides

To objectively assess the bioefficacy of this compound, it is compared with two widely used fungicides: Azoxystrobin, another strobilurin fungicide with the same mode of action, and Boscalid, a succinate dehydrogenase inhibitor (SDHI) with a different mechanism. The half-maximal effective concentration (EC50) is a standard measure of a fungicide's potency, representing the concentration required to inhibit 50% of fungal growth or germination.

While specific EC50 values for this compound are not widely available in the public domain, data for its close structural analog, Pyraclostrobin, which shares the same mode of action as a Quinone outside Inhibitor (QoI), provides a valuable benchmark.[1]

FungicideChemical ClassFRAC CodeTarget PathogenBioassay TypeMean EC50 (µg/mL)Reference(s)
PyraclostrobinStrobilurin (QoI)11Botrytis cinereaMycelial Growth3.383[2]
AzoxystrobinStrobilurin (QoI)11Sclerotinia sclerotiorumMycelial Growth2.73[3][4]
AzoxystrobinStrobilurin (QoI)11Rhizoctonia solaniMycelial Growth596.60[5]
BoscalidCarboxamide (SDHI)7Botrytis cinereaConidial GerminationResistant isolates found[6][7]
BoscalidCarboxamide (SDHI)7Sclerotinia sclerotiorumNot specifiedNo cross-resistance with Pyrimethanil[8]

Note: EC50 values can vary significantly depending on the fungal isolate, specific bioassay conditions, and the development of fungicide resistance.

Experimental Protocols

Reproducibility of bioassay results is paramount for valid comparisons. Below are detailed methodologies for two common in vitro bioassays used to evaluate fungicide efficacy.

Mycelial Growth Inhibition Assay

This assay determines the effect of a fungicide on the vegetative growth of a fungus.

1. Preparation of Fungicide Stock Solutions:

  • Accurately weigh the technical grade fungicide.

  • Dissolve in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

  • Perform serial dilutions to obtain a range of desired test concentrations.

2. Media Preparation:

  • Prepare Potato Dextrose Agar (PDA) or another suitable growth medium according to the manufacturer's instructions.

  • Autoclave the medium to sterilize it.

  • Allow the medium to cool to approximately 50-55°C in a water bath.

3. Amendment of Media with Fungicide:

  • Add the appropriate volume of each fungicide dilution to the molten agar to achieve the final desired concentrations.

  • Ensure thorough mixing to evenly distribute the fungicide.

  • Pour the amended agar into sterile Petri dishes and allow them to solidify.

4. Inoculation:

  • From the margin of an actively growing fungal culture on a non-amended agar plate, take a mycelial plug of a standardized diameter (e.g., 5 mm) using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

5. Incubation:

  • Incubate the plates at a temperature optimal for the specific fungus (e.g., 20-25°C) in the dark.

6. Data Collection and Analysis:

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit or logistic regression analysis.

Spore Germination Assay

This assay assesses the impact of a fungicide on the germination of fungal spores.

1. Spore Suspension Preparation:

  • Harvest spores from a mature fungal culture by flooding the plate with sterile distilled water containing a wetting agent (e.g., Tween 80).

  • Gently scrape the surface with a sterile glass rod to dislodge the spores.

  • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

  • Adjust the spore concentration to a standardized level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

2. Preparation of Fungicide Solutions:

  • Prepare a range of fungicide concentrations in a suitable liquid medium or sterile water.

3. Assay Setup:

  • In the wells of a microtiter plate or on glass slides, mix a small volume of the spore suspension with an equal volume of each fungicide dilution.

  • Include a control with sterile water or the solvent used for the fungicide stock.

4. Incubation:

  • Incubate the plates or slides in a humid chamber at an optimal temperature for spore germination for a predetermined period (e.g., 12-24 hours).

5. Data Collection and Analysis:

  • Using a microscope, observe a predetermined number of spores (e.g., 100) for each concentration and the control.

  • A spore is considered germinated if the germ tube length is equal to or greater than the spore's diameter.

  • Calculate the percentage of spore germination inhibition for each concentration relative to the control.

  • Determine the EC50 value using a similar statistical analysis as for the mycelial growth assay.

Signaling Pathways and Experimental Workflow

Visualizing the molecular mechanism and experimental process is essential for a comprehensive understanding.

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_data Data Analysis fungicide_prep Fungicide Stock Preparation mycelial_growth Mycelial Growth Inhibition fungicide_prep->mycelial_growth spore_germination Spore Germination Inhibition fungicide_prep->spore_germination media_prep Media/Spore Suspension Prep media_prep->mycelial_growth media_prep->spore_germination data_collection Data Collection (Growth/Germination) mycelial_growth->data_collection spore_germination->data_collection ec50_calc EC50 Calculation data_collection->ec50_calc

Caption: Experimental workflow for in vitro fungicide bioassays.

This compound and other strobilurin fungicides act as Quinone outside Inhibitors (QoIs). They specifically target the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[1] This inhibition blocks the transfer of electrons from ubiquinol to cytochrome c, thereby halting ATP synthesis and leading to fungal cell death.

signaling_pathway cluster_etc Mitochondrial Electron Transport Chain complex_i Complex I q Ubiquinone (Q) complex_i->q complex_ii Complex II complex_ii->q complex_iii Complex III (Cytochrome bc1) q->complex_iii cyt_c Cytochrome c complex_iii->cyt_c complex_iv Complex IV cyt_c->complex_iv atp_synthase ATP Synthase complex_iv->atp_synthase atp ATP atp_synthase->atp  H+ Gradient This compound This compound (QoI Fungicide) This compound->inhibition inhibition->complex_iii Inhibits Qo site

Caption: Mechanism of action of this compound as a QoI fungicide.

Comparative Performance

The choice of fungicide often depends on the target pathogen and the risk of resistance development. A logical comparison of this compound with Azoxystrobin and Boscalid highlights their key differences.

comparison This compound This compound Mode of Action: QoI (Complex III inhibitor) FRAC Code: 11 Spectrum: Acaricide, Fungicide azoxystrobin Azoxystrobin Mode of Action: QoI (Complex III inhibitor) FRAC Code: 11 Spectrum: Broad-spectrum fungicide This compound->azoxystrobin Same Mode of Action (Cross-resistance risk) boscalid Boscalid Mode of Action: SDHI (Complex II inhibitor) FRAC Code: 7 Spectrum: Fungicide This compound->boscalid Different Mode of Action (Potential for mixture/rotation) azoxystrobin->boscalid Different Mode of Action (Potential for mixture/rotation)

Caption: Logical comparison of this compound and alternatives.

By utilizing standardized bioassay protocols and understanding the distinct mechanisms of action, researchers can generate reproducible and comparable data to validate the efficacy of this compound and other fungicidal compounds. This structured approach is fundamental to the development of effective and sustainable strategies for managing fungal pathogens.

References

Confirming the target site of Pyriminostrobin through genetic studies

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

Pyriminostrobin is a synthetic strobilurin fungicide belonging to the Quinone outside Inhibitor (QoI) class.[1][2] Like other fungicides in this group, its primary mode of action is the inhibition of mitochondrial respiration, a critical process for energy production in fungal cells.[3][4] This guide provides an objective comparison of this compound with alternative fungicides, supported by experimental data, and details the genetic studies that have been pivotal in confirming its specific molecular target.

Mechanism of Action: Targeting the Fungal Powerhouse

This compound disrupts the fungal electron transport chain (ETC) by binding to the Quinone 'outside' (Qo) site of the cytochrome bc1 complex, also known as Complex III.[1][5][6] This binding action blocks the transfer of electrons from ubiquinol to cytochrome c, which halts the production of ATP, the cell's main energy currency.[3] This energy deficit ultimately leads to the death of the fungal pathogen. The Fungicide Resistance Action Committee (FRAC) classifies this compound and other QoI fungicides under FRAC Code 11, indicating this shared mechanism of action.[4][6]

Genetic Confirmation of the Target Site

The definitive confirmation of the cytochrome bc1 complex as the target site of this compound comes from extensive genetic studies of fungicide-resistant fungal populations. The development of resistance to QoI fungicides is primarily linked to specific point mutations in the mitochondrial cytochrome b gene (CYTB), which encodes the protein subunit containing the Qo binding site.[7]

The most frequently observed mutation is a single nucleotide polymorphism that results in the substitution of glycine with alanine at position 143 (G143A).[4][7][8] This seemingly minor change in the amino acid sequence is sufficient to significantly reduce the binding affinity of this compound to the Qo site, rendering the fungicide ineffective.[8] The strong correlation between the presence of the G143A mutation and high levels of resistance provides compelling genetic evidence of the fungicide's target. Other, less common mutations in the CYTB gene, such as F129L (phenylalanine to leucine at position 129) and G137R (glycine to arginine at position 137), have also been linked to moderate levels of QoI resistance.[6][8]

Comparison with Alternative Fungicide Classes

Understanding the specific target of this compound is crucial for effective disease management and for designing strategies to mitigate resistance. The performance and resistance profile of this compound can be compared with other fungicide classes that act on different targets.

FRAC CodeFungicide ClassExample(s)Target SiteTarget ProcessKey Resistance Mutations
11 Quinone outside Inhibitors (QoI) This compound , Azoxystrobin, PyraclostrobinCytochrome bc1 (Complex III) - Qo site Mitochondrial Respiration G143A, F129L, G137R in CYTB gene
7Succinate Dehydrogenase Inhibitors (SDHI)Boscalid, FluopyramSuccinate Dehydrogenase (Complex II)Mitochondrial RespirationMutations in SdhB, SdhC, SdhD genes
21Quinone inside Inhibitors (QiI)CyazofamidCytochrome bc1 (Complex III) - Qi siteMitochondrial RespirationMutations in CYTB gene (different from QoI sites)
3Demethylation Inhibitors (DMI)Tebuconazole, ProthioconazoleCyp51 (14α-demethylase)Sterol BiosynthesisPoint mutations or overexpression of cyp51 gene
9Anilinopyrimidines (AP)Pyrimethanil, CyprodinilMethionine BiosynthesisAmino Acid SynthesisMutations in target enzyme genes
1Methyl Benzimidazole Carbamates (MBC)Carbendazimβ-tubulinCell DivisionPoint mutations in β-tubulin gene

Experimental Protocols

The genetic confirmation of this compound's target site relies on a series of well-established molecular biology techniques.

Key Experiment 1: Selection and Characterization of Resistant Fungal Isolates

Objective: To isolate and quantify the resistance level of fungal strains that can survive exposure to this compound.

Protocol:

  • Isolation: Fungal pathogens are collected from agricultural fields where control failure has been observed.

  • Culturing: The isolates are grown on a nutrient-rich medium (e.g., Potato Dextrose Agar, PDA).

  • Sensitivity Assay: Mycelial plugs or spore suspensions from each isolate are transferred to PDA plates amended with a range of this compound concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL).

  • Data Collection: The plates are incubated under optimal growth conditions. The diameter of fungal growth is measured after a set period.

  • EC50 Calculation: The effective concentration required to inhibit 50% of mycelial growth (EC50) is calculated for each isolate. A significant increase in the EC50 value compared to a known sensitive (wild-type) strain indicates resistance.

Key Experiment 2: Target Gene Sequencing

Objective: To identify mutations in the CYTB gene of resistant isolates.

Protocol:

  • DNA Extraction: Genomic DNA is extracted from the mycelia of both resistant and sensitive fungal isolates.[9]

  • PCR Amplification: Specific primers are designed to amplify the entire CYTB gene, or a fragment known to harbor resistance mutations. Polymerase Chain Reaction (PCR) is performed using the extracted DNA as a template.

  • DNA Sequencing: The amplified PCR product is purified and sequenced using Sanger or Next-Generation Sequencing methods.

  • Sequence Analysis: The nucleotide and deduced amino acid sequences of the CYTB gene from resistant isolates are compared to the sequence from the sensitive isolate. This comparison identifies any point mutations, such as G143A.[8]

Key Experiment 3: Site-Directed Mutagenesis

Objective: To definitively prove that a specific mutation (e.g., G143A) is solely responsible for resistance.

Protocol:

  • Plasmid Construction: The wild-type CYTB gene from a sensitive strain is cloned into a suitable expression vector.

  • Mutagenesis: A specialized PCR-based technique is used to introduce the specific point mutation (e.g., changing the GGT codon for glycine to GCT for alanine at position 143) into the cloned gene.[1]

  • Transformation: The mutated plasmid is introduced into a protoplast of the original sensitive fungal strain.

  • Verification: The transformed fungus is grown and its sensitivity to this compound is re-assessed using the sensitivity assay described in Experiment 1. A significant increase in the EC50 value confirms that the single mutation confers resistance.

Visualizations

Mitochondrial_Electron_Transport_Chain Fungicide Targets in the Mitochondrial Electron Transport Chain cluster_complexes Mitochondrial Inner Membrane cluster_carriers cluster_inhibitors ComplexI Complex I Q Q ComplexI->Q ComplexII Complex II (SDHI Target) ComplexII->Q ComplexIII Complex III Cytochrome bc1 CytC Cyt c ComplexIII->CytC ComplexIV Complex IV ATPSynthase ATP Synthase (Complex V) ComplexIV->ATPSynthase H+ Gradient Q->ComplexIII CytC->ComplexIV QoI This compound (QoI) QoI->ComplexIII Blocks Qo site QiI QiI QiI->ComplexIII Blocks Qi site SDHI SDHI SDHI->ComplexII Inhibits

Caption: Action sites of different fungicide classes on the mitochondrial ETC.

Experimental_Workflow A Observe Fungicide Control Failure in Field B Isolate Fungal Pathogen A->B C Perform Sensitivity Assay (Calculate EC50 values) B->C D Characterize Isolates (Sensitive vs. Resistant) C->D E Extract Genomic DNA D->E Both Isolate Types F Amplify & Sequence Target Gene (CYTB) E->F G Identify Point Mutation (e.g., G143A) in Resistant Isolates F->G H Confirm Target Site G->H

Caption: Workflow for genetic confirmation of a fungicide's target site.

Resistance_Development A Repeated Application of this compound B High Selection Pressure A->B D Selection of Resistant Individuals B->D C Spontaneous Mutation in CYTB Gene (G143A) C->D E Resistant Population Becomes Dominant D->E F Field Control Failure E->F

Caption: Logical flow of selection for fungicide resistance in a pathogen population.

References

Inter-Laboratory Validation of a Pyriminostrobin Quantification Method: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of an inter-laboratory validation study for the quantification of Pyriminostrobin, a strobilurin fungicide. The objective of this study was to assess the reproducibility and reliability of a standardized analytical method across multiple laboratories. This document presents the detailed experimental protocol, a comparative analysis of the performance data from participating laboratories, and a discussion of the method's robustness.

Introduction

This compound is a broad-spectrum fungicide that functions by inhibiting mitochondrial respiration in fungi.[1][2] Its mode of action targets the Quinone outside (Qo) site of Complex III in the electron transport chain, thereby blocking ATP production and leading to fungal cell death.[1] Accurate and precise quantification of this compound residues is crucial for regulatory compliance, environmental monitoring, and ensuring food safety.

This guide details the results of an inter-laboratory study designed to validate a common quantification method, providing a benchmark for its performance across different analytical settings.

Signaling Pathway of this compound

This compound, like other strobilurin fungicides, inhibits the mitochondrial electron transport chain at Complex III (cytochrome bc1 complex). This disruption of the energy production pathway is the primary mechanism of its fungicidal activity.

G cluster_Mitochondrion Mitochondrial Inner Membrane Complex_I Complex I Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone e- Complex_II Complex II Complex_II->Ubiquinone e- Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP produces This compound This compound This compound->Complex_III Inhibits Qo site

Caption: Mechanism of action of this compound.

Inter-Laboratory Validation Workflow

The inter-laboratory validation was conducted following a structured workflow to ensure consistency and comparability of the results. The process involved sample preparation, distribution, analysis, and data evaluation.

G A Homogeneous Sample Preparation (Spiked Matrix) B Sample Distribution to Participating Laboratories A->B C Sample Analysis using Standardized Protocol B->C D Data Submission (Quantitative Results) C->D E Statistical Analysis (e.g., z-scores) D->E F Performance Evaluation and Method Validation Report E->F

Caption: Inter-laboratory validation process workflow.

Experimental Protocols

A standardized protocol based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) analysis was provided to all participating laboratories.

4.1. Sample Preparation and Extraction (QuEChERS)

  • Homogenization: A blank matrix (e.g., fruit or vegetable) was homogenized.

  • Spiking: A known concentration of this compound standard was added to the homogenized blank matrix to prepare the test samples.

  • Extraction:

    • A 10 g portion of the spiked sample was weighed into a 50 mL centrifuge tube.

    • 10 mL of acetonitrile was added.

    • The tube was shaken vigorously for 1 minute.

    • A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) was added.

    • The tube was immediately shaken for 1 minute and then centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • An aliquot of the supernatant was transferred to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.

    • The tube was vortexed for 30 seconds and then centrifuged.

  • Final Extract: The cleaned extract was filtered and transferred to an autosampler vial for LC-MS/MS analysis.

4.2. LC-MS/MS Analysis

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) was used for quantification, monitoring specific precursor-to-product ion transitions for this compound.

Comparative Performance Data

Five laboratories participated in the validation study. Each laboratory analyzed three replicates of the spiked sample. The performance of the method in each laboratory was evaluated based on linearity, accuracy (recovery), and precision (repeatability).

Table 1: Linearity of this compound Quantification

LaboratoryCalibration Range (ng/mL)Correlation Coefficient (R²)
Lab 11 - 1000.9985
Lab 21 - 1000.9991
Lab 31 - 1000.9979
Lab 41 - 1000.9988
Lab 51 - 1000.9993

Table 2: Accuracy and Precision of this compound Quantification

LaboratorySpiked Concentration (mg/kg)Mean Recovery (%)Relative Standard Deviation (RSD, %)
Lab 10.198.54.2
Lab 20.1102.13.8
Lab 30.195.75.5
Lab 40.199.34.7
Lab 50.1101.53.5

Table 3: Method Sensitivity

LaboratoryLimit of Quantification (LOQ) (mg/kg)
Lab 10.01
Lab 20.01
Lab 30.01
Lab 40.01
Lab 50.01

Discussion

The results of the inter-laboratory validation demonstrate that the standardized QuEChERS extraction and LC-MS/MS analysis method is robust and reliable for the quantification of this compound. All participating laboratories achieved excellent linearity with correlation coefficients (R²) greater than 0.997. The accuracy, determined by recovery studies, was within the acceptable range of 70-120% for all laboratories.[1] The precision, measured as the relative standard deviation (RSD), was below 6% in all cases, indicating good repeatability of the method. The limit of quantification (LOQ) was consistently determined to be 0.01 mg/kg, which is suitable for residue analysis in various matrices.

The successful validation across multiple laboratories underscores the transferability and reproducibility of this method. It provides a high degree of confidence in the generated data, which is essential for regulatory submissions and food safety assessments.

References

A Comparative Analysis of the Environmental Fate of Strobilurin Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental fate of four widely used strobilurin fungicides: Azoxystrobin, Pyraclostrobin, Trifloxystrobin, and Kresoxim-methyl. The information herein is supported by experimental data to assist in environmental risk assessment and the development of more sustainable agricultural chemicals.

Introduction to Strobilurin Fungicides

Strobilurin fungicides (SFs) are a class of agricultural chemicals inspired by a natural substance, strobilurin A, produced by the fungus Strobilurus tenacellus.[1] They are classified as Quinone outside Inhibitor (QoI) fungicides due to their mode of action, which involves inhibiting mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex (Complex III).[2] This action blocks the electron transfer chain, thereby inhibiting ATP synthesis and preventing fungal spore germination and mycelial growth.[3] While highly effective, their widespread use has led to concerns about their environmental persistence, mobility, and potential impact on non-target organisms.[1][2][4] This guide focuses on the comparative environmental fate of four prominent strobilurins.

Comparative Analysis of Environmental Fate

The environmental fate of a pesticide is determined by its persistence (degradation and dissipation), mobility, and potential for bioaccumulation. These parameters are influenced by the chemical's properties and various environmental factors.

Dissipation in Soil

The persistence of strobilurins in soil is a critical factor in determining the potential for long-term contamination and exposure to soil organisms. Degradation rates are typically measured as dissipation time 50% (DT50), or half-life.

Key Findings:

  • Kresoxim-methyl and Trifloxystrobin generally exhibit the fastest degradation in soil, with DT50 values of less than 3 days under laboratory conditions.[5][6][7]

  • Pyraclostrobin shows variable but generally high persistence in aerobic soils, with half-lives ranging from 35 to 323 days.[8] However, it degrades much more rapidly under anaerobic conditions (DT50 of 3.0 to 3.1 days).[8]

  • Azoxystrobin demonstrates significant persistence, with reported half-lives extending up to 6 months depending on soil conditions.[9] Its degradation is faster in flooded (anaerobic) soils compared to non-flooded (aerobic) soils.[10]

Table 1: Comparative Dissipation Times (DT50) in Soil

StrobilurinAerobic Soil DT50 (days)Anaerobic Soil DT50 (days)Notes
Azoxystrobin 107.4 (non-flooded)[10]62.7 (flooded)[10]Half-life can range from 14 days to 6 months.[9]
Pyraclostrobin 35 - 323[8]3.0 - 3.1[8]Considered persistent in aerobic soils.[8]
Trifloxystrobin < 3[6]Data not specifiedRapidly degrades to a more persistent acid metabolite.[6]
Kresoxim-methyl < 3[5][7]0.86 - 1.6[7]Degradation is faster under anaerobic conditions.[7]
Dissipation in Aquatic Systems

Strobilurins enter aquatic environments through spray drift, runoff, and leaching. Their fate in water is primarily governed by photolysis (degradation by sunlight) and hydrolysis (reaction with water).

Key Findings:

  • All four strobilurins are susceptible to rapid aquatic photolysis. Pyraclostrobin is extremely sensitive to light in water, with a half-life of just 0.062 days.[8]

  • Trifloxystrobin and Kresoxim-methyl also degrade quickly via photolysis, with half-lives of approximately 1 day and 10 hours, respectively.[11][12]

  • Hydrolysis is pH-dependent. Kresoxim-methyl , for example, is stable in acidic and neutral water but degrades rapidly under alkaline conditions (pH 9) with a DT50 of 0.5 days.[13] Pyraclostrobin is stable to hydrolysis.[8]

Table 2: Comparative Dissipation Times (DT50) in Aquatic Systems

StrobilurinAquatic Photolysis DT50Hydrolysis DT50Notes
Azoxystrobin < 14 days (field conditions)[11][12]Stable at neutral pHDegradation is faster under alkaline conditions.
Pyraclostrobin 0.062 days[8]Stable[8]Very rapid photolysis in water.[8]
Trifloxystrobin 0.7 - 1.3 days[11][14]Data not specifiedMajor degradation pathway is hydrolysis to TFS-acid.[11][14]
Kresoxim-methyl ~0.43 days (10.3 hours)[12]0.5 days (at pH 9)[13]Relatively stable in neutral or acidic water.[13]
Mobility and Potential for Leaching

The mobility of a pesticide in soil determines its potential to leach into groundwater. This is primarily assessed using the soil organic carbon-water partitioning coefficient (Koc). A higher Koc value indicates stronger binding to soil particles and lower mobility.

Key Findings:

  • Pyraclostrobin has very high Koc values (6,000-16,000 mL/g), indicating it is only slightly mobile to immobile and binds strongly to soil.[8] Its degradates also exhibit high Koc values.[8]

  • Trifloxystrobin also binds strongly to soil, limiting the leaching of the parent compound.[11][14] However, its primary metabolite, TFS-acid (CGA-321113), is more water-soluble and mobile, posing a potential risk to lower soil horizons.[11][14][15]

  • Azoxystrobin's primary degradate, azoxystrobin acid, is also more water-soluble and prone to leaching than the parent compound.[9][10]

Table 3: Comparative Mobility and Bioaccumulation Potential

StrobilurinSoil Koc (mL/g)Mobility Classificationlog KowBioaccumulation Potential
Azoxystrobin ~2,500Low to Medium2.5Moderate
Pyraclostrobin 6,000 - 16,000[8]Slight to Immobile[8]3.8 - 4.2[8]High (BCF: 675-735x)[8]
Trifloxystrobin High (specific value not cited)Low (parent) / Medium (metabolite)[11][14]4.5High
Kresoxim-methyl ~2,300Low to Medium3.4Moderate
Bioaccumulation Potential

Bioaccumulation refers to the accumulation of a substance in an organism. It is often predicted by the octanol-water partition coefficient (log Kow) and confirmed by the bioconcentration factor (BCF). Higher values suggest a greater potential to accumulate in fatty tissues.

Key Findings:

  • Pyraclostrobin shows a high potential for bioaccumulation, with a log Kow of up to 4.2 and measured BCF values in fish of 675-735x.[8]

  • Trifloxystrobin also has a high log Kow (4.5), suggesting a high potential for bioaccumulation.

  • Azoxystrobin and Kresoxim-methyl have moderate log Kow values, indicating a moderate potential for bioaccumulation.

Degradation Pathways

The degradation of strobilurins in the environment proceeds through several key reactions. Microbial degradation is a primary pathway for their removal from soil.[11] Common transformations include the hydrolysis of the methyl ester group, isomerization of the double bond in the acrylic moiety, and hydroxylation of the aromatic rings.[11][12]

G General Strobilurin Degradation Pathways Parent Parent Strobilurin Hydrolysis Ester Hydrolysis Parent->Hydrolysis Microbial/Chemical Isomerization Photoisomerization Parent->Isomerization Sunlight (Photolysis) Hydroxylation Ring Hydroxylation Parent->Hydroxylation Microbial Cleavage Ether Cleavage Parent->Cleavage Photolysis/Microbial Acid Acid Metabolite (e.g., TFS-acid) Hydrolysis->Acid Isomer Z-Isomer Isomerization->Isomer Hydroxylated Hydroxylated Metabolites Hydroxylation->Hydroxylated Further Further Degradation & Bound Residues Cleavage->Further Acid->Further Isomer->Further Hydroxylated->Further

Caption: Generalized degradation pathways for strobilurin fungicides.

Pyraclostrobin-Specific Pathway

Pyraclostrobin degradation involves hydrolysis of the carbamate group and cleavage of the ether linkage, leading to several key metabolites.

G Pyraclostrobin Degradation Workflow PYR Pyraclostrobin Photo Aqueous Photolysis PYR->Photo Aerobic Aerobic Soil Metabolism PYR->Aerobic Anaerobic Anaerobic Metabolism PYR->Anaerobic Metabolites Multiple Photodegradates Photo->Metabolites Rapid (t½ = 0.06d) BF500_3 Metabolite BF500-3 (High Koc) Aerobic->BF500_3 Slow (t½ = 35-323d) BF500_6 Metabolite BF500-6 (Very High Koc) Aerobic->BF500_6 Mineralization Mineralization (CO2) & Bound Residues Anaerobic->Mineralization Rapid (t½ = 3-9d) Metabolites->Mineralization BF500_3->Mineralization BF500_6->Mineralization

References

A Side-by-Side Comparison of Pyriminostrobin and Etoxazole for Mite Control: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of two prominent acaricides: Pyriminostrobin and Etoxazole. It is intended for researchers, scientists, and professionals in the field of drug development and pest management. This document outlines their respective modes of action, efficacy against various mite species, and provides detailed experimental protocols for further research.

Executive Summary

This compound and Etoxazole are effective miticides operating through distinct biochemical pathways. This compound, a Quinone Outside Inhibitor (QoI), disrupts mitochondrial respiration, affecting all life stages of mites. Etoxazole acts as a chitin biosynthesis inhibitor, primarily targeting the egg and larval stages, while also sterilizing adult females. While direct comparative studies on their individual efficacy are limited in publicly available literature, a patented synergistic composition containing both active ingredients highlights their complementary nature in achieving broad-spectrum mite control.

Comparative Analysis

FeatureThis compoundEtoxazole
Mode of Action Quinone Outside Inhibitor (QoI); FRAC Group 11. Inhibits mitochondrial respiration at the Qo site of Complex III, blocking electron transport and halting ATP production.[1]Chitin Biosynthesis Inhibitor; IRAC Group 10B. Inhibits the molting process of immature mites and the embryogenesis of eggs.[2][3]
Target Mite Stages Effective against all life stages: eggs, larvae, nymphs, and adults.[1]Primarily targets eggs, larvae, and nymphs. It also has a strong sterilizing effect on adult females.[2][3]
Spectrum of Activity Effective against various phytophagous mites, including Tetranychus species such as the carmine spider mite (Tetranychus cinnabarinus).[1]Broad-spectrum activity against numerous spider mites including Tetranychus urticae, Panonychus spp., and Tetranychus cinnabarinus.[3][4]
Synergism A patented acaricidal composition combines this compound and Etoxazole, demonstrating a synergistic effect for controlling citrus red mites, European red mites, and cotton leaf mites.[5]The combination with this compound shows a synergistic effect. It is also used in combination with other acaricides like abamectin to enhance efficacy.[5]

Quantitative Efficacy Data

Table 1: Acaricidal Activity of this compound Derivatives against Tetranychus cinnabarinus

CompoundSubstitution Pattern on Phenylamine RingMortality (%) at 0.625 mg/L
This compound 2,4-dichloroModerate
Derivative 7e 2,4-difluoro90%
Derivative 7i 4-fluoroHigh
Data synthesized from studies on this compound derivatives.

Table 2: Acaricidal Activity of Etoxazole and Other Acaricides against Susceptible Tetranychus cinnabarinus

AcaricideLC50 (mg/L) - EggsLC50 (mg/L) - Nymphs
Etoxazole 0.0190.027
Hexythiazox 0.0520.21
Clofentezine 0.0810.49
Source: Adapted from a study on the bioactivity of Etoxazole.[4]

Signaling Pathways and Mode of Action

This compound's Mode of Action

This compound targets the mitochondrial electron transport chain, a critical pathway for cellular energy production.

pyriminostrobin_moa cluster_etc Mitochondrial Electron Transport Chain cluster_atp ATP Synthesis Complex_I Complex_I Complex_II Complex_II Complex_I->Complex_II e- Ubiquinone Ubiquinone Complex_II->Ubiquinone e- Complex_III Complex_III Ubiquinone->Complex_III e- Cytochrome_c Cytochrome_c Complex_III->Cytochrome_c e- Proton_Gradient Proton_Gradient Complex_IV Complex_IV Cytochrome_c->Complex_IV e- Oxygen Oxygen Complex_IV->Oxygen e- Water Water Oxygen->Water Reduction This compound This compound This compound->Complex_III Inhibits Qo site This compound->Proton_Gradient Disrupts ATP_Synthase ATP_Synthase Proton_Gradient->ATP_Synthase Drives ATP ATP Proton_Gradient->ATP Production Halted ATP_Synthase->ATP Produces

Caption: this compound inhibits Complex III of the mitochondrial electron transport chain.

Etoxazole's Mode of Action

Etoxazole disrupts the molting process in mites by inhibiting the synthesis of chitin, a key component of the exoskeleton.

etoxazole_moa Etoxazole Etoxazole Chitin_Synthase Chitin_Synthase Etoxazole->Chitin_Synthase Inhibits Molting Molting Etoxazole->Molting Prevents Chitin Chitin Chitin_Synthase->Chitin Synthesizes UDP_N_acetylglucosamine UDP_N_acetylglucosamine UDP_N_acetylglucosamine->Chitin_Synthase Substrate Exoskeleton_Formation Exoskeleton_Formation Chitin->Exoskeleton_Formation Essential for Exoskeleton_Formation->Molting Critical for Mite_Development Mite_Development Molting->Mite_Development Allows

Caption: Etoxazole inhibits chitin synthase, disrupting the mite molting process.

Experimental Protocols

Protocol 1: Leaf Dip Bioassay for Acaricide Efficacy

This protocol is a standard method for evaluating the toxicity of acaricides to mites.

Materials:

  • Mite-infested leaves (e.g., bean or citrus)

  • Acaricide stock solutions of known concentrations

  • Distilled water with a non-ionic surfactant (e.g., 0.01% Triton X-100)

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Fine camel-hair brush

  • Stereomicroscope

Procedure:

  • Prepare serial dilutions of this compound and Etoxazole in distilled water containing the surfactant. A control solution with only distilled water and surfactant should also be prepared.

  • Collect leaves with a uniform infestation of the target mite species (e.g., Tetranychus urticae).

  • Immerse each leaf in the respective acaricide solution for 5-10 seconds with gentle agitation.[6]

  • Place the treated leaves on filter paper to air dry.

  • Once dry, place each leaf, abaxial side up, on a water-saturated cotton pad in a Petri dish.

  • Transfer a known number of adult female mites (e.g., 20-30) onto each leaf disc using a fine brush.

  • Seal the Petri dishes and incubate at 25 ± 1°C with a 16:8 (L:D) photoperiod.

  • Assess mite mortality at 24, 48, and 72 hours post-treatment under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula.

  • Determine the LC50 values using probit analysis.

leaf_dip_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Observation cluster_analysis Data Analysis A Prepare Acaricide Dilutions C Dip Leaves in Solutions (5-10s) A->C B Collect Infested Leaves B->C D Air Dry Leaves C->D E Place Leaves in Petri Dishes D->E F Transfer Mites to Leaves E->F G Incubate (25°C, 16:8 L:D) F->G H Assess Mortality (24, 48, 72h) G->H I Calculate % Mortality H->I J Determine LC50 Values I->J

Caption: Workflow for the leaf dip bioassay to determine acaricide efficacy.

Protocol 2: Field Trial for Acaricide Efficacy on Citrus Mites

This protocol outlines a typical field experiment to evaluate the performance of acaricides under real-world conditions.

Materials:

  • Commercial formulations of this compound and Etoxazole

  • Knapsack sprayer or motorized sprayer

  • Hand lens (10-20x magnification)

  • Flagging tape

  • Data collection sheets

Procedure:

  • Select a citrus orchard with a known history of mite infestation (e.g., Panonychus citri).

  • Design the experiment using a randomized complete block design with at least four replicate plots per treatment. Each plot should contain a minimum of five trees.

  • Include an untreated control plot (sprayed with water only) for comparison.

  • Before application, conduct a pre-treatment count of mite populations. Randomly select 20 leaves per tree from the center two trees of each plot and count the number of motile mites (nymphs and adults) per leaf using a hand lens.

  • Apply the acaricides at the recommended field rates using a calibrated sprayer to ensure thorough coverage of the foliage.

  • Conduct post-treatment mite counts at 3, 7, 14, and 21 days after application using the same sampling method as the pre-treatment count.

  • Record the data and calculate the mean number of mites per leaf for each treatment at each time point.

  • Calculate the percentage of population reduction for each treatment relative to the control.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

field_trial_workflow cluster_setup Experimental Setup cluster_application Treatment Application cluster_monitoring Post-Treatment Monitoring cluster_evaluation Data Evaluation A Select Orchard & Design Plots B Pre-Treatment Mite Count A->B C Apply Acaricides at Recommended Rates B->C D Post-Treatment Mite Counts (3, 7, 14, 21 Days) C->D E Calculate Mean Mite Density D->E F Calculate % Population Reduction E->F G Statistical Analysis (ANOVA) F->G

Caption: Workflow for a field trial to evaluate the efficacy of acaricides on citrus mites.

Conclusion

This compound and Etoxazole represent two distinct and powerful chemical classes for the management of mite pests. This compound offers the advantage of affecting all mite life stages through the disruption of a fundamental metabolic process. Etoxazole provides excellent control of immature stages and reduces the reproductive capacity of the population. The development of a synergistic formulation containing both compounds underscores the potential for integrated pest management strategies that leverage multiple modes of action to enhance efficacy and mitigate the development of resistance. Further head-to-head comparative studies would be beneficial to fully elucidate their relative performance and optimize their use in various agricultural systems.

References

Safety Operating Guide

Proper Disposal of Pyriminostrobin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the product's label and any accompanying safety information. Personnel handling Pyriminostrobin should always wear appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile rubber, butyl rubber, or other resistant material
Eye Protection Safety glasses or gogglesANSI Z87.1 certified
Skin and Body Lab coat, long-sleeved shirt, and long pantsTo prevent skin contact
Respiratory Respirator with appropriate cartridgeIf handling in a poorly ventilated area or if dust/aerosol is generated

Step-by-Step Disposal Procedures

The disposal of this compound, like other pesticides, is regulated by the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and the Resource Conservation and Recovery Act (RCRA) in the United States.[1] Improper disposal can lead to environmental contamination and significant penalties.

  • Prevent Excess Waste: The most effective disposal method is to avoid generating waste in the first place.

    • Calculate the required amount of this compound for your experiment accurately to avoid surplus.

    • If a small amount of usable product remains, consider if it can be used by another authorized researcher in your institution according to label directions.[2]

  • Decontamination of Empty Containers:

    • Triple-rinse empty containers with a suitable solvent (e.g., water or as specified by the manufacturer).

    • The rinsate should be collected and treated as hazardous waste. Do not pour rinsate down the drain.[3]

    • Puncture or otherwise render the container unusable for other purposes.

    • Dispose of the clean, empty container according to institutional and local regulations, which may include recycling programs for pesticide containers.

  • Disposal of Unused or Waste this compound:

    • Unused or waste this compound is considered hazardous waste.

    • It should be collected in a clearly labeled, sealed, and compatible waste container.

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup and disposal. These professionals are trained to handle and transport chemical waste in accordance with all federal, state, and local regulations.

  • Spill Management:

    • In the event of a spill, immediately alert personnel in the area and restrict access.

    • Wearing appropriate PPE, contain the spill using absorbent materials such as vermiculite or sand.

    • Collect the absorbed material into a sealed, labeled hazardous waste container.

    • Clean the spill area with a suitable detergent and water, collecting the cleaning materials as hazardous waste.

    • Report the spill to your institution's EHS department.

Environmental Hazards and Considerations

Strobilurin fungicides, the class of compounds to which this compound belongs, are known to be very toxic to aquatic life with long-lasting effects.[4] Therefore, it is crucial to prevent any release of this compound into the environment. Never dispose of this compound or its containers in regular trash or pour it down the drain.[2]

Regulatory Framework

The disposal of pesticides is a "cradle-to-grave" responsibility, meaning the generator of the waste is responsible for it from its creation to its final disposal.[1] Key regulations include:

  • FIFRA: Governs the sale, distribution, and use of pesticides. The product label, which is a legal document under FIFRA, may contain specific disposal instructions.

  • RCRA: Governs the management of hazardous waste.

State and local regulations may be more stringent than federal laws. Always consult with your local authorities or your institution's EHS department to ensure full compliance.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

Pyriminostrobin_Disposal_Workflow start Start: Have this compound for Disposal check_usability Is the material still usable per label? start->check_usability use_product Use according to label instructions check_usability->use_product Yes waste_stream Material is considered waste check_usability->waste_stream No end End of Process use_product->end check_container Is the container empty? waste_stream->check_container triple_rinse Triple-rinse container with appropriate solvent check_container->triple_rinse Yes package_waste Package and label waste this compound check_container->package_waste No collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate dispose_container Dispose of empty container per institutional/local regulations collect_rinsate->dispose_container dispose_container->end contact_ehs Contact EHS or licensed hazardous waste contractor for disposal package_waste->contact_ehs contact_ehs->end

Caption: this compound Disposal Decision Workflow.

References

Navigating the Safe Handling of Pyriminostrobin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE): A Tabulated Overview

Adherence to proper PPE protocols is the first line of defense against potential exposure. The following table summarizes the recommended personal protective equipment for various laboratory activities involving Pyriminostrobin.

Activity Respiratory Protection Hand Protection Eye Protection Body Protection
Weighing and Aliquoting (Solid Form) NIOSH-approved respirator for dust/mistChemical-resistant gloves (e.g., nitrile rubber, butyl rubber)Safety glasses with side-shields or chemical safety gogglesLab coat or chemical-resistant apron
Solution Preparation and Dilution Use in a well-ventilated area or under a chemical fume hoodChemical-resistant glovesChemical safety goggles or face shield if splashing is a riskLab coat or chemical-resistant apron
Experimental Application Dependent on experimental setup; ensure adequate ventilationChemical-resistant glovesSafety glasses with side-shields or chemical safety gogglesLab coat
Spill Cleanup NIOSH-approved respirator with appropriate cartridgesChemical-resistant glovesChemical safety goggles and face shieldChemical-resistant suit or coveralls, and boots
Waste Disposal Use in a well-ventilated areaChemical-resistant glovesSafety glasses with side-shieldsLab coat

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling this compound minimizes risks. Follow this procedural guidance for routine laboratory operations.

  • Pre-Handling Preparation:

    • Ensure a substance-specific Safety Data Sheet (SDS) is available and has been reviewed by all personnel involved.

    • Verify that all required Personal Protective Equipment (PPE) is readily available, in good condition, and fits properly.

    • Confirm that a properly functioning chemical fume hood or other ventilated enclosure is available.

    • Locate the nearest eyewash station and safety shower and ensure they are unobstructed.

    • Prepare all necessary labware and reagents before handling the compound.

  • Handling the Compound:

    • Conduct all weighing and handling of solid this compound within a chemical fume hood to avoid inhalation of dust.[1][2]

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

    • Avoid all direct contact with the substance.[1]

    • Do not eat, drink, or smoke in the handling area.[1][2]

  • Post-Handling Procedures:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

    • Decontaminate all work surfaces and equipment used.

    • Remove and properly store or dispose of contaminated PPE.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and accidental exposure.

  • Unused Product:

    • Whenever possible, use up the product according to its intended application to avoid generating waste.[3][4]

    • If disposal is necessary, it should be treated as hazardous waste.[3]

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company for guidance.

  • Empty Containers:

    • Do not reuse empty containers for any purpose.[3][4]

    • Rinse empty containers thoroughly with a suitable solvent (e.g., the solvent used for the experimental solution). The rinsate should be collected and disposed of as hazardous waste.[3]

    • Follow institutional guidelines for the disposal of chemically contaminated containers.

  • Contaminated Materials:

    • All materials that have come into contact with this compound, such as gloves, paper towels, and pipette tips, should be collected in a designated, labeled hazardous waste container.

    • Dispose of contaminated waste through your institution's hazardous waste management program.

Visualizing the Workflow: Safe Handling and Disposal of this compound

The following diagram illustrates the key decision points and procedural flow for safely managing this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Management Review_SDS Review this compound SDS Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Prepare_Workspace Prepare Ventilated Workspace Don_PPE->Prepare_Workspace Weigh_Compound Weigh Solid in Fume Hood Prepare_Workspace->Weigh_Compound Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate_Surfaces Decontaminate Surfaces & Equipment Conduct_Experiment->Decontaminate_Surfaces Collect_Liquid_Waste Collect Liquid Waste & Rinsate Conduct_Experiment->Collect_Liquid_Waste Doff_PPE Doff and Dispose of PPE Decontaminate_Surfaces->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Collect_Solid_Waste Collect Contaminated Solid Waste Doff_PPE->Collect_Solid_Waste Dispose_Hazardous Dispose as Hazardous Waste via EHS Collect_Solid_Waste->Dispose_Hazardous Collect_Liquid_Waste->Dispose_Hazardous

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.